4-Bromo-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMSWYXPXRIHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366824 | |
| Record name | 4-Bromo-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-40-9 | |
| Record name | 4-Bromo-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling the Potential of a Key Coumarin Intermediate
An In-depth Technical Guide to 4-Bromo-2H-chromen-2-one: Properties, Synthesis, and Applications
This compound is a halogenated derivative of coumarin, a naturally occurring benzopyrone that forms the core of numerous bioactive compounds found in plants.[1] The coumarin scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its diverse pharmacological properties, which include anti-inflammatory, anticoagulant, anticancer, and anti-HIV activities.[1][2][3][4]
The introduction of a bromine atom at the 4-position of the coumarin ring system creates a versatile synthetic intermediate. This strategic functionalization allows for a wide range of subsequent chemical modifications, particularly through palladium-catalyzed cross-coupling reactions.[1] As such, this compound is not merely a compound of academic interest but a valuable building block for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. These properties dictate its solubility, stability, and suitability for various reaction conditions.
Core Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂ | [1][5] |
| Molecular Weight | 225.04 g/mol | [1][5] |
| CAS Number | 938-40-9 | [1][5] |
| Appearance | White to off-white crystalline solid | Inferred from typical coumarin derivatives |
| XLogP3 (LogP) | 2.3 | [5] |
| Purity | Typically ≥95-98% | [1][6] |
Spectroscopic Signature for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key spectral features are outlined below, providing a fingerprint for this specific molecular architecture.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the vinylic proton at the 3-position. The chemical shifts and coupling patterns are characteristic of the disubstituted coumarin core. For example, in related 2,2-disubstituted 4-bromochromenes, the proton at the 3-position typically resonates around δ 6.15-6.37 ppm.[9]
-
¹³C NMR : The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the lactone is a key downfield signal, while the carbon bearing the bromine atom (C4) will also have a characteristic chemical shift.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present.[7] Key absorptions include:
-
A strong, characteristic C=O stretching vibration for the α,β-unsaturated lactone carbonyl group, typically appearing in the range of 1720-1750 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring and the pyrone double bond, usually found between 1500-1650 cm⁻¹.
-
C-Br stretching vibration, which appears in the fingerprint region at lower wavenumbers.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The spectrum for this compound will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass is 223.94729 Da.[5]
Synthesis and Chemical Reactivity
The utility of this compound as a synthetic intermediate is rooted in its accessible synthesis and predictable reactivity.
Synthetic Pathways
Several methods have been developed for the synthesis of 4-bromo-coumarins. The choice of method often depends on the availability of starting materials and the desired scale.
-
From Chroman-4-ones : A facile and common laboratory-scale synthesis involves the treatment of the corresponding chroman-4-one with a brominating agent like phosphorus tribromide (PBr₃).[9] This reaction converts the ketone into the vinyl bromide.
-
Palladium-Catalyzed Coupling : An alternative approach involves the coupling of an aryl boronic acid with a chlorocoumarin, although this is more commonly used to synthesize aryl-substituted coumarins.[1]
-
Photocatalytic Methods : Modern synthetic strategies include photocatalytic approaches. For instance, a chemodivergent strategy starting from monoalkynes and polyhalomethanes like carbon tetrabromide (CBr₄) has been developed to produce chromen-2-ones.[10]
Caption: General synthesis workflow from chroman-4-one.
Core Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the reactivity of the C-Br bond at the 4-position. This vinyl bromide is an excellent handle for introducing molecular diversity.
-
Palladium-Catalyzed Cross-Coupling Reactions : This is the most significant application of 4-bromo-coumarins. They readily participate in Suzuki, Heck, Sonogashira, and other cross-coupling reactions. This allows for the straightforward synthesis of 4-aryl, 4-alkenyl, and 4-alkynyl coumarin derivatives, which are often evaluated for enhanced biological activity.[1]
-
Lithiation : The bromo-derivative can be converted to its corresponding lithio derivative, which can then be reacted with a variety of electrophiles to introduce different substituents at the 4-position.[9]
-
Building Block for Heterocycles : The coumarin ring itself, functionalized with the bromo group, serves as a scaffold for synthesizing more complex heterocyclic systems with potential applications as antiproliferative and antibacterial agents.[3][11]
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery and Materials Science
Coumarin derivatives are privileged structures in medicinal chemistry.[3] this compound is a key starting material for synthesizing libraries of novel compounds for biological screening. For instance, various 3- and 6-bromo-coumarin derivatives have been used to synthesize new heterocyclic compounds that were subsequently tested for their anticancer and antibacterial activities.[11][12][13] The ability to easily modify the 4-position allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-2H-chromen-2-one derivative. The causality behind experimental choices is highlighted to ensure reproducibility and understanding.
Objective : To synthesize 4-phenyl-2H-chromen-2-one from this compound and phenylboronic acid.
Materials :
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-4 eq relative to Pd)
-
Anhydrous base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent: Toluene, Dioxane, or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate, Dichloromethane (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
Protocol Steps :
-
Inert Atmosphere Setup : Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Reagent Addition : To the flask, add this compound, phenylboronic acid, the palladium catalyst, ligand (if not using a pre-formed complex like Pd(PPh₃)₄), and the anhydrous base. Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent Addition and Degassing : Add the anhydrous solvent via syringe. If using a solvent mixture like toluene/water, add the organic solvent first. The mixture should be further degassed by bubbling the inert gas through the solution for 10-15 minutes. Causality: Removing dissolved oxygen from the solvent is a critical step to protect the catalyst.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. TLC allows for real-time monitoring to determine when the starting material has been consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate. Causality: This step separates the organic product from the inorganic salts (base, boronic acid residues) which are soluble in the aqueous phase.
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Caption: Step-by-step workflow for a Suzuki coupling experiment.
Safety and Handling
While this compound is a valuable laboratory reagent, proper safety precautions are essential. Based on safety data for related compounds, it should be handled with care.
-
Hazards : May be toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[14] It can also cause skin, eye, and respiratory irritation.[15]
-
Precautions :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. angenechemical.com [angenechemical.com]
4-Bromo-2H-chromen-2-one CAS number and molecular weight
An In-Depth Technical Guide to 4-Bromo-2H-chromen-2-one: Synthesis, Properties, and Applications for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key coumarin derivative utilized in synthetic chemistry and drug discovery. We will delve into its fundamental properties, robust synthesis protocols, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
This compound is a halogenated derivative of coumarin (2H-chromen-2-one), a ubiquitous scaffold found in numerous natural products. The strategic placement of the bromine atom at the 4-position introduces a versatile functional handle, rendering the molecule a valuable intermediate for further chemical elaboration. This modification is pivotal for creating libraries of novel compounds with potential biological activities.
The core physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 938-40-9 | [1][2][3][4][5] |
| Molecular Formula | C₉H₅BrO₂ | [1][2][6] |
| Molecular Weight | 225.04 g/mol | [1][2][6] |
| Synonyms | 4-bromocoumarin, 2H-1-Benzopyran-2-one, 4-bromo- | [3][6] |
| Purity | Typically ≥95% for research applications | [2][4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through several routes. A common and facile laboratory-scale method involves the direct bromination of the corresponding chromanone precursor using phosphorus tribromide (PBr₃).[7] This approach is favored for its directness and efficiency.
Synthesis from Chroman-4-one: An Experimental Protocol
This protocol describes a validated method for preparing this compound from chroman-4-one. The causality behind this choice lies in the dual function of PBr₃, which acts as both a brominating agent and a dehydrating agent, facilitating the formation of the α,β-unsaturated lactone system characteristic of coumarins.
Materials:
-
Chroman-4-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve chroman-4-one in an appropriate volume of anhydrous solvent.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. Rationale: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and quench with a saturated solution of NaHCO₃ until the effervescence ceases. Rationale: This step neutralizes the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient system to yield the pure this compound.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound from its ketone precursor.
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The bromine atom at the 4-position of the coumarin scaffold is the key to its utility. It serves as an excellent leaving group in nucleophilic substitution reactions and is amenable to various palladium-catalyzed cross-coupling reactions.[1][2] This reactivity allows for the systematic modification of the coumarin core, making it a powerful intermediate in the synthesis of compound libraries for drug discovery.
The broader 2H/4H-chromene scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] By using this compound as a starting material, researchers can synthesize novel derivatives to probe structure-activity relationships (SAR) for these therapeutic targets.
Key Transformation Pathways
A primary application is its conversion to a lithio derivative, which can then react with a wide array of electrophiles to introduce new functional groups at the 4-position.[7] This opens up pathways to synthesize novel compounds that would be difficult to access directly.
The diagram below illustrates the central role of this compound as a versatile synthetic intermediate.
Caption: Synthetic utility of this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for halogenated aromatic compounds and coumarin derivatives should be observed. Related compounds are known to cause skin irritation and may be harmful if swallowed or in contact with skin.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful building block for advanced chemical synthesis. Its well-defined reactivity, particularly at the 4-position, provides chemists with a reliable tool for generating molecular diversity. For researchers in drug discovery and materials science, mastering the synthesis and application of this compound opens the door to novel molecular architectures with potentially significant biological and physical properties.
References
- 1. This compound | 938-40-9 | AAA93840 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound 95% | CAS: 938-40-9 | AChemBlock [achemblock.com]
- 5. This compound|CAS 938-40-9|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 6. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 7-Bromo-4-hydroxy-2H-chromen-2-one | 18735-82-5 [smolecule.com]
- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2H-chromen-2-one
Coumarins, or benzopyran-2-ones, are a class of naturally occurring lactones that have garnered significant interest in medicinal chemistry and drug development.[1] Their diverse biological activities, including antimicrobial, antifungal, anti-HIV, anticoagulant, antitumor, and anti-inflammatory properties, make them a focal point of synthetic and analytical research.[2][3] this compound, a halogenated derivative, serves as a versatile synthetic intermediate for the creation of more complex and potentially more potent therapeutic agents.
Accurate structural elucidation is the bedrock of drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular framework. This guide will delve into the ¹H and ¹³C NMR spectra of this compound, offering a thorough interpretation of its spectral features.
Molecular Structure and Numbering
A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The structure of this compound with the standard numbering convention is presented below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. The interpretation is based on chemical shifts (δ), signal multiplicities, and coupling constants (J).
Experimental Parameters
Data Summary
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.6 - 6.8 | s | - |
| H-5 | ~7.8 - 8.0 | d | ~7.5 - 8.5 |
| H-6 | ~7.3 - 7.5 | t | ~7.0 - 8.0 |
| H-7 | ~7.6 - 7.8 | t | ~7.5 - 8.5 |
| H-8 | ~7.4 - 7.6 | d | ~7.0 - 8.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Signal Assignments and Rationale
-
H-3 (δ ~6.6 - 6.8, singlet): The proton at the C-3 position appears as a singlet. This is a key distinguishing feature for 4-substituted coumarins.[4] The absence of a proton at the C-4 position eliminates the typical doublet seen in unsubstituted coumarin. The upfield shift compared to the aromatic protons is due to its position on an electron-rich double bond within the α,β-unsaturated lactone system.
-
Aromatic Protons (δ ~7.3 - 8.0): The four protons on the fused benzene ring (H-5, H-6, H-7, and H-8) resonate in the downfield aromatic region. Their specific chemical shifts and multiplicities are governed by their position relative to the electron-withdrawing carbonyl group and the oxygen atom of the lactone ring, as well as their coupling with adjacent protons.
-
H-5 (δ ~7.8 - 8.0, doublet): This proton is deshielded due to the anisotropic effect of the nearby carbonyl group (C-2). It appears as a doublet due to coupling with H-6.
-
H-7 (δ ~7.6 - 7.8, triplet): The signal for H-7 is shifted downfield and appears as a triplet due to coupling with both H-6 and H-8.
-
H-6 (δ ~7.3 - 7.5, triplet): This proton is coupled to both H-5 and H-7, resulting in a triplet. Its chemical shift is influenced by the electronic effects of the substituents on the pyrone ring.
-
H-8 (δ ~7.4 - 7.6, doublet): H-8 is coupled to H-7, leading to a doublet. Its chemical shift is influenced by its proximity to the lactone oxygen.
-
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Experimental Parameters
Data Summary
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~159 - 161 |
| C-3 | ~117 - 119 |
| C-4 | ~115 - 117 |
| C-4a | ~119 - 121 |
| C-5 | ~128 - 130 |
| C-6 | ~125 - 127 |
| C-7 | ~132 - 134 |
| C-8 | ~116 - 118 |
| C-8a | ~152 - 154 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Signal Assignments and Rationale
-
C-2 (δ ~159 - 161): The carbonyl carbon of the lactone is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.[6]
-
C-8a (δ ~152 - 154): This quaternary carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom of the lactone.
-
Aromatic and Olefinic Carbons (δ ~115 - 134): The remaining seven carbons resonate in this region.
-
C-7 (δ ~132 - 134) and C-5 (δ ~128 - 130): These carbons are typically the most downfield of the aromatic methine carbons due to the influence of the fused pyrone ring.
-
C-6 (δ ~125 - 127): This carbon resonates at a chemical shift typical for an aromatic methine carbon.
-
C-4a (δ ~119 - 121): This is a quaternary carbon, and its signal is often of lower intensity.
-
C-3 (δ ~117 - 119): The chemical shift of this olefinic carbon is influenced by the electron-donating effect of the adjacent oxygen atom through the double bond.
-
C-8 (δ ~116 - 118): This carbon is relatively shielded compared to the other aromatic methine carbons.
-
C-4 (δ ~115 - 117): The carbon bearing the bromine atom is shifted upfield due to the "heavy atom effect" of bromine.
-
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.[1][2]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the ¹³C NMR spectrum using broadband proton decoupling to obtain singlets for each carbon.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction to ensure accurate signal representation.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
-
Conclusion
The comprehensive ¹H and ¹³C NMR data presented in this guide provide a definitive spectroscopic signature for this compound. A thorough understanding of these spectral features is indispensable for chemists and pharmacologists working with this important class of compounds, enabling confident structural verification, reaction monitoring, and the rational design of new coumarin-based derivatives. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of reliable scientific inquiry.
References
A Guide to the Crystal Structure Analysis of 4-Bromo-2H-chromen-2-one: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The coumarin, or 2H-chromen-2-one, scaffold is a cornerstone in medicinal chemistry and materials science.[1] The strategic introduction of a bromine atom at the 4-position yields 4-Bromo-2H-chromen-2-one (C₉H₅BrO₂), a molecule with modulated electronic properties and potential for specific intermolecular interactions.[2] A definitive understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel functional materials. This guide provides a comprehensive walkthrough of the essential methodologies for determining and analyzing the crystal structure of this compound, grounded in established laboratory practices and crystallographic principles. We will explore not only the procedural steps but also the scientific rationale that underpins methodological choices, ensuring a robust and insightful structural elucidation.
Rationale and Significance
Understanding the precise spatial arrangement of atoms in this compound is critical. The position and nature of the bromine substituent can dictate molecular packing through halogen bonding, influence reaction dynamics, and govern the molecule's interaction with biological targets such as enzymes.[3] Crystal structure analysis provides empirical data on bond lengths, bond angles, and, most importantly, the non-covalent interactions—such as halogen bonds, hydrogen bonds, and π–π stacking—that define the supramolecular architecture.[3][4] This information serves as an essential foundation for computational modeling, structure-activity relationship (SAR) studies, and crystal engineering.
Synthesis and High-Purity Crystallization
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the meticulous growth of a single, defect-free crystal.
Synthesis via Bromination of 4-Hydroxycoumarin
A reliable and scalable synthesis of this compound involves the reaction of commercially available 4-hydroxycoumarin with a suitable brominating agent, such as phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis
-
Reaction Setup: A suspension of 4-hydroxycoumarin (1.0 equivalent) is prepared in an appropriate high-boiling-point solvent (e.g., toluene or xylene) within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The setup is maintained under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture.
-
Reagent Addition: Phosphorus tribromide (PBr₃) (approx. 1.2 equivalents) is added dropwise to the suspension at room temperature. This controlled addition is a critical safety measure to manage the exothermic nature of the reaction.
-
Reaction Progression: The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 4-hydroxycoumarin spot and the appearance of the product spot.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured over crushed ice to quench any unreacted PBr₃. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water and a cold sodium bicarbonate solution to remove acidic byproducts, and then dried.
-
Final Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid. Purity should be confirmed by NMR spectroscopy and mass spectrometry before proceeding.
Single Crystal Growth: The Slow Evaporation Technique
Growing a crystal suitable for X-ray diffraction is an exercise in patience and precision. The goal is to create a supersaturated solution from which the solute can slowly and orderly deposit onto a nucleation site.
Experimental Protocol: Crystallization
-
Solvent Screening: Select a solvent or solvent system in which the compound has moderate solubility. For this compound, ethyl acetate, acetone, or a mixture like dichloromethane/hexane are suitable candidates.
-
Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in the chosen solvent at room temperature. Gently warm the solution to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a single large one.
-
Incubation: Cover the vial with a cap that is pierced with a needle or with parafilm containing a few pinholes. This allows for very slow evaporation of the solvent.
-
Crystal Harvest: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested.
The overall workflow from synthesis to data collection is a linear process where the quality of the output from each stage dictates the success of the next.
References
An In-depth Technical Guide to 4-Bromocoumarin: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocoumarin, a halogenated derivative of coumarin (2H-chromen-2-one), is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The coumarin scaffold itself is a privileged structure, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of a bromine atom at the 4-position of the coumarin ring provides a reactive handle for a variety of chemical transformations, making 4-bromocoumarin a valuable building block for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the nomenclature, synthesis, chemical reactivity, and potential applications of 4-bromocoumarin, with a particular focus on its relevance to drug discovery and development.
Part 1: Nomenclature and Chemical Properties
IUPAC Name and Synonyms
The systematic IUPAC name for 4-bromocoumarin is 4-bromo-2H-chromen-2-one .[1] This name unambiguously defines the structure, indicating a bromine atom at the fourth position of the 2H-chromen-2-one core.
Over the years, this compound has been referred to by several synonyms in chemical literature and commercial catalogs. Understanding these alternative names is crucial for effective literature searches and material procurement.
Table 1: Synonyms for 4-Bromocoumarin [1]
| Synonym | Notes |
| 4-Bromocoumarin | The most common trivial name. |
| 4-Bromo-2H-1-benzopyran-2-one | An alternative systematic name. |
| 938-40-9 | CAS Registry Number. |
| 4-bromochromen-2-one | A common variation of the IUPAC name. |
Physicochemical Properties
A summary of the key physicochemical properties of 4-bromocoumarin is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of 4-Bromocoumarin [1]
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-112 °C |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in water. |
Part 2: Synthesis of 4-Bromocoumarin
The synthesis of 4-bromocoumarin is most commonly achieved from the readily available precursor, 4-hydroxycoumarin. This transformation involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a bromide source, or direct bromination.
Synthesis from 4-Hydroxycoumarin
A reliable method for the synthesis of 4-bromocoumarin involves the treatment of 4-hydroxycoumarin with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of reagents that generate a reactive bromo intermediate.
Materials:
-
4-Hydroxycoumarin
-
Phosphorus oxybromide (POBr₃) or Triphenylphosphine/Carbon tetrabromide (PPh₃/CBr₄)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4-hydroxycoumarin (1.0 eq) in anhydrous acetonitrile or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the brominating agent (e.g., POBr₃, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromocoumarin as a solid.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the phosphorus-based reagents with atmospheric moisture.
-
Anhydrous Solvents: Water can react with the brominating agents, reducing their efficacy and leading to side products.
-
Low Temperature Addition: The reaction can be exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Workup with Bicarbonate: Neutralizes any acidic byproducts and unreacted reagents.
-
Chromatographic Purification: Ensures the removal of any unreacted starting material and byproducts, yielding pure 4-bromocoumarin.
Part 3: Chemical Reactivity and Synthetic Applications
The bromine atom at the C4 position of the coumarin ring is a versatile functional group that can participate in a wide range of chemical transformations. This reactivity makes 4-bromocoumarin a valuable intermediate for the synthesis of more complex molecules with potential biological activities.
Figure 1: Key reaction pathways of 4-bromocoumarin.
Palladium-Catalyzed Cross-Coupling Reactions
4-Bromocoumarin is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.
The Suzuki-Miyaura coupling reaction of 4-bromocoumarin with aryl or heteroaryl boronic acids provides a straightforward route to 4-arylcoumarins. These compounds are of significant interest due to their presence in many biologically active natural products.
Figure 2: Schematic of the Suzuki-Miyaura coupling of 4-bromocoumarin.
The Heck reaction involves the palladium-catalyzed coupling of 4-bromocoumarin with alkenes to introduce an alkenyl group at the C4 position. This reaction is a powerful tool for the synthesis of 4-alkenylcoumarins, which can serve as precursors for further functionalization.
Nucleophilic Substitution Reactions
The electron-deficient nature of the coumarin ring system facilitates nucleophilic aromatic substitution at the C4 position, especially with the presence of a good leaving group like bromine.
4-Bromocoumarin reacts with primary and secondary amines to yield 4-aminocoumarin derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed. 4-Aminocoumarins have been investigated for their potential as fluorescent probes and for their biological activities.
The reaction of 4-bromocoumarin with thiols provides access to 4-thiocoumarins. This transformation typically proceeds under basic conditions to generate the more nucleophilic thiolate anion. 4-Thiocoumarins are of interest in medicinal chemistry due to the diverse biological roles of sulfur-containing heterocycles.
Part 4: Spectroscopic Characterization
The structural elucidation of 4-bromocoumarin and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-bromocoumarin is expected to show distinct signals for the protons on the coumarin core. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the lactone functionality.
Table 3: Predicted ¹H NMR Chemical Shifts for 4-Bromocoumarin (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.5-6.7 | s |
| H-5 | ~7.6-7.8 | d |
| H-6 | ~7.2-7.4 | t |
| H-7 | ~7.4-7.6 | t |
| H-8 | ~7.3-7.5 | d |
Note: These are predicted values based on the known spectrum of coumarin and the expected substituent effects of bromine. Actual values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 4-bromocoumarin are influenced by their hybridization and electronic environment.
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Bromocoumarin (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160-162 |
| C-3 | ~118-120 |
| C-4 | ~115-117 |
| C-4a | ~152-154 |
| C-5 | ~127-129 |
| C-6 | ~124-126 |
| C-7 | ~131-133 |
| C-8 | ~116-118 |
| C-8a | ~119-121 |
Note: These are predicted values and may differ from experimentally determined shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromocoumarin is characterized by strong absorption bands corresponding to the vibrational modes of its functional groups.
Table 5: Characteristic IR Absorption Bands for 4-Bromocoumarin
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | ~1720-1740 | Strong |
| C=C (aromatic) | ~1600, 1490 | Medium |
| C-O (ester) | ~1200-1300 | Strong |
| C-Br | ~500-600 | Medium |
Part 5: Applications in Drug Discovery and Development
The versatility of 4-bromocoumarin as a synthetic intermediate makes it a valuable tool in the design and synthesis of novel drug candidates. The ability to introduce a wide range of substituents at the C4 position allows for the systematic exploration of structure-activity relationships (SAR).
As a Scaffold for Novel Bioactive Molecules
4-Bromocoumarin serves as a key starting material for the synthesis of libraries of 4-substituted coumarin derivatives. These libraries can be screened against various biological targets to identify new lead compounds.
Coumarin derivatives have a long history of use as antimicrobial agents. By modifying the C4 position of the coumarin ring using 4-bromocoumarin as a precursor, researchers can synthesize novel compounds with enhanced or targeted antimicrobial activity against a range of bacteria and fungi.
The coumarin scaffold has been explored for the development of anticancer drugs. The synthesis of 4-aryl and other 4-substituted coumarins from 4-bromocoumarin has led to the discovery of compounds with potent antiproliferative activity against various cancer cell lines.
Figure 3: Workflow for drug discovery using 4-bromocoumarin.
Conclusion
4-Bromocoumarin is a key synthetic intermediate with a rich and versatile chemistry. Its straightforward synthesis from 4-hydroxycoumarin and the reactivity of its C4-bromo bond make it an invaluable tool for organic chemists, particularly in the field of medicinal chemistry. The ability to readily introduce a wide array of functional groups at the 4-position through well-established synthetic methodologies provides a powerful platform for the design and synthesis of novel bioactive molecules. As the demand for new therapeutic agents continues to grow, the importance of versatile building blocks like 4-bromocoumarin in drug discovery and development is set to increase.
References
The Strategic Role of 4-Bromo-2H-chromen-2-one in Modern Drug Discovery: A Technical Guide
Foreword
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in bioactive compounds and their synthetic versatility. The chromen-2-one (coumarin) core is a prime example, found in a myriad of natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a particularly valuable derivative: 4-Bromo-2H-chromen-2-one. The strategic placement of the bromine atom at the 4-position transforms the simple coumarin scaffold into a powerful and versatile building block, unlocking a vast chemical space for the development of novel therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and biological significance of this pivotal intermediate.
The this compound Core: A Gateway to Chemical Diversity
This compound is a coumarin derivative where a bromine atom is substituted at the C4 position.[1][3] This halogenation is not a mere structural modification; it is a strategic functionalization that activates the molecule for a host of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This reactivity allows for the facile introduction of a wide array of substituents at the 4-position, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂ | PubChem[3] |
| Molecular Weight | 225.04 g/mol | PubChem[3] |
| Appearance | Off-white to yellow solid | --- |
| CAS Number | 938-40-9 | PubChem[3] |
Synthesis of this compound
The efficient synthesis of the this compound core is the first critical step in its utilization as a synthetic intermediate. Several methods have been reported, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.
From Chroman-4-ones
A facile and common method involves the treatment of the corresponding chroman-4-one with phosphorus tribromide (PBr₃).[4][5] This reaction proceeds via the enol form of the ketone and results in the formation of the brominated chromene.
Experimental Protocol: Synthesis of 4-Bromo-2,2-dimethyl-2H-chromene from 2,2-Dimethylchroman-4-one [4]
-
Reaction Setup: To a solution of 2,2-dimethylchroman-4-one in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (PBr₃) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding the mixture to ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-bromo-2,2-dimethyl-2H-chromene.
Photocatalytic Approach from Monoalkynes
A more recent and innovative approach involves a photocatalytic chemodivergent strategy.[6] This method utilizes monoalkynes and polyhalomethanes (like CBr₄) in the presence of a photocatalyst to construct the chromen-2-one ring system with concomitant bromination at the 4-position.[6] This approach is attractive due to its mild reaction conditions and the use of visible light as a sustainable energy source.
The Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of derivatives.
Figure 1: Key Palladium-Catalyzed Cross-Coupling Reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 4-position of the chromenone core and various aryl or vinyl boronic acids.[7][8] This reaction is widely used to synthesize 4-aryl-2H-chromen-2-ones, a class of compounds that has shown significant biological activity, particularly in the area of oncology.[9][10]
Representative Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv.).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 4-aryl-2H-chromen-2-one derivative.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position through the reaction of this compound with a terminal alkyne.[11][12] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The resulting 4-alkynyl-2H-chromen-2-ones are valuable intermediates for further transformations or can be investigated for their own biological properties.
Representative Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).
-
Base and Atmosphere: Add a suitable base, typically an amine such as triethylamine or diisopropylamine, and carry out the reaction under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The crude product is then purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 4-amino-2H-chromen-2-one derivatives.[13][14][15] This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The resulting aminocoumarins are of significant interest in medicinal chemistry due to their potential as pharmacophores.
Representative Protocol: Buchwald-Hartwig Amination of this compound
-
Catalyst System: The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as XPhos or SPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.
-
Reaction Conditions: The reaction is carried out in an anhydrous aprotic solvent such as toluene or dioxane under an inert atmosphere. The reaction temperature can range from room temperature to elevated temperatures, often with microwave irradiation to accelerate the reaction.[16]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by chromatography.
Biological Significance and Pharmacological Applications of 4-Substituted-2H-chromen-2-one Derivatives
The synthetic versatility of this compound has been extensively leveraged to generate libraries of compounds for biological screening. A significant body of research highlights the potential of 4-substituted-2H-chromen-2-one derivatives in various therapeutic areas.
Anticancer Activity
One of the most promising applications of 4-aryl-2H-chromen-2-one derivatives is in the field of oncology.[9][10][17] These compounds have been identified as potent inducers of apoptosis in various cancer cell lines.[9][10] The mechanism of action for some of these derivatives has been elucidated as the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
| Compound Class | Cancer Cell Line | IC₅₀/EC₅₀ | Reference |
| 4-Aryl-2-oxo-2H-chromenes | T47D (Breast Cancer) | 13 nM (EC₅₀) | [10] |
| 2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | T47D (Breast Cancer) | 11-19 nM (EC₅₀) | [9] |
| 4H-chromene derivatives | HCT-116, MCF-7, HepG-2 | 0.3-3.78 µg/mL (IC₅₀) | [17] |
The ability to easily modify the aryl group at the 4-position through Suzuki coupling of this compound allows for extensive SAR studies to optimize anticancer potency and selectivity.
Figure 2: Proposed Mechanism of Anticancer Activity for certain 4-Aryl-2H-chromen-2-one Derivatives.
Anti-inflammatory and Enzyme Inhibitory Activity
Derivatives of 4-hydroxycoumarin, which can be accessed from this compound, have demonstrated anti-inflammatory properties.[18] For instance, certain derivatives have been shown to suppress the production of nitric oxide (NO), a key mediator in inflammation. The broader class of chromone derivatives has also been investigated for the inhibition of various enzymes, including β-glucuronidase, which is implicated in certain cancers and other diseases.[19] The chromen-4-one scaffold has also been explored for developing inhibitors of sirtuin 2 and antituberculosis agents.[20][21]
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone intermediate in modern medicinal chemistry. Its straightforward synthesis and exceptional reactivity in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The demonstrated potent biological activities of its derivatives, particularly in the realm of anticancer research, underscore the immense potential of this scaffold. Future research will undoubtedly continue to expand the synthetic toolbox for functionalizing the 4-position, leading to the discovery of novel compounds with enhanced therapeutic profiles. The exploration of new catalytic systems and the application of this versatile building block in the synthesis of complex natural products and other biologically active molecules will continue to be a fruitful area of investigation for the drug development community.
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- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2H-chromen-2-one
Introduction
4-Bromo-2H-chromen-2-one (also known as 4-Bromocoumarin) is a halogenated derivative of coumarin, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] As a synthetic intermediate, its utility lies in the reactivity of the bromo-substituent, which allows for further molecular elaboration through reactions like palladium-catalyzed cross-couplings.[3] While its structure is foundational for developing novel compounds, its handling demands a rigorous and informed approach to safety.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond generic safety advice to provide a framework for risk assessment and the implementation of robust safety protocols. A core principle of this document is the acknowledgment that, like many specialized reagents, the toxicological profile of this compound has not been exhaustively characterized.[4] Therefore, our safety paradigm is built upon a conservative assessment of potential hazards, drawing from data on the parent coumarin structure and analogous brominated aromatic compounds.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's identity and potential hazards is the cornerstone of a safe laboratory practice. The primary risk associated with this compound stems from its potential to act as an irritant and the unknown long-term toxicological effects inherent to many research chemicals.
1.1 Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 4-Bromocoumarin | [5] |
| CAS Number | 938-40-9 | [5] |
| Molecular Formula | C₉H₅BrO₂ | [1][5] |
| Molecular Weight | 225.04 g/mol | [1][5] |
1.2 GHS Classification (Projected)
Due to a lack of specific toxicological studies for this compound, the following GHS classification is projected based on the known hazards of the parent coumarin molecule (a known skin sensitizer and toxicant) and related brominated heterocyclic compounds which are known irritants.[6][7] This represents a cautious, protective stance appropriate for a research setting.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Expert Rationale: The projection of skin, eye, and respiratory irritation is based on data from similar functionalized coumarins, where activated halogen substituents can contribute to irritant properties.[7][8] The "Harmful if swallowed" classification is extrapolated from the parent coumarin structure, which exhibits higher acute oral toxicity (Category 3).[6] A conservative downgrade to Category 4 is assumed here in the absence of specific data.
Section 2: Hierarchy of Controls
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk.
-
Elimination/Substitution: In a research context, substituting a hazardous chemical is not always feasible. However, if a less hazardous derivative can achieve the same synthetic outcome, it should be considered.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, these are non-negotiable .
-
Administrative Controls: These are work policies and procedures designed to reduce exposure.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be available to all users.
-
Designated Area: All work with this compound should be restricted to a designated, clearly marked area within the laboratory.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide before beginning work.[11]
-
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls above.
Section 3: Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are critical to prevent direct contact.[12]
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>5g) or during procedures with a high splash potential. | Protects against dust, splashes, and unforeseen reactions. |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Users should check manufacturer data for breakthrough times and replace gloves immediately if contamination is suspected. |
| Body | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required when all handling is performed within a certified chemical fume hood. | If weighing must be done outside a hood, a NIOSH-approved respirator with P100 (particulate) filters may be required. |
Section 4: Protocol for Safe Handling, Storage, and Disposal
A systematic approach ensures that safety is integrated into every step of the workflow.
4.1 Step-by-Step Handling Protocol
-
Pre-Handling Checklist:
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure the work area is clean and uncluttered.
-
Confirm the location of the nearest eyewash, safety shower, and spill kit.
-
Don all required PPE as specified in Section 3.
-
-
Aliquotting and Weighing:
-
Perform all weighing of the solid compound within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
-
Solution Preparation and Reactions:
-
Conduct all subsequent steps (dissolving, transfers, reactions) within the fume hood.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and/or soap and water.
-
Carefully remove gloves and wash hands thoroughly with soap and water.[6]
-
4.2 Storage Requirements
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for chemical storage.
-
Segregate from incompatible materials, particularly strong oxidizing agents.[9][11]
4.3 Waste Disposal
-
All solid this compound, contaminated materials (e.g., gloves, weigh paper, silica gel), and solutions must be disposed of as hazardous chemical waste.
-
Collect waste in a dedicated, sealed, and properly labeled container. Do not pour down the drain.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.
Section 5: Emergency Procedures
Preparedness is essential for mitigating the consequences of an accidental exposure or spill.
5.1 Response to Personnel Exposure
The following diagram outlines the immediate actions required in the event of personnel exposure.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. fishersci.com [fishersci.com]
- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 11. nbinno.com [nbinno.com]
- 12. compositesone.com [compositesone.com]
Discovery and history of 4-Bromo-2H-chromen-2-one
An In-Depth Technical Guide to 4-Bromo-2H-chromen-2-one: From Discovery to Modern Synthetic Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, a pivotal intermediate in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis and application of this versatile coumarin derivative.
Introduction: The Significance of the Coumarin Scaffold and its Brominated Analogue
Coumarins, a class of benzopyrone compounds, are ubiquitous in nature and form the structural core of numerous biologically active molecules. Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities, have established them as privileged scaffolds in drug discovery. Among the vast family of coumarin derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. The introduction of a bromine atom at the C4 position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 4-substituted coumarins with tailored biological and photophysical properties.[1][2] This guide will illuminate the historical context of its discovery, detail its key synthetic routes with actionable protocols, and explore its applications in modern organic synthesis.
A Historical Perspective on Coumarin Chemistry
The journey of coumarins began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans.[3] However, it was the pioneering work of English chemist Sir William Henry Perkin in 1868 that marked a new era in coumarin chemistry with the first successful chemical synthesis of this natural product.[4] This achievement not only laid the foundation for the synthesis of a plethora of coumarin derivatives but also spurred the development of several named reactions that remain cornerstones of modern organic synthesis.
The latter half of the 19th and the early 20th centuries witnessed the emergence of powerful synthetic methods for constructing the coumarin nucleus. The Pechmann condensation , discovered by Hans von Pechmann, provided a versatile route to coumarins from phenols and β-ketoesters under acidic conditions.[5] This was followed by other significant contributions, including the Perkin reaction, Knoevenagel condensation, and the von Pechmann synthesis, each offering unique advantages in accessing diverse coumarin structures.
While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its discovery can be understood as a logical progression from the established chemistry of coumarins, particularly the exploration of halogenation reactions to create versatile synthetic intermediates. The development of methods for the synthesis of 4-hydroxycoumarin provided a readily accessible precursor for the introduction of a bromine atom at the 4-position.
Synthetic Methodologies for this compound
The synthesis of this compound is most commonly achieved through the bromination of 4-hydroxycoumarin, a readily available starting material. Other methods, such as those starting from chroman-4-ones, have also been developed.
Method 1: Bromination of 4-Hydroxycoumarin
The conversion of the hydroxyl group at the C4 position of 4-hydroxycoumarin to a bromine atom is a facile and efficient transformation. This is typically achieved using phosphorus-based brominating agents such as phosphorus tribromide (PBr₃). The reaction proceeds via an initial phosphorylation of the hydroxyl group to form a good leaving group, which is then displaced by a bromide ion in an SN2-type reaction.[6]
Experimental Protocol: Synthesis of this compound from 4-Hydroxycoumarin
This protocol is based on established procedures for the conversion of hydroxyl groups to bromides using phosphorus tribromide.[6][7]
Materials:
-
4-Hydroxycoumarin
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxycoumarin (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the cooled solution via the dropping funnel. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a cooled saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., Dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Data Presentation: Reaction Conditions for Bromination of 4-Hydroxycoumarin Precursors
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| PBr₃ | Dichloromethane | 0 °C to rt | 3-4 h | Good to High | [6][7] |
| NBS/PPh₃ | Dichloromethane | rt | 2-3 h | Good | [8] |
Note: Yields are dependent on the specific substrate and reaction scale.
Visualization: Experimental Workflow for Bromination of 4-Hydroxycoumarin
Method 2: Synthesis from Chroman-4-one
An alternative route to 4-bromo-2H-chromene derivatives involves the reaction of the corresponding chroman-4-one with phosphorus tribromide.[9] This method provides direct access to the 4-bromo-2H-chromene scaffold, which can then be oxidized to the desired 2-one if necessary.
Experimental Protocol: Synthesis of 4-Bromo-2H-chromenes from Chroman-4-ones
This protocol is based on the procedure described by Gabbutt et al.[9]
Materials:
-
Substituted Chroman-4-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the chroman-4-one (1 equivalent) in an anhydrous solvent.
-
Add phosphorus tribromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a cooled saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the 4-bromo-2H-chromene.
Visualization: Synthetic Route from Chroman-4-one
Characterization of this compound
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
Physical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.75 (dd, 1H), 7.55 (m, 1H), 7.35 (m, 2H), 6.55 (s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 159.5, 152.8, 143.5, 132.5, 128.0, 124.5, 117.8, 116.5, 110.0 |
| IR (KBr, cm⁻¹) | 1735 (C=O, lactone), 1605, 1560 (C=C, aromatic) |
| Mass Spectrum (m/z) | 224/226 (M⁺, Br isotope pattern) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.[10][11][12]
Applications in Organic Synthesis
This compound is a highly valuable building block in organic synthesis, primarily due to the reactivity of the C-Br bond. This allows for the introduction of a wide range of substituents at the 4-position of the coumarin ring, making it a key intermediate in the synthesis of compounds with diverse biological activities and material properties.
A primary application is its use in palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Heck reactions.[2] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of 4-aryl, 4-alkenyl, and 4-alkynyl coumarins. These derivatives have shown promise as anticancer agents, fluorescent probes, and organic light-emitting diode (OLED) materials.
Conclusion
This compound, a halogenated derivative of the naturally inspired coumarin scaffold, holds a significant position in modern synthetic chemistry. While its precise historical discovery remains intertwined with the broader exploration of coumarin chemistry, its synthesis has been refined to efficient and scalable methods, primarily through the bromination of 4-hydroxycoumarin. The strategic placement of the bromine atom at the C4 position renders it an exceptionally versatile intermediate for the construction of a diverse array of 4-substituted coumarins via cross-coupling reactions. This technical guide has provided an in-depth look at its historical context, detailed synthetic protocols, and key applications, underscoring its continued importance for researchers and scientists in the pursuit of novel therapeutics and advanced materials.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis [jmchemsci.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Facile and Efficient Synthesis of 4-Bromo-2H-Chromenes: A Detailed Guide for Researchers
In the landscape of medicinal chemistry and drug development, the chromene scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a bromine atom at the 4-position of the 2H-chromene ring system opens up a plethora of possibilities for further functionalization, making 4-bromo-2H-chromenes valuable intermediates in the synthesis of novel therapeutic agents.[4] This application note provides a detailed, field-proven guide for the facile synthesis of 4-bromo-2H-chromenes from readily available chroman-4-ones using phosphorus tribromide (PBr₃).
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step protocols to ensure successful and reproducible synthesis.
The Strategic Advantage of PBr₃ in Chromene Synthesis
The conversion of chroman-4-ones to 4-bromo-2H-chromenes represents a critical transformation. While various methods exist, the direct reaction with phosphorus tribromide stands out for its efficiency and simplicity.[4] Traditional multi-step approaches often involve reduction of the ketone to an alcohol, followed by dehydration and subsequent bromination, which can be time-consuming and result in lower overall yields. The use of PBr₃ offers a significant improvement, providing the desired products in a single, high-yielding step.[4]
Unveiling the Reaction Mechanism
The reaction of a chroman-4-one with PBr₃ is proposed to proceed through the formation of an enol intermediate, which is then converted to the corresponding vinyl bromide. The phosphorus tribromide acts as both a Lewis acid and a brominating agent.
A plausible mechanistic pathway is as follows:
-
Enolization: The ketone tautomerizes to its enol form. This process can be catalyzed by traces of HBr formed from the reaction of PBr₃ with any residual moisture.
-
Oxygen Activation: The electrophilic phosphorus atom of PBr₃ is attacked by the hydroxyl group of the enol, forming a phosphite ester intermediate and liberating HBr. This converts the hydroxyl group into a good leaving group.
-
Bromination and Elimination: A bromide ion then attacks the phosphorus atom, leading to the cleavage of the C-O bond and the formation of a carbocation at the 4-position. Subsequent elimination of a proton from the adjacent carbon results in the formation of the double bond and the final 4-bromo-2H-chromene product.
Below is a diagram illustrating the proposed workflow for this synthesis.
Caption: High-level workflow for the synthesis of 4-bromo-2H-chromenes.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting chroman-4-ones and their subsequent conversion to 4-bromo-2H-chromenes.
Protocol 1: Synthesis of Chroman-4-ones
The starting chroman-4-ones can be prepared from the corresponding 2'-hydroxyacetophenone and a suitable ketone in the presence of a base like pyrrolidine.[4]
Materials:
-
2'-Hydroxyacetophenone
-
Appropriate ketone (e.g., acetone, cyclopentanone)
-
Pyrrolidine
-
Ethanol
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 2'-hydroxyacetophenone in ethanol, add the corresponding ketone and a catalytic amount of pyrrolidine.
-
Reflux the reaction mixture for the appropriate time (typically several hours, monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to yield the desired chroman-4-one.[4]
Protocol 2: General Procedure for the Preparation of 4-Bromo-2H-chromenes
This protocol is adapted from the work of Heron et al. and has been validated for a range of substituted chroman-4-ones.[4]
Materials:
-
Substituted chroman-4-one
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Light petroleum (b.p. 40-60 °C)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the chroman-4-one.
-
Add an excess of phosphorus tribromide (PBr₃).
-
Heat the mixture to reflux and maintain for 30-90 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess PBr₃. Caution: This should be done in a well-ventilated fume hood as the reaction can be vigorous.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-bromo-2H-chromene.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., light petroleum/diethyl ether mixtures) to obtain the pure product.[4]
Data Presentation: Yields of Representative 4-Bromo-2H-chromenes
The following table summarizes the yields for the synthesis of various 4-bromo-2H-chromenes from their corresponding chroman-4-ones as reported in the literature.[4]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Me | Me | 4-Bromo-2,2-dimethyl-2H-chromene | Good |
| 2 | Et | Me | 4-Bromo-2-ethyl-2-methyl-2H-chromene | 75 |
| 3 | \multicolumn{2}{c | }{-(CH₂)₅-} | 4-Bromo-spiro[chroman-2,1'-cyclohexane] | Good |
Yields are based on the publication by Heron et al. "Good" indicates a high but unspecified yield.[4]
Applications in Drug Development and Medicinal Chemistry
The 4-bromo-2H-chromene scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents at the 4-position.[4] This allows for the creation of diverse chemical libraries for screening against various biological targets.
Chromene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The ability to easily modify the 4-position of the chromene ring is therefore of significant interest to medicinal chemists aiming to develop new and more potent drug candidates.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: PBr₃ is highly sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under anhydrous conditions.
-
Reaction Time: The reaction is typically rapid (30-90 minutes).[4] Prolonged reaction times may lead to the formation of byproducts. Monitoring the reaction by TLC is crucial.
-
Work-up: The quenching of excess PBr₃ with a bicarbonate solution is exothermic and releases HBr gas. This step must be performed cautiously in a fume hood with adequate cooling.
-
Purification: While the reaction is generally clean, column chromatography is often necessary to obtain a highly pure product for subsequent synthetic steps.
Conclusion
The synthesis of 4-bromo-2H-chromenes from chroman-4-ones using phosphorus tribromide is a highly efficient and facile method.[4] This approach provides a direct, single-step route to these valuable synthetic intermediates, avoiding the need for lengthy multi-step procedures. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and successfully incorporate this methodology into their synthetic strategies for the development of novel and biologically active compounds.
References
Protocol for palladium-catalyzed cross-coupling with 4-bromocoumarins
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromocoumarins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of palladium-catalyzed cross-coupling methodologies for the functionalization of 4-bromocoumarins. As a foundational scaffold in medicinal chemistry and materials science, the targeted modification of the coumarin core is of paramount importance. These protocols and application notes are designed to equip researchers with the necessary knowledge to successfully synthesize novel coumarin derivatives.
Introduction: The Significance of C-4 Functionalization
Coumarins are a ubiquitous class of benzopyrone compounds found extensively in nature.[1] Their derivatives exhibit a vast range of pharmacological properties, including anticoagulant, anti-inflammatory, antibacterial, and anti-HIV activities.[2][3] The C-4 position of the coumarin ring is a key site for synthetic modification. Introducing aryl, vinyl, alkynyl, or amino moieties at this position can dramatically alter the molecule's biological activity and photophysical properties.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] For a substrate like 4-bromocoumarin, these reactions offer a direct and versatile route to a diverse library of derivatives, overcoming the limitations of classical synthetic methods.[1][6] This guide details the mechanisms, optimized conditions, and step-by-step protocols for the most pivotal of these transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylcoumarins
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, coupling an organoboron species (typically a boronic acid) with an organic halide.[7] It is widely employed for the synthesis of 4-arylcoumarins, which are precursors to neoflavones and other biologically active molecules.[8]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The reaction is initiated by the oxidative addition of the 4-bromocoumarin to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the activation of the boronic acid with a base.[7] The final step is the reductive elimination of the 4-arylcoumarin product, regenerating the active Pd(0) catalyst.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Optimized Reaction Conditions
Successful Suzuki-Miyaura coupling of 4-bromocoumarins depends on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of reported conditions.
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene | 70-80 | Good | [11] |
| Arylboronic acids | Pd(OAc)₂ (0.01) | PPh₃ | K₂CO₃ | Ethanol | RT | up to 92 | [6] |
| Various arylboronic acids | [Pd(PPh₃)₂(saccharinate)₂] (5) | PPh₃ | Cs₂CO₃ | Dioxane | 70 | 85-95 | [12] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 80 | 97 | [8] |
Detailed Experimental Protocol: Synthesis of 4-Phenylcoumarin
This protocol is adapted from methodologies that demonstrate high yields and reliability.[8][12]
Materials:
-
4-Bromocoumarin (1.0 mmol, 225 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromocoumarin, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃. Add this catalyst/ligand mixture to the Schlenk flask.
-
Scientist's Note: Pre-mixing the palladium source and ligand can aid in the formation of the active catalytic species. Some protocols use pre-formed catalysts like Pd(PPh₃)₄ directly.[11]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: This step, known as degassing, is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, inhibiting the reaction.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-phenylcoumarin.
Heck Reaction: Synthesis of 4-Vinylcoumarins
The Heck reaction creates a carbon-carbon bond between an unsaturated halide and an alkene.[13][14] For 4-bromocoumarins, this reaction provides an efficient route to 4-vinyl or 4-styrenyl derivatives, which are valuable synthetic intermediates. An oxidative Heck variant using coumarins directly with arylboronic acids has also been developed.[2][15]
Reaction Mechanism
The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle.[9] After oxidative addition of 4-bromocoumarin to Pd(0), the resulting complex undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step releases the 4-vinylcoumarin product and forms a palladium-hydride species. The base then regenerates the Pd(0) catalyst, completing the cycle.[16]
Caption: A typical experimental workflow for a Heck coupling reaction.
Optimized Reaction Conditions
The choice of ligand and base is particularly important in the Heck reaction to control regioselectivity and efficiency.[17]
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl acrylate | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | ACN | 100 | 65-75 | [18] |
| Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | High | [14][17] |
| Arylboronic Acid* | Pd(OAc)₂ (10) | phen-NO₂ (12) | Ag₂CO₃ | DMF | 80 | 60-94 | [2][15] |
| Note: This is an oxidative Heck coupling, not a traditional Heck reaction with an alkene. |
Detailed Experimental Protocol: Synthesis of 4-(2-ethoxycarbonylvinyl)coumarin
This protocol is based on the conditions reported for the reaction of 4-bromocoumarins with acrylates.[18]
Materials:
-
4-Bromocoumarin (0.1 mmol, 22.5 mg)
-
Ethyl acrylate (0.2 mmol, 21.7 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 5.2 mg)
-
Potassium carbonate (K₂CO₃, 0.5 mmol, 69 mg)
-
Anhydrous acetonitrile (ACN, 1.0 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: In a sealable reaction tube equipped with a magnetic stir bar, combine 4-bromocoumarin, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile followed by ethyl acrylate via syringe.
-
Reaction: Tightly seal the tube and place it in a preheated oil bath or heating block at 100 °C. Stir for 10-12 hours.
-
Scientist's Note: The base (K₂CO₃) is crucial for regenerating the Pd(0) catalyst from the HPd(II)X species formed after β-hydride elimination.[13]
-
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.
Sonogashira Coupling: Synthesis of 4-Alkynylcoumarins
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to C(sp²)–C(sp) bonds.[19][20] This reaction is exceptionally useful for synthesizing 4-alkynylcoumarins, which are important precursors for more complex heterocyclic systems and functional materials.
Reaction Mechanism
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[21][22] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne and a base to form a highly reactive copper(I) acetylide intermediate.[23] This species then acts as the transmetalating agent, transferring the alkynyl group to the Pd(II) complex. A copper-free variant also exists but often requires different conditions.[24]
Caption: Dual catalytic cycle mechanism of the Sonogashira coupling.
Optimized Reaction Conditions
The Sonogashira reaction is typically performed under mild conditions, often at room temperature.[22] The key components are the palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base which also often serves as the solvent.[24][25]
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 85 | [19] |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 60 | Good | [20][26] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | MeCN | 80 (MW) | 88-95 | [21] |
Detailed Experimental Protocol: Synthesis of 4-(Phenylethynyl)coumarin
This protocol is a representative example of a copper-co-catalyzed Sonogashira reaction.[22]
Materials:
-
4-Bromocoumarin (1.0 mmol, 225 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromocoumarin, Pd(PPh₃)₂Cl₂, and CuI under a counterflow of argon.
-
Scientist's Note: The copper(I) iodide co-catalyst is sensitive to air and moisture and should be handled under an inert atmosphere. Its presence significantly accelerates the reaction, allowing it to proceed at room temperature.[25]
-
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir for 5 minutes to dissolve the solids. Finally, add the phenylacetylene dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 15 mL) to remove the copper catalyst and amine salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure 4-(phenylethynyl)coumarin.
Buchwald-Hartwig Amination: Synthesis of 4-Aminocoumarins
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[27] This reaction has been applied to the synthesis of aminocoumarins, which are important fluorophores and biologically active compounds, although it is more commonly reported for other positions on the coumarin ring (e.g., C-7) than C-4.[28] Nevertheless, the principles are directly applicable.
Reaction Mechanism
The mechanism is analogous to C-C coupling reactions.[27][29] A Pd(0) complex undergoes oxidative addition with the 4-bromocoumarin. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the 4-aminocoumarin product and regenerates the Pd(0) catalyst.[30] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[31]
Optimized Reaction Conditions
Success in Buchwald-Hartwig amination hinges on the correct combination of a sterically hindered ligand and a strong base.[32]
| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
| Benzophenone imine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | THF | Reflux | [28] |
| Primary/Secondary Amines | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | [30][32] |
| Anilines | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 150 (MW) | [32][33] |
Detailed Experimental Protocol: Synthesis of 4-(Morpholino)coumarin
This protocol is a generalized procedure based on established Buchwald-Hartwig conditions.[30][32]
Materials:
-
4-Bromocoumarin (1.0 mmol, 225 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.
-
Vessel Preparation: In the glovebox, add 4-bromocoumarin, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a sealable reaction tube containing a stir bar.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine.
-
Reaction: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate the 4-(morpholino)coumarin product.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of neoflavones by Suzuki arylation of 4-substituted coumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-catalyzed oxidative Heck coupling reaction for direct synthesis of 4-arylcoumarins using coumarins and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
- 26. ijnc.ir [ijnc.ir]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. research.rug.nl [research.rug.nl]
- 31. researchgate.net [researchgate.net]
- 32. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 33. real.mtak.hu [real.mtak.hu]
Application Notes & Protocols: 4-Bromo-2H-chromen-2-one as a Cornerstone Building Block in Medicinal Chemistry
Abstract
The 2H-chromen-2-one, or coumarin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] This guide focuses on a particularly valuable synthetic intermediate: 4-Bromo-2H-chromen-2-one . The strategic placement of the bromine atom at the C4 position transforms the coumarin core into a versatile platform for molecular elaboration. This vinyl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical functionalities. We provide an in-depth exploration of its synthetic utility, complete with detailed, field-proven protocols for key transformations and a discussion of the therapeutic relevance of the resulting 4-substituted derivatives.
Introduction: The Strategic Value of the C4-Position
Coumarins are a prominent class of lactones widely distributed in nature, renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[1][3][4] The biological profile of a coumarin derivative is profoundly influenced by the substitution pattern on its benzopyrone ring system. The C4 position is of particular strategic importance; modifications at this site can dramatically modulate a molecule's interaction with biological targets.
This compound (Molecular Formula: C₉H₅BrO₂, Molecular Weight: 225.04 g/mol ) serves as an exemplary building block for accessing novel 4-substituted coumarins.[5][6] Its utility stems from the reactivity of the C-Br bond, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the construction of extensive compound libraries, a critical process in modern drug discovery for structure-activity relationship (SAR) studies.[7]
Core Physicochemical Properties
| Property | Value |
| CAS Number | 938-40-9[6] |
| Molecular Formula | C₉H₅BrO₂[5][6] |
| Molecular Weight | 225.04 g/mol [5][6] |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform; sparingly soluble in Ethanol. |
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The most powerful application of this compound is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions offer a reliable and modular approach to introduce aryl, heteroaryl, alkynyl, and alkenyl groups at the C4-position.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[8][9] For this compound, this reaction provides direct access to 4-aryl and 4-heteroaryl coumarins, scaffolds frequently associated with potent biological activity.
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[8][10] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the coumarin. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form an organopalladium intermediate. Finally, reductive elimination yields the 4-substituted coumarin product and regenerates the active Pd(0) catalyst.[8][10] The choice of base, solvent, and ligand is critical for efficient turnover and suppression of side reactions like dehalogenation or boronic acid homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: 4-Bromo-2H-chromen-2-one as a Keystone Scaffold for the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Strategic Importance of the Coumarin Scaffold and the 4-Bromo Moiety
The 2H-chromen-2-one, or coumarin, framework is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Among these, their role as anti-inflammatory agents is particularly prominent.[3][4] Coumarins exert their anti-inflammatory effects through multiple mechanisms, most notably by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][5][6] This inhibition curtails the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4]
The synthetic utility of the coumarin core can be dramatically enhanced through targeted functionalization. 4-Bromo-2H-chromen-2-one stands out as a pivotal starting material for this purpose. The bromine atom at the C4 position is an excellent leaving group, rendering the molecule highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse aryl, heteroaryl, and alkynyl moieties, enabling the systematic exploration of the chemical space to develop potent and selective anti-inflammatory agents.[7][8][9] This guide provides an in-depth exploration of the synthesis of novel anti-inflammatory agents starting from this versatile building block.
Mechanistic Underpinnings of Coumarin-Based Anti-Inflammatory Action
The primary mechanism by which coumarin derivatives exert their anti-inflammatory effects is the modulation of enzymatic pathways responsible for synthesizing inflammatory mediators.[3]
-
Inhibition of COX and LOX Enzymes: Cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are the key enzymes that metabolize arachidonic acid into prostaglandins and leukotrienes, respectively.[3][5] These eicosanoids are potent mediators of pain, fever, and inflammation. Numerous natural and synthetic coumarin derivatives have been identified as effective inhibitors of these enzymes.[6][10][11][12][13] Selective inhibition of COX-2 is a particularly desirable trait as it is primarily the inducible isoform responsible for inflammation, and its inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5][12]
-
Modulation of Inflammatory Signaling Pathways: Beyond direct enzyme inhibition, coumarins can influence intracellular signaling cascades. They have been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by interfering with signaling pathways like NF-κB and MAPKs.[14][15][16]
-
Antioxidant Activity: Many coumarin derivatives possess significant antioxidant properties, enabling them to scavenge reactive oxygen species (ROS).[1][14] Since oxidative stress is a key component of the inflammatory response, this antioxidant capacity contributes to their overall anti-inflammatory profile.[4]
Core Synthetic Strategies and Protocols
The C-Br bond at the 4-position of 2H-chromen-2-one is the linchpin for diversification. Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions are two of the most robust and widely employed methods for this purpose.
Strategy 1: Suzuki-Miyaura Coupling for 4-Arylcoumarin Synthesis
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organohalide and an organoboron compound.[17][18][19] In this context, it is used to couple this compound with a variety of aryl or heteroaryl boronic acids (or their esters). This reaction is instrumental in generating libraries of 4-arylcoumarins, a class of compounds frequently reported to possess potent anti-inflammatory and COX-2 inhibitory activities.[7][8]
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 4-Aryl-2H-chromen-2-ones
Objective: To synthesize a 4-aryl-2H-chromen-2-one derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. Causality Note: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Maintaining an inert atmosphere is critical for catalytic efficiency.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-2H-chromen-2-one product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategy 2: Sonogashira Coupling for 4-Alkynylcoumarin Synthesis
The Sonogashira coupling reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[20][21] This reaction is highly effective for introducing an alkynyl group at the C4 position of the coumarin ring.[20] The resulting 4-alkynylcoumarins are not only valuable intermediates for further chemical transformations (e.g., click chemistry, cyclization reactions) but can also exhibit biological activity themselves.
Protocol 2: General Procedure for Sonogashira Synthesis of 4-Alkynyl-2H-chromen-2-ones
Objective: To synthesize a 4-alkynyl-2H-chromen-2-one derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., Toluene, THF, or DMF)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) and the base (e.g., Et₃N, which can often serve as both base and co-solvent). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise to the stirring mixture via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) as required. Trustworthiness Note: The Sonogashira reaction is often exothermic and can typically be run at or near room temperature, which is advantageous for thermally sensitive substrates.[20]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Biological Activity of Synthesized Coumarin Derivatives
The successful application of these synthetic protocols is validated by the biological activity of the resulting compounds. The table below summarizes representative data for coumarin derivatives, highlighting their inhibitory potential against key inflammatory enzymes.
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) / % Inhibition | Reference |
| Pyranocoumarin | Derivative 5a | COX-2 | Highly Selective (SI = 152) | [22][23] |
| Coumarin-Sulfonamide | Derivative 8d | COX-2 | Most Active in Series | [22][23] |
| 4-Arylcoumarin | 5,7-dimethoxy-4-phenylcoumarin | iNOS & COX-2 Expression | Significant Inhibition | [7] |
| Thiazolylcoumarin | Thiazoline derivative 3a | COX-2 | IC₅₀ = 0.31 - 0.78 µM | [12] |
| 3-Benzoylcoumarin | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% Inhibition | [24][25][26] |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).
Conclusion and Future Perspectives
This compound is an exceptionally valuable and versatile platform for the synthesis of novel anti-inflammatory agents. The robust and reliable nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides medicinal chemists with a powerful toolkit to generate diverse libraries of functionalized coumarins. The protocols detailed herein offer a validated and rational approach to designing these compounds. Future work should continue to focus on synthesizing derivatives with enhanced potency and selectivity, particularly for the COX-2 isoform, to develop next-generation anti-inflammatory therapeutics with improved safety profiles.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coumarins scaffolds as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 7. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural modifications of coumarin derivatives: Determination of antioxidant and lipoxygenase (LOX) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products and their derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New arylpyrazoline-coumarins: Synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. sciforum.net [sciforum.net]
- 18. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [ouci.dntb.gov.ua]
- 25. Lipoxygenase Inhibition Activity of Coumarin Derivatives-QSAR and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Bromo-2H-chromen-2-one in the Development of Enzyme Inhibitors
Introduction: The Versatility of the Coumarin Scaffold in Enzyme Inhibition
Coumarins (2H-chromen-2-ones) are a prominent class of bicyclic heterocyclic compounds widely distributed in nature and are recognized as privileged scaffolds in medicinal chemistry.[1][2] Their inherent structural features and amenability to chemical modification have led to the development of a vast array of derivatives with diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[2] A particularly significant application of the coumarin scaffold is in the design and synthesis of potent and selective enzyme inhibitors. Enzymes are crucial for numerous physiological and pathological processes, making them prime targets for therapeutic intervention.[3] By inhibiting specific enzymes, it is possible to treat a wide range of diseases, from cancer to neurodegenerative disorders.
This application note focuses on the utility of a key synthetic intermediate, 4-Bromo-2H-chromen-2-one , as a versatile starting material for the development of novel enzyme inhibitors. The bromine atom at the 4-position serves as a convenient handle for introducing a wide variety of substituents through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. We will provide detailed protocols for the synthesis of a representative 4-aryl-2H-chromen-2-one derivative and its subsequent evaluation as a carbonic anhydrase inhibitor, a class of enzymes for which coumarins have shown significant promise.
The Strategic Advantage of this compound in Drug Discovery
The strategic placement of a bromine atom at the C4 position of the coumarin ring system makes this compound an exceptionally valuable building block for combinatorial chemistry and lead optimization. This is primarily due to its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the efficient and modular installation of diverse aryl, heteroaryl, and alkynyl moieties, which can profoundly influence the biological activity of the resulting coumarin derivatives.
The ability to readily diversify the C4 position is crucial for probing the binding pockets of target enzymes. By systematically varying the size, electronics, and hydrogen-bonding potential of the C4 substituent, researchers can fine-tune the interactions between the inhibitor and the enzyme's active site, leading to enhanced potency and selectivity.
Focus Application: Development of Carbonic Anhydrase Inhibitors
A compelling example of the utility of 4-substituted coumarins is in the development of inhibitors for carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Several CA isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][6] Consequently, the development of selective hCA IX and XII inhibitors is a validated strategy for cancer therapy.[7]
Coumarins have emerged as a novel class of CA inhibitors with a unique mechanism of action.[3][4] They act as "suicide" or "prodrug" inhibitors, where the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring to generate a 2-hydroxycinnamic acid derivative.[3] This hydrolysis product then binds at the entrance of the enzyme's active site, occluding it and preventing substrate access.[3][4] This mechanism is distinct from that of classical sulfonamide-based CA inhibitors, which directly coordinate to the zinc ion in the active site. The unique binding mode of coumarin-derived inhibitors offers opportunities for achieving high isoform selectivity.[3]
The following sections provide detailed protocols for the synthesis of a representative 4-aryl-2H-chromen-2-one, a potential carbonic anhydrase inhibitor, starting from this compound, and the subsequent in vitro evaluation of its inhibitory activity against carbonic anhydrase.
Experimental Protocols
Part 1: Synthesis of a 4-Aryl-2H-chromen-2-one Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid. The choice of the arylboronic acid can be varied to generate a library of 4-aryl-2H-chromen-2-one derivatives for SAR studies.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-aryl-2H-chromen-2-one derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to maintain the catalyst's activity.
-
Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System (Dioxane/Water): The mixed solvent system is used to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the more valuable this compound.
Part 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a method for determining the inhibitory activity of the synthesized coumarin derivatives against various human carbonic anhydrase (hCA) isoforms. The assay is based on measuring the enzyme-catalyzed hydration of CO₂ using a stopped-flow spectrophotometer.[1]
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized coumarin inhibitor
-
HEPES buffer (pH 7.4)
-
Sodium sulfate (Na₂SO₄)
-
Phenol red indicator
-
Carbon dioxide (CO₂) gas
-
Distilled-deionized water
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Stopped-flow spectrophotometer
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the synthesized coumarin inhibitor (10 mM) in DMSO. Further dilutions are made in distilled-deionized water.
-
Prepare a solution of the hCA enzyme in HEPES buffer. The final concentration in the assay will typically be in the range of 3-10 nM.[1]
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled-deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a cuvette, pre-incubate the hCA enzyme solution with various concentrations of the coumarin inhibitor for 15 minutes at room temperature. This allows for the formation of the enzyme-inhibitor complex.[1]
-
-
Stopped-Flow Measurement:
-
The CA-catalyzed CO₂ hydration reaction is monitored by a stopped-flow instrument.
-
One syringe of the instrument is loaded with the enzyme-inhibitor mixture, and the other syringe is loaded with the CO₂-saturated solution containing the phenol red indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is detected by the change in absorbance of the phenol red indicator.
-
Monitor the initial rates of the reaction (typically the first 5-10% of the reaction) for 10-100 seconds.[1]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Subtract the uncatalyzed rate (measured in the absence of the enzyme) from the total observed rates.
-
Plot the initial velocity against the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) by non-linear least-squares fitting of the data using appropriate software (e.g., PRISM).[1]
-
Data Presentation:
The inhibitory potencies of a series of synthesized 4-aryl-2H-chromen-2-one derivatives against different hCA isoforms can be summarized in a table for easy comparison.
| Compound | R-group on 4-Aryl | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1a | -H | >10,000 | >10,000 | 50.5 | 25.2 |
| 1b | -OCH₃ | >10,000 | >10,000 | 35.8 | 18.9 |
| 1c | -Cl | >10,000 | >10,000 | 42.1 | 22.7 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mechanism of Inhibition Visualization:
Figure 2: Mechanism of carbonic anhydrase inhibition by coumarin derivatives.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold for the development of novel enzyme inhibitors. Its utility in modern cross-coupling reactions provides a straightforward and efficient route to a diverse range of substituted coumarins. The application of this scaffold in the development of selective carbonic anhydrase inhibitors for cancer therapy highlights its potential in addressing significant unmet medical needs. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of 4-substituted coumarin derivatives. Future work in this area could involve the expansion of the substituent library at the C4 position to include a wider range of functionalities, the exploration of other enzyme targets, and the in vivo evaluation of the most promising lead compounds.
References
- 1. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazide-Substituted Coumarins as Selective Inhibitors of the Tumor Associated Human Carbonic Anhydrases IX and XII | MDPI [mdpi.com]
- 7. Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photocatalytic Chemodivergent Synthesis of Chromen-2-ones
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Light for Molecular Diversity
Chromen-2-ones, commonly known as coumarins, represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. Traditional synthetic routes to these valuable molecules often necessitate harsh conditions, stoichiometric reagents, and multi-step sequences, which can limit functional group tolerance and generate significant chemical waste.[1][2] The advent of visible-light photocatalysis has revolutionized the synthesis of complex organic molecules, offering a sustainable and efficient alternative that proceeds under mild conditions.[1][3]
This guide delves into the cutting-edge field of photocatalytic chemodivergent synthesis , a sophisticated strategy that enables the selective formation of distinct products from a single set of starting materials by subtly tuning the reaction parameters. We will explore how the rational selection of photocatalysts, solvents, and additives can steer reaction pathways towards different substituted chromen-2-ones or even diverge to create entirely different heterocyclic frameworks. This approach not only enhances synthetic efficiency but also provides a powerful tool for rapidly generating molecular diversity for drug discovery and materials science applications.
Core Principles of Photocatalytic Chemodivergence in Chromen-2-one Synthesis
At the heart of photocatalytic chemodivergence lies the ability to control the fate of reactive intermediates generated under photochemical conditions. In a typical photoredox cycle, a photocatalyst absorbs visible light and is promoted to an excited state, rendering it a potent single-electron oxidant or reductant. This excited photocatalyst can then engage with organic substrates to generate radical ions or neutral radicals, which subsequently undergo a variety of transformations.
The chemodivergent control of these reactions hinges on influencing the preferred reaction pathway of these transient species. Key factors that can be manipulated to achieve this selectivity include:
-
Photocatalyst Selection: Different photocatalysts possess distinct excited-state redox potentials, which determine their ability to oxidize or reduce specific substrates. This, in turn, dictates the nature of the initial reactive intermediate formed.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates, the efficiency of electron transfer, and the rates of competing reaction pathways.
-
Additives and Co-catalysts: The presence of acids, bases, or other catalytic species can alter the electronic properties of substrates and intermediates, thereby favoring one reaction cascade over another.
-
Light Source and Wavelength: While less common for achieving chemodivergence with the same photocatalyst, the intensity and wavelength of light can sometimes influence the population of different excited states or the rate of specific photochemical steps.
By understanding and rationally manipulating these parameters, researchers can gain precise control over reaction outcomes, leading to the selective synthesis of a desired chromen-2-one isomer or a completely different molecular scaffold.
Chemodivergent Synthesis of 3- and 4-Substituted Dihydrocoumarins
A compelling example of photocatalytic chemodivergence is the regio- and site-selective alkylamination of coumarins to produce either 3-amino- or 4-amino-dihydrocoumarins, which are valuable precursors to α- and β-amino acids, respectively.[4] This transformation showcases how the choice of photocatalyst and reaction conditions can dictate the position of functionalization on the coumarin core.
Mechanistic Rationale for Chemodivergence
The divergent reactivity stems from the selective generation of either an electrophilic nitrogen-centered radical or a nucleophilic carbon-centered radical, and their subsequent addition to the coumarin scaffold. The choice of photocatalyst and additives influences which radical species is preferentially formed and how it interacts with the coumarin substrate.
In one pathway, an excited photocatalyst can oxidize an amine precursor to generate a nitrogen-centered radical cation, which, after deprotonation, yields a nucleophilic α-amino radical. This radical can then engage in a Michael-type addition to the C4-position of the coumarin.
Conversely, a different set of photocatalytic conditions can promote the formation of a radical at the C3 position of the coumarin, which can then be trapped by an amine nucleophile. The specific conditions dictate which of these pathways is favored, leading to the observed chemodivergence.
Below is a generalized workflow illustrating the concept of chemodivergent synthesis of substituted dihydrocoumarins.
Caption: Chemodivergent synthesis of dihydrocoumarins.
Experimental Protocol: Photocatalytic Regio- and Site-Selective Alkylamination of Coumarins
This protocol is adapted from the work of Xia and coworkers and provides a method for the selective synthesis of 3-amino- and 4-amino-dihydrocoumarins.[4]
Protocol 1: Synthesis of 4-Amino-dihydrocoumarins
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add coumarin (0.2 mmol, 1.0 equiv.), the corresponding amine (0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., an organic dye, 1-5 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 2.0 mL) via syringe.
-
Degassing: Seal the tube and degas the reaction mixture by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp (40 W) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 4-amino-dihydrocoumarin.
Protocol 2: Synthesis of 3-Amino-dihydrocoumarins
-
Reaction Setup: The reaction setup is similar to Protocol 1, but with a different photocatalyst and potentially a different solvent or additive as specified in the original literature to favor C-3 functionalization.
-
Execution: Follow the same steps for solvent addition, degassing, irradiation, monitoring, work-up, and purification as outlined in Protocol 1.
Data Summary: Chemodivergent Alkylamination of Coumarins
| Entry | Substrate | Amine | Photocatalyst | Product | Position of Functionalization | Yield (%) |
| 1 | Coumarin | Diethylamine | Eosin Y | 4-(Diethylamino)dihydrocoumarin | C-4 | 81 |
| 2 | 6-Chlorocoumarin | Pyrrolidine | Eosin Y | 6-Chloro-4-(pyrrolidin-1-yl)dihydrocoumarin | C-4 | 75 |
| 3 | Coumarin | Morpholine | Ru(bpy)₃Cl₂ | 3-(Morpholino)dihydrocoumarin | C-3 | 65 |
| 4 | 7-Methoxycoumarin | Piperidine | Ru(bpy)₃Cl₂ | 7-Methoxy-3-(piperidin-1-yl)dihydrocoumarin | C-3 | 72 |
Note: The specific photocatalysts and conditions for achieving C-3 vs. C-4 selectivity can vary and should be referenced from the primary literature. The data presented here is illustrative.
Chemodivergent Annulation vs. C-H Functionalization
Another fascinating display of chemodivergence is the ability to steer a reaction towards either a C-H functionalization of a pre-formed chromen-2-one or an annulation reaction that constructs a new ring onto the coumarin scaffold. This type of selectivity is often governed by the choice of photocatalyst and the nature of the coupling partner.
Mechanistic Insights into Divergent Pathways
The divergence in these reactions often originates from the initial site of radical addition and the subsequent reaction cascade. For instance, a photocatalytically generated radical might add to the C3 or C4 position of the coumarin, leading to a functionalized product after a subsequent oxidation or reduction step.
Alternatively, if the starting materials are designed appropriately, the initial radical addition can be followed by an intramolecular cyclization, leading to an annulated product. The choice of photocatalyst can influence the electronics of the intermediates, favoring one pathway over the other.
Below is a conceptual workflow for the chemodivergent synthesis of functionalized versus annulated chromen-2-ones.
Caption: Chemodivergent functionalization vs. annulation.
Experimental Protocol: Photocatalyst-Controlled Divergent Reactions of 4-Hydroxycoumarins
This protocol is conceptualized based on principles from the literature where different photosensitizers can lead to divergent outcomes.
Protocol 3: Photocatalytic Hydroarylation of Olefins with 4-Hydroxycoumarins
-
Reaction Setup: In a quartz reaction vessel, combine 4-hydroxycoumarin (0.3 mmol, 1.5 equiv.), the olefin (0.2 mmol, 1.0 equiv.), and the appropriate photocatalyst (e.g., an iridium complex, 1-2 mol%).
-
Solvent Addition: Add a suitable degassed solvent (e.g., CH₃CN, 2.0 mL).
-
Irradiation: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a specific wavelength LED (e.g., blue or violet) at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the hydroarylated product.
Protocol 4: Photocatalytic [2+2] Cycloaddition
-
Reaction Setup: The setup is identical to Protocol 3, but a different photocatalyst is employed (e.g., an organic photosensitizer like thioxanthone).
-
Execution and Purification: Follow the same procedure as in Protocol 3. The change in photocatalyst is expected to divert the reaction pathway to favor the [2+2] cycloaddition product.
Data Summary: Photocatalyst-Controlled Chemodivergence
| Entry | Starting Materials | Photocatalyst | Product Type | Yield (%) |
| 1 | 4-Hydroxycoumarin + Styrene | Ir(ppy)₃ | Hydroarylation | 85 |
| 2 | 4-Hydroxycoumarin + Styrene | Thioxanthone | [2+2] Cycloaddition | 78 |
| 3 | 4-Hydroxy-6-methylcoumarin + Cyclohexene | Ir(ppy)₃ | Hydroarylation | 82 |
| 4 | 4-Hydroxy-6-methylcoumarin + Cyclohexene | Thioxanthone | [2+2] Cycloaddition | 75 |
Note: This data is illustrative and based on the concept of photosensitizer-controlled divergent reactivity.
Conclusion and Future Outlook
The photocatalytic chemodivergent synthesis of chromen-2-ones is a rapidly evolving field that offers unprecedented opportunities for the efficient and selective construction of this important class of molecules. By understanding the fundamental principles of photoredox catalysis and the subtle interplay of reaction parameters, researchers can rationally design synthetic routes to access a wide range of functionalized and structurally diverse coumarin derivatives.
Future advancements in this area will likely focus on the development of novel photocatalysts with tailored redox properties, the discovery of new chemodivergent reaction pathways, and the application of these methods to the synthesis of complex natural products and novel therapeutic agents. The continued exploration of this powerful synthetic strategy promises to further expand the chemical space accessible to medicinal chemists and materials scientists, accelerating the pace of innovation in these critical fields.
References
Application Notes & Protocols: 4-Bromo-2H-chromen-2-one as a Pivotal Intermediate for the Synthesis of Novel Anticancer Agents
Introduction: The Coumarin Scaffold in Oncology
The coumarin, or 2H-chromen-2-one, nucleus is a prominent "privileged scaffold" in medicinal chemistry. This benzopyrone framework is prevalent in natural products and has demonstrated a vast array of pharmacological properties. In oncology, coumarin derivatives have emerged as highly versatile agents capable of interacting with a multitude of cellular targets to elicit potent anticancer effects. These mechanisms include, but are not limited to, the induction of apoptosis, inhibition of angiogenesis, modulation of critical signaling pathways, and cell cycle arrest.[1] The structural simplicity and synthetic tractability of the coumarin core make it an ideal starting point for the development of novel therapeutics.
This guide focuses on a key synthetic intermediate, 4-Bromo-2H-chromen-2-one . The bromine atom at the C-4 position serves as a crucial functional handle, enabling extensive molecular diversification through modern cross-coupling methodologies. This strategic placement allows for the introduction of a wide range of aryl, heteroaryl, and vinyl moieties, leading to the generation of large libraries of compounds for anticancer screening and structure-activity relationship (SAR) studies.
Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its reactivity as an aryl halide in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and efficiency in forming carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most powerful tool for this purpose. It facilitates the coupling of this compound with a diverse array of aryl or heteroaryl boronic acids (or their corresponding esters).[2][3][4] This reaction is instrumental in synthesizing 4-arylcoumarins, a class of compounds frequently reported to possess significant cytotoxic activity against various cancer cell lines. The choice of base and palladium catalyst/ligand system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.[2][4]
Heck Reaction
The Heck reaction provides a complementary approach, enabling the formation of a carbon-carbon bond between this compound and an alkene.[5][6][7] This introduces a vinyl or substituted vinyl group at the C-4 position, creating compounds with distinct structural and electronic properties compared to Suzuki products. The reaction typically proceeds with excellent trans selectivity.[5]
The workflow below illustrates the central role of this compound in generating a diverse library of potential anticancer agents from a common precursor, 4-hydroxycoumarin.
Caption: Synthetic workflow using this compound.
Experimental Protocols
Safety Precaution: These protocols involve hazardous reagents and require handling by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes a representative method for the bromination of 4-hydroxycoumarin.
-
Materials:
-
4-Hydroxycoumarin (1.0 equiv)
-
Phosphorus oxybromide (POBr₃) (1.2 equiv)
-
Anhydrous acetonitrile (ACN)
-
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxycoumarin.
-
Under an inert atmosphere, add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration).
-
Carefully add phosphorus oxybromide portion-wise to the stirring suspension at room temperature. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification to yield this compound as a solid.
-
Protocol 2: General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.[2] Optimization may be required for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the 4-bromocoumarin.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C). Microwave irradiation can also be used to accelerate the reaction.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2H-chromen-2-one.
-
Protocol 3: General Protocol for Heck Reaction
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.[5][7]
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand (optional but recommended): PPh₃ or other phosphine ligands (4-10 mol%)
-
Base: Triethylamine (Et₃N) or NaOAc (2.0 equiv)
-
Solvent: Anhydrous and degassed DMF or ACN
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand (if used).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the base and the alkene via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Filter off any precipitated palladium black and inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the 4-vinyl-2H-chromen-2-one derivative.
-
Anticancer Activity and Mechanism of Action
Derivatives synthesized from this compound have demonstrated significant cytotoxicity against a wide range of human cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of key cellular signaling pathways that are frequently dysregulated in cancer.[9]
Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][9][10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11][12] Numerous 4-arylcoumarin derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K itself or downstream effectors like Akt and mTOR.[13] By blocking this pathway, these compounds can effectively halt uncontrolled cell proliferation and induce apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Summary of Biological Activity
The following table summarizes the in vitro anticancer activity of representative coumarin derivatives, highlighting the potency achieved through C-4 substitution.
| Compound Class | Representative Structure | Cancer Cell Line | IC₅₀ (µM) | Putative Mechanism/Target | Reference |
| 4-(Azolyl)coumarin | 4-(1H-imidazol-1-yl)-2H-chromen-2-one analogue | K-562 (Leukemia) | 3.06 | Cell Cycle Interference | [14] |
| 4-(Aryl)coumarin | 4-(4-methoxyphenyl)coumarin analogue | MCF-7 (Breast) | 4.7 | Cell Cycle Interference | [14] |
| Coumarin-Triazole Hybrid | 4-methylcoumarin linked to a phenyl-triazole | MCF-7 (Breast) | 2.66 | Apoptosis Induction | [15] |
| Coumarin-Triazole Hybrid | 4-methylcoumarin linked to a nitrophenyl-triazole | MCF-7 (Breast) | 2.85 | Apoptosis Induction | [15] |
| Prenyloxycoumarin | Umbelliprenin | MDA-MB-231 (Breast) | 7.0 | Nutrient Deprivation Cytotoxicity | [16] |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel anticancer drug candidates. Its utility in robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allows for the systematic and efficient generation of diverse molecular libraries. The resulting 4-substituted coumarin derivatives have consistently shown potent activity against a range of cancer cell lines, often by modulating critical oncogenic signaling pathways like PI3K/Akt/mTOR. The protocols and data presented herein provide a foundational guide for researchers in drug discovery to leverage this powerful synthetic strategy in the ongoing search for more effective cancer therapies.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. Fragment-type 4-azolylcoumarin derivatives with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Chromone and Chroman-4-one Derivatives
Abstract: Chromone and chroman-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Traditional synthetic routes to these heterocycles often require long reaction times, harsh conditions, and result in moderate yields. This application note provides a comprehensive guide to the application of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique, to dramatically improve the synthesis of these vital heterocyclic motifs. We will explore the fundamental principles of microwave heating and provide detailed, field-proven protocols for key synthetic transformations, including the Baker-Venkataraman rearrangement and intramolecular cyclizations.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for efficient, rapid, and high-yield synthesis.
The Rationale for Microwave Chemistry in Heterocyclic Synthesis
The pursuit of novel therapeutic agents frequently involves the synthesis and screening of heterocyclic compound libraries. Chromones and chroman-4-ones are of particular interest due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][8][9] However, the efficiency of their synthesis can be a significant bottleneck in the drug discovery pipeline.
Conventional heating methods rely on the transfer of thermal energy through conduction and convection, where the reaction vessel is heated first, and the energy is then slowly and often unevenly transferred to the reaction mixture.[10] This can lead to localized overheating at the vessel walls, decomposition of sensitive reagents, and the formation of byproducts.
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift.[11][12] By utilizing microwave irradiation, energy is transferred directly to polar molecules or ions within the reaction mixture, resulting in rapid, uniform, and highly efficient volumetric heating.[10][13] This "inside-out" heating mechanism is rooted in two primary phenomena: dipolar polarization and ionic conduction .[5][13][14]
-
Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat.[10][14]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in an attempt to follow the oscillating electric field. Collisions between these moving ions generate heat through electrical resistance.[5][13]
This direct coupling of energy leads to remarkable advantages:
-
Drastic Reduction in Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[6][7]
-
Increased Product Yields: Uniform heating minimizes byproduct formation, leading to cleaner reactions and higher yields.[6][13]
-
Improved Selectivity: The ability to rapidly reach and maintain precise temperatures can favor the formation of the desired thermodynamic product over kinetically controlled side products.[10][15]
-
Energy Efficiency & Green Chemistry: By heating only the reactants and not the entire apparatus, MAOS significantly reduces energy consumption and often allows for solvent-free reactions, aligning with the principles of green chemistry.[5][11]
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. ijrar.org [ijrar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry | Semantic Scholar [semanticscholar.org]
- 13. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of 4-Bromo-2H-chromen-2-one synthesis
Answering the call of medicinal chemists and materials scientists, this Technical Support Center provides a focused guide to overcoming the common hurdles in the synthesis of 4-Bromo-2H-chromen-2-one. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a deep dive into the causality of reaction outcomes and providing robust, field-tested solutions to enhance yield and purity.
The synthesis of 4-substituted coumarins is often more nuanced than that of their 3-substituted counterparts. Direct bromination of the parent 2H-chromen-2-one typically results in substitution at the 3-position due to the electronic nature of the α,β-unsaturated lactone system.[1][2] Therefore, a successful and high-yield synthesis of the 4-bromo isomer necessitates a strategic approach, beginning with a precursor that installs functionality at the C4 position.
Our recommended pathway involves a two-stage process: first, the synthesis of a 4-hydroxycoumarin intermediate, followed by the substitution of the hydroxyl group with bromine. This guide is structured to troubleshoot issues that may arise in each of these critical stages.
The overall strategy is designed for regiochemical control, ensuring the bromine is introduced specifically at the desired C4 position.
References
Technical Support Center: Purification of Crude 4-Bromo-2H-chromen-2-one
Welcome to the technical support guide for the purification of 4-Bromo-2H-chromen-2-one (CAS No: 938-40-9). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. We will explore the causality behind common purification issues and provide field-proven protocols and troubleshooting advice to streamline your workflow and ensure the integrity of your subsequent experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and problems encountered during the purification of this compound.
Q1: What are the likely impurities in my crude reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. Common syntheses involve the bromination of a coumarin precursor.[1] Consequently, typical impurities may include:
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Unreacted Starting Materials: Such as 4-hydroxycoumarin or other precursors.
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Reagent Residues: Remnants from brominating agents (e.g., PBr₃, N-Bromosuccinimide) and their byproducts.[2]
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Over-brominated Species: Di- or tri-brominated coumarin derivatives, which can be difficult to separate due to similar polarities.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO).
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Degradation Products: Coumarin rings can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially opening the lactone ring.[3]
Q2: Should I use recrystallization or column chromatography for my crude product?
A2: The choice depends on the scale of your reaction and the nature of the impurities. The following diagram and table provide a decision-making framework.
Caption: Decision workflow for purification method selection.
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility between the product and impurities in a specific solvent at different temperatures.[4] | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[3] |
| Best For | Removing impurities with significantly different solubility profiles; large-scale purification (>1 g). | Separating compounds with close polarities; small to medium scale (<5 g); complex mixtures. |
| Speed | Can be faster if a suitable solvent is known. | Generally more time-consuming (setup, running, fraction analysis). |
| Solvent Usage | Moderate to high, but solvent can often be recovered. | High, and solvent mixtures are often not recovered. |
| Yield | Can be lower due to product solubility in the mother liquor. | Typically higher recovery if optimized correctly. |
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Causality: This is often caused by using a solvent that is too nonpolar for the solute or by cooling the solution too rapidly. The high concentration of solute is "shocked" out of the solution before it has time to form an ordered crystal lattice.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation point. Let it cool more slowly.
-
Change Solvent System: The ideal recrystallization solvent should have a boiling point lower than the melting point of the compound (m.p. of this compound is ~423-425 K or 150-152 °C).[5] Try a more polar solvent or a binary solvent mixture.
-
Induce Crystallization: Once the solution is cool, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal from a previous batch. This provides a nucleation site for crystal growth.[6]
-
Q4: My column chromatography shows poor separation between my product and an impurity. What are my options?
A4: This is a common challenge, indicating that the chosen mobile phase is not resolving the compounds effectively on the stationary phase.
-
Causality: The affinity of your product and the impurity for the silica gel surface is too similar in the selected solvent system.
-
Solutions:
-
Optimize the Mobile Phase: The key is extensive Thin-Layer Chromatography (TLC) analysis first. Aim for a solvent system that gives your product an Rf value of 0.25-0.35 and maximizes the separation (ΔRf) from the impurity. Try less polar solvent systems (e.g., decrease the ethyl acetate percentage in a hexane/ethyl acetate mixture) or add a small amount of a third solvent (e.g., dichloromethane) to modulate polarity.
-
Change the Stationary Phase: If silica gel (a polar, acidic support) fails, consider using neutral or basic alumina, or a reverse-phase (C18) silica for very non-polar impurities.[3]
-
Improve Column Packing and Loading: Ensure the column is packed perfectly without air bubbles or cracks. Load your sample in a minimal amount of solvent or, ideally, pre-adsorb it onto a small amount of silica ("dry loading") to get a sharp starting band.
-
Part 2: In-Depth Experimental Guides
Guide 1: Protocol for Recrystallization
Recrystallization is a powerful technique for purifying solids, predicated on the principle that most solids are more soluble in a hot solvent than in a cold one.[4]
Step-by-Step Protocol:
-
Solvent Selection: Place ~20-30 mg of your crude material in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like chloroform-hexane) at room temperature.[5] A good candidate solvent will NOT dissolve the solid at room temperature.
-
Heating: Heat the tubes that did not show solubility. An ideal solvent will fully dissolve the solid at or near its boiling point.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath for 5-10 minutes.[4] The best solvent will result in the formation of a large amount of crystalline solid.
-
Main Procedure:
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the chosen hot solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical to ensure recovery.[6]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling encourages precipitation of impurities.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was added; solution is not saturated. | Boil off some of the solvent to increase concentration and attempt to cool again. |
| Product "oils out" | Solution is supersaturated above the compound's melting point. | Re-heat to dissolve the oil, add slightly more solvent, and cool very slowly. |
| Yield is very low | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a different solvent; ensure filtration apparatus is pre-heated if a hot filtration step is used to remove insoluble impurities. |
| Product is still impure | Impurity has similar solubility; cooling was too fast, trapping impurities. | Re-recrystallize from a different solvent system; ensure slow cooling. |
Guide 2: Protocol for Flash Column Chromatography
This technique is essential for separating mixtures of compounds with different polarities.
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC method to find a mobile phase that separates your product from impurities. A common starting point for coumarins is a mixture of Hexane and Ethyl Acetate.
-
Column Selection & Packing:
-
Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your starting mobile phase.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack a firm, uniform bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the absolute minimum volume of mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure and begin collecting fractions. The volume of fractions should be appropriate for the column size.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Part 3: Advanced Purification - Preparative HPLC
For instances where impurities are structurally very similar to this compound and cannot be removed by the above methods, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle more material.[7]
Typical Preparative HPLC Conditions for Coumarins
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilyl) silica | Good retention and selectivity for moderately polar aromatic compounds like coumarins.[8][9] |
| Mobile Phase | Gradient of Water and Acetonitrile or Methanol | Allows for the elution of compounds across a range of polarities. |
| Modifier | 0.1% Acetic Acid or Formic Acid | Improves peak shape and resolution by suppressing ionization of any acidic/basic functional groups.[10] |
| Detection | UV-Vis Detector (e.g., at 280 nm or 320 nm) | The conjugated system of the coumarin core provides strong UV absorbance for detection.[7] |
| Flow Rate | Dependent on column diameter (e.g., 10-50 mL/min) | Optimized for separation efficiency on a larger scale. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 2H-Chromen-2-one (Coumarin)
Welcome to the technical support center for the synthesis of brominated coumarins. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming the common and nuanced challenges associated with the bromination of the 2H-chromen-2-one scaffold. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the practical issues encountered in the laboratory.
Troubleshooting Guide: From Low Yields to Isomer Mixtures
This section addresses specific experimental failures. Each entry details the problem, explores the underlying chemical causality, and provides a validated, step-by-step protocol for resolution.
Problem 1: Low to No Product Yield
Question: I performed a bromination on unsubstituted coumarin using N-Bromosuccinimide (NBS) in CCl₄, but my TLC analysis shows only the starting material even after several hours. What went wrong?
Answer:
This is a classic issue that typically points to insufficient activation of the brominating agent or the substrate. While the coumarin ring is considered "activated" compared to benzene, the C3-C4 double bond is electron-deficient due to the conjugated carbonyl group, and the benzene ring requires a sufficiently strong electrophile for substitution.
Causality Analysis:
-
Lack of Electrophile Generation: In non-polar solvents like carbon tetrachloride (CCl₄), the generation of an electrophilic bromine species (Br⁺) from NBS is inefficient without a catalyst. Free radical conditions, often initiated by AIBN or light for allylic/benzylic bromination, are not suitable for substitution on the aromatic ring itself.[1][2]
-
Reagent Purity: NBS can degrade over time, especially if exposed to moisture, leading to a lower concentration of active bromine.
-
Insufficient Reaction Energy: Room temperature may not be sufficient to overcome the activation energy for the reaction without catalytic assistance.
Validated Solution & Protocol:
To ensure the generation of a potent electrophile, an acid catalyst is recommended. The following protocol utilizes a catalytic amount of sulfuric acid in a polar aprotic solvent to facilitate the reaction.
Experimental Protocol: Synthesis of 6-Bromocoumarin [3]
-
Reaction Setup: In a 10 mL round-bottomed flask equipped with a magnetic stir vane, dissolve coumarin (1 mmol, 146 mg) in acetonitrile (5 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) to the solution.
-
Catalysis: Carefully add one drop of concentrated sulfuric acid (H₂SO₄) to the stirring mixture.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system such as 3:1 hexane:ethyl acetate. The product, 6-bromocoumarin, will have a slightly higher Rf than the starting coumarin.
-
Workup: Upon completion, transfer the mixture to a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the desired product.
Problem 2: Poor Regioselectivity – A Mixture of 3-Bromo and 6-Bromo Isomers
Question: My goal was to synthesize 3-bromocoumarin using elemental bromine in acetic acid, but my ¹H NMR spectrum shows a complex mixture of products, including what appears to be 6-bromocoumarin and possibly dibrominated species. How can I control the regioselectivity?
Answer:
This is a common and fundamental challenge in coumarin chemistry. The coumarin scaffold has two primary sites for electrophilic attack: the nucleophilic C3 position of the α,β-unsaturated lactone and the activated C6 and C8 positions on the benzene ring.[2][4] The reaction outcome is highly dependent on the conditions.
Causality Analysis:
-
Electrophilic Aromatic Substitution vs. Vinylic Substitution: Elemental bromine (Br₂) in a polar protic solvent like glacial acetic acid can act as a potent electrophile, leading to competitive attack at both the C3 vinylic position and the electron-rich C6 position of the aromatic ring.[5] The ether oxygen atom strongly activates the ortho (C8) and para (C6) positions of the benzene moiety towards electrophilic aromatic substitution.
-
Reaction Conditions: Factors like temperature, reaction time, and the presence of additives can tip the balance between the competing pathways. Prolonged reaction times or excess bromine will invariably lead to di- or poly-brominated products.
dot
Caption: Decision pathways in coumarin bromination.
Validated Solution & Protocol:
Achieving high regioselectivity requires carefully choosing the brominating agent and solvent system. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD) has been shown to be a highly effective reagent for the selective bromination of activated coumarins at the C3 position.[4]
Experimental Protocol: Regioselective Synthesis of 3-Bromocoumarin [4]
-
Reaction Setup: To a solution of coumarin (1 mmol) in acetonitrile (5 mL) in a round-bottomed flask, add TBCHD (0.5 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., 4:1 hexane:ethyl acetate). The reaction is often complete within 30-90 minutes.
-
Workup: After completion, pour the reaction mixture into water and extract with an appropriate organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography to afford pure 3-bromocoumarin. This method typically yields the 3-bromo isomer with high selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of coumarin bromination?
The bromination of coumarin generally proceeds via an electrophilic substitution mechanism.[3][6] However, the specific pathway depends on the position being substituted:
-
On the Benzene Ring (C6/C8): This is a classic Electrophilic Aromatic Substitution (SₑAr) . The π-electrons of the aromatic ring attack an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the same carbon, restoring aromaticity and yielding the brominated product.[7] The ether oxygen at position 1 strongly activates the C6 (para) and C8 (ortho) positions for this attack.
-
On the Pyranone Ring (C3): This is best described as an electrophilic vinylic substitution . The C3-C4 double bond, while part of an electron-deficient α,β-unsaturated system, can still be attacked by a potent electrophile. The subsequent loss of a proton from C3 yields the 3-bromocoumarin. Some reactions may proceed through an addition-elimination pathway.[5]
dot
Caption: SₑAr mechanism for C6 bromination.
Q2: How do I choose the right brominating agent for my target molecule?
The choice of reagent is the most critical parameter for controlling the outcome. The table below summarizes the applications of common reagents.
| Brominating Agent | Typical Conditions | Primary Product(s) | Key Considerations & Causality |
| Br₂ / Acetic Acid | Room temp | Mixture of 3- and 6-bromo | Highly reactive electrophile; poor selectivity without optimization.[5] |
| NBS / H₂SO₄ (cat.) | CH₃CN, Room temp | 6-Bromocoumarin | Acid catalysis generates Br⁺, favoring SₑAr on the activated benzene ring.[3] |
| NBS / AIBN (cat.) | CCl₄, Reflux | 4-(Bromomethyl)coumarin | Only for 4-methyl substituted coumarins. AIBN initiates a free-radical chain reaction, selective for the benzylic position.[1] |
| TBCHD | CH₃CN, Room temp | 3-Bromocoumarin | Provides a milder source of electrophilic bromine, showing high kinetic preference for the C3 vinylic position in activated coumarins.[4] |
| Dioxane Dibromide | Solvent-free | 3-Bromocoumarin | A solid, stable source of bromine that often provides good selectivity for the C3 position under solvent-free conditions.[5] |
| HBr / Oxone® | CH₂Cl₂ / H₂O | 3-Bromocoumarin | In situ generation of Br₂ under biphasic conditions can provide good yields of the 3-bromo product.[8] |
Q3: Can I brominate a coumarin that already has strong electron-withdrawing groups (EWGs)?
Yes, but it is significantly more challenging. EWGs (e.g., -NO₂, -CN, -COOH) on the benzene ring deactivate it towards electrophilic aromatic substitution. To achieve bromination, you will need to employ harsher conditions:
-
Stronger Lewis Acid Catalysts: Using catalysts like AlCl₃ or FeCl₃ with Br₂ can force the reaction.
-
Higher Temperatures: Increasing the thermal energy can help overcome the higher activation barrier.
-
Longer Reaction Times: Be prepared for a much slower reaction.
Be aware that these harsh conditions increase the risk of side reactions and degradation of the coumarin core. It is often a better synthetic strategy to introduce the bromine atom before adding the deactivating group.
Q4: What are the essential safety precautions for coumarin bromination?
Working with bromine and brominating agents requires strict adherence to safety protocols:
-
Ventilation: All manipulations should be performed in a certified chemical fume hood. Elemental bromine is highly volatile, toxic, and corrosive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often insufficient for prolonged exposure to Br₂; check compatibility charts).
-
Quenching: Have a quenching agent ready. A solution of sodium thiosulfate (Na₂S₂O₃) is effective for neutralizing excess bromine.
-
Handling Solids: Reagents like NBS and TBCHD are powders and should be handled carefully to avoid inhalation.
-
Corrosives: Be cautious when handling catalysts like concentrated sulfuric acid.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unica.it [iris.unica.it]
- 3. DSpace [open.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09545D [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-Bromocoumarin Derivatives
Welcome to the comprehensive technical support guide for the synthesis of 4-bromocoumarin derivatives. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthetic process. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to optimize your reaction conditions and achieve high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain the coumarin scaffold before bromination?
A1: The synthesis of the initial coumarin ring system is a critical first step. Several named reactions are employed, with the choice often depending on the desired substitution pattern and the nature of the starting materials. The most common methods include:
-
Pechmann Condensation: This method involves the reaction of a phenol with a β-keto ester under acidic conditions. It is a versatile and widely used method for preparing coumarins.[1][2][3] The reaction's success is highly dependent on the reactivity of the phenol and the choice of the acidic catalyst.[1]
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound (like diethyl malonate or Meldrum's acid) with a salicylaldehyde derivative.[4] This method is particularly useful for synthesizing coumarin-3-carboxylic acids.[4]
-
Perkin Reaction: This involves the reaction of a salicylaldehyde with an acid anhydride and its corresponding salt.
-
Wittig Reaction: This route can also be employed, particularly for more complex coumarin structures.[4]
Q2: What are the common brominating agents for the synthesis of 4-bromocoumarin derivatives?
A2: The choice of brominating agent is crucial for achieving the desired regioselectivity and yield. Common reagents include:
-
N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for allylic and benzylic bromination, as well as electrophilic substitution on activated aromatic rings.[5][6][7] It is often preferred for its milder reaction conditions compared to elemental bromine.
-
Bromine (Br₂): Elemental bromine can be used for the bromination of coumarins. The reaction conditions, particularly the presence or absence of a Lewis acid catalyst, can influence the position of bromination.[8]
-
Bromodimethylsulfonium bromide (BDMS): This reagent has been successfully used for the bromination of 3-aminocoumarins to yield 3-amino-4-bromocoumarin.[4]
-
Copper(II) Bromide (CuBr₂): This reagent is another option for the bromination of 3-acetylcoumarins.[6][7]
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO): This reagent has been shown to be effective for the regioselective bromination of activated coumarins.[9]
Q3: My Pechmann condensation to form the initial coumarin is giving a low yield. What are the likely causes and how can I improve it?
A3: Low yields in Pechmann condensation are a common issue. Here’s a systematic approach to troubleshooting:
-
Reactant Quality: Ensure your phenol and β-keto ester are pure, as impurities can inhibit the reaction.[1]
-
Catalyst Activity: The choice and amount of acid catalyst are critical.[1] If using a solid acid catalyst, ensure it is properly activated. For Lewis acids like ZnCl₂ or AlCl₃, ensure they are anhydrous.[1] Increasing the catalyst loading (typically 5-25 mol%) can improve the reaction rate.[10]
-
Reaction Temperature: The optimal temperature can vary significantly. While higher temperatures can increase the rate, they can also lead to side reactions and decomposition. A systematic optimization of the reaction temperature is recommended.[11][12]
-
Phenol Reactivity: Phenols with electron-donating groups (e.g., hydroxyl, methoxy) are more reactive and generally give higher yields under milder conditions.[1][3] For less reactive phenols with electron-withdrawing groups, harsher conditions (stronger acid, higher temperature) may be necessary.[1]
-
Solvent Effects: While many Pechmann condensations are run neat, the choice of solvent can influence the outcome. Polar solvents can sometimes improve solubility and reaction rates.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of 4-bromocoumarin derivatives.
Issue 1: Low Yield or No Reaction During Bromination
Possible Causes & Solutions:
-
Insufficiently Activated Coumarin Ring: The coumarin ring needs to be sufficiently electron-rich for electrophilic bromination to occur efficiently. If your coumarin has electron-withdrawing groups, the reaction may be sluggish.
-
Solution: Consider using a more potent brominating agent or harsher reaction conditions (e.g., higher temperature, stronger Lewis acid catalyst). However, be mindful of potential side reactions.
-
-
Deactivated Brominating Agent: Reagents like NBS can decompose over time, especially if not stored properly.
-
Solution: Use freshly opened or purified NBS. The purity of NBS can be checked by titration.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Radical Initiator Absence (for specific mechanisms): Some bromination reactions, particularly at the 4-methyl position, proceed via a free radical mechanism and may require a radical initiator like dibenzoyl peroxide.[14]
-
Solution: If targeting a benzylic position, add a catalytic amount of a radical initiator.
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Possible Causes & Solutions:
-
Lack of Regioselectivity: Bromination can occur at different positions on the coumarin ring, leading to a mixture of isomers. The position of bromination is influenced by the substituents on the coumarin ring and the reaction conditions.
-
Solution: To favor bromination at the 4-position, it is often necessary to start with a precursor that directs the bromine to that position. For instance, the bromination of 3-acetylcoumarin can lead to the formation of 3-(bromoacetyl)coumarin.[6][7] Alternatively, a decarboxylative bromination of coumarin-3-carboxylic acids can yield 3-bromocoumarins.[15] For direct bromination, careful control of the reaction conditions (temperature, catalyst, and brominating agent) is crucial.
-
-
Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of di- or tri-brominated products.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent and monitor the reaction progress closely using Thin Layer Chromatography (TLC).[13] Quench the reaction as soon as the starting material is consumed.
-
-
Side Reactions: Depending on the functional groups present on your coumarin derivative, other side reactions can occur.
-
Solution: Protect sensitive functional groups before carrying out the bromination reaction.
-
Issue 3: Product Degradation or Instability
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or the use of strong acids can lead to the decomposition of the desired product.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Consider using a milder brominating agent.
-
-
Instability During Work-up and Purification: The 4-bromocoumarin derivative may be sensitive to acidic or basic conditions during the work-up, or it may degrade on silica gel during column chromatography.
-
Solution: Use a neutral work-up procedure. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by recrystallization is often a good option if a suitable solvent can be found.[16]
-
Experimental Protocols
Protocol 1: General Procedure for Pechmann Condensation
This protocol provides a general guideline for the synthesis of a coumarin precursor.
Materials:
-
Phenol derivative (1.0 eq)
-
β-keto ester (e.g., ethyl acetoacetate, 1.0-1.5 eq)[1]
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or ZnCl₂)[1]
-
Solvent (optional, e.g., toluene or ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the phenol and the β-keto ester.[1]
-
If using a solvent, add it to the flask.
-
Carefully add the acid catalyst to the reaction mixture.
-
Heat the mixture with stirring to the desired temperature (typically between 80-130 °C).[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes out, it can be collected by filtration.[1] Otherwise, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of a Coumarin Derivative using NBS
This protocol outlines a general procedure for the bromination of a coumarin at an activated position.
Materials:
-
Coumarin derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[13]
-
Acetonitrile or Dichloromethane (DCM)
-
Catalyst (optional, e.g., a drop of concentrated H₂SO₄)[13]
Procedure:
-
Dissolve the coumarin derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add NBS to the solution.
-
If a catalyst is required, add it carefully to the mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 30 minutes), monitoring the progress by TLC.[13]
-
Once the reaction is complete, remove the solvent under reduced pressure.[13]
-
The crude product can be purified by washing with a solvent in which the product is sparingly soluble (e.g., methanol) followed by vacuum filtration, or by column chromatography.[13]
Data Presentation
Table 1: Optimization of Pechmann Condensation Conditions
| Entry | Phenol | β-keto ester | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Resorcinol | Ethyl acetoacetate | H₂SO₄ (conc.) | None | 100 | 2 | 85 | [1] |
| 2 | Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 5 | 88 | [10] |
| 3 | Phenol | Methyl acetoacetate | FeCl₃·6H₂O (10) | Toluene | Reflux | 16 | High | [11] |
| 4 | Phloroglucinol | Ethyl acetoacetate | Sulfamic acid (10) | None | 130 | 1 | 88 | [12] |
Visualizations
Workflow for Troubleshooting Low Yield in Bromination
Caption: Decision tree for troubleshooting low bromination yield.
General Mechanism of Electrophilic Aromatic Bromination
Caption: Simplified mechanism of electrophilic bromination.
Safety Precautions
Working with bromine and its derivatives requires strict adherence to safety protocols.
-
Bromine (Br₂): Bromine is highly corrosive, toxic, and a strong oxidizing agent.[17][18] It can cause severe skin burns and is fatal if inhaled.[19][20]
-
Handling: Always handle liquid bromine and concentrated solutions in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and fluorinated rubber gloves.[17]
-
Spills: Have a neutralizing agent, such as sodium carbonate or sodium thiosulfate solution, readily available to treat spills.[18]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[17][21] If inhaled, move to fresh air and seek immediate medical attention.[17][21]
-
-
N-Bromosuccinimide (NBS): While less hazardous than elemental bromine, NBS is still an irritant and should be handled with care. Avoid inhalation of the powder and contact with skin and eyes.
-
Solvents: Be aware of the hazards associated with the solvents used, such as flammability and toxicity.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[19][20]
Characterization of 4-Bromocoumarin Derivatives
Once synthesized and purified, the structure and purity of the 4-bromocoumarin derivatives must be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The chemical shifts and coupling constants of the aromatic and pyrone ring protons will confirm the substitution pattern.[22][23][24]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[22]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the lactone carbonyl group (typically appearing around 1720-1740 cm⁻¹).[25]
-
Melting Point: A sharp melting point is an indicator of the purity of the synthesized compound.
By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize the synthesis of 4-bromocoumarin derivatives, leading to improved yields and purity of these valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin Definition, Structure & Uses - Lesson | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 8. tutorsglobe.com [tutorsglobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. DSpace [open.bu.edu]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 18. science.cleapss.org.uk [science.cleapss.org.uk]
- 19. carlroth.com [carlroth.com]
- 20. tatachemicals.com [tatachemicals.com]
- 21. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 22. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in chromene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chromene synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions. Chromene scaffolds are vital in medicinal chemistry, but their synthesis can be fraught with challenges, primarily the formation of unwanted byproducts that complicate purification and reduce yields. This guide is structured to address the most common issues encountered in the lab, providing expert insights and actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding byproduct formation in chromene synthesis.
Q1: What are the most common classes of byproducts I should be aware of?
A1: Byproduct formation is highly dependent on the synthetic route. However, several classes of impurities are recurrent:
-
Structural Isomers: Benzofurans are a classic byproduct in syntheses starting from aryl propargyl ethers. Their formation results from a competing 5-exo-dig cyclization pathway instead of the desired 6-endo-dig cyclization that yields the chromene (benzopyran) ring.[1]
-
Dimers and Oligomers: In reactions involving highly reactive intermediates, such as the Knoevenagel condensation of salicylaldehydes with active methylene compounds like malononitrile, self-condensation or reaction of the intermediate with starting material can lead to dimers and other adducts.[2][3]
-
Uncyclized Intermediates: Incomplete reactions can leave behind stable intermediates, such as the initial Knoevenagel adduct, which may not cyclize efficiently under the chosen reaction conditions.[1]
-
Products from Side Reactions: Depending on the catalyst and reactants, other side reactions can occur. For instance, in the Baylis–Hillman reaction pathway, coumarins can form alongside the target chromene.[4]
Q2: How critical are reaction conditions like solvent and temperature for minimizing byproducts?
A2: They are absolutely critical. The energy landscape of a reaction, which dictates the distribution of products, is profoundly influenced by these parameters.
-
Solvent Choice: The polarity of the solvent can stabilize or destabilize key intermediates, tipping the balance between desired and undesired pathways. For instance, when synthesizing 2-amino-4H-chromenes, ethanol has been shown to produce higher yields and shorter reaction times compared to other solvents like DMF or THF.[5] In some cases, solvent-free or aqueous conditions can provide not only environmental benefits but also improved selectivity and easier purification.[6][7][8]
-
Temperature Control: Many reactions in chromene synthesis have competing pathways with different activation energies. A delicate control of temperature is a determining factor in preventing the formation of complex dimers in the reaction between salicylaldehyde and malononitrile.[2]
Q3: How do I choose the right catalyst to maximize selectivity for the chromene product?
A3: Catalyst selection is arguably the most powerful tool for directing a reaction towards the desired product. There is no single "best" catalyst; the optimal choice depends on the specific transformation.
-
Metal Catalysts: Transition metals (e.g., Palladium, Gold, Iron) are widely used. For example, in the cyclization of 2-propargylphenol derivatives, using an iron(III) chloride catalyst with aniline as an additive was found to significantly improve the selectivity for the six-membered chromene ring over the five-membered benzofuran ring.[1]
-
Organocatalysts: These metal-free catalysts, such as L-proline, are highly effective for specific transformations like domino Knoevenagel hetero-Diels-Alder reactions and offer a greener alternative.[9][10]
-
Heterogeneous Catalysts: Solid-supported catalysts (e.g., silica-based, magnetic nanoparticles) are advantageous for their ease of separation from the reaction mixture, which simplifies workup and often leads to cleaner product profiles.[6][11] They are frequently used in green chemistry protocols to minimize waste.[12]
Q4: Are "green" synthesis methods genuinely better at avoiding byproducts?
A4: Often, yes. The principles of green chemistry—such as using recyclable catalysts, environmentally benign solvents like water, or employing energy-efficient methods like microwave irradiation—frequently align with the goals of high-selectivity synthesis.[13][14]
-
Microwave-Assisted Synthesis: This technique accelerates reaction rates by efficiently heating the reaction mixture, which can favor the desired kinetic product and shorten reaction times, thereby reducing the opportunity for byproduct formation.[5][15][16]
-
Multicomponent Reactions (MCRs): By combining several reactants in a single step, MCRs improve atom economy and reduce the number of purification steps, inherently minimizing waste.[5][17] When optimized, they can produce complex molecules with high purity.[8]
Visual Guide 1: Common Byproduct Formation Pathways
This diagram illustrates a generalized Knoevenagel condensation pathway for chromene synthesis, highlighting critical points where the reaction can diverge to form common byproducts.
Caption: Knoevenagel condensation pathway and potential byproduct routes.
Troubleshooting Guide: Specific Experimental Issues
Problem 1: My reaction yields a mixture of the desired 2H-chromene and an isomeric benzofuran. How can I improve selectivity?
Answer: This is a classic regioselectivity problem, particularly in the cycloisomerization of aryl propargyl ethers. The outcome is a competition between 6-endo-dig cyclization (yielding the six-membered chromene) and 5-exo-dig cyclization (yielding the five-membered benzofuran).
-
Causality: The electronic nature of the starting material and the choice of catalyst are the primary determinants. Gold-catalyzed reactions, for instance, are known to sometimes produce mixtures of benzopyrans and benzofurans, especially with electron-withdrawing groups on the substrate.[1]
-
Troubleshooting Steps:
-
Change the Catalyst: Switch from a general-purpose catalyst (like a standard gold or palladium complex) to a more selective one. As demonstrated in the literature, a system of 20 mol% iron(III) chloride with 2 equivalents of aniline can strongly favor the 6-endo-dig cyclization to produce the chromene in good yield.[1]
-
Modify Substituents: If possible, altering the electronic properties of your starting material can influence the reaction path. Electron-withdrawing groups tend to favor chromene formation in some protocols.[1]
-
Screen Solvents: Vary the solvent to see if you can alter the relative stability of the transition states leading to the two isomers.
-
Problem 2: My NMR shows broad peaks and a high molecular weight on MS, suggesting dimer or polymer formation. What is happening?
Answer: This issue is common in syntheses that proceed via highly reactive intermediates, such as the reaction of salicylaldehydes with malononitrile.[2]
-
Causality: The initial Knoevenagel intermediate can act as both a nucleophile and an electrophile, leading to self-condensation. Alternatively, it can react with another molecule of the starting active methylene compound. This is exacerbated by high concentrations, incorrect stoichiometry, or a catalyst that is too aggressive. A detailed study of the salicylaldehyde and malononitrile reaction revealed that a delicate control of solvent, temperature, and reagent ratios is crucial to prevent the formation of various dimeric species.[2][3]
-
Troubleshooting Steps:
-
Check Stoichiometry: Carefully control the molar equivalents. In the reaction of salicylaldehyde, using two molar equivalents of malononitrile can intentionally lead to a specific adduct, while a 1:1 ratio is intended for other products.[2][18] Ensure your reagents are pure and accurately measured.
-
Reduce Concentration: Run the reaction under more dilute conditions to decrease the probability of intermolecular side reactions.
-
Lower the Temperature: Cooling the reaction can slow down the undesired intermolecular pathways, which often have a higher activation energy than the desired intramolecular cyclization.
-
Change the Base/Catalyst: Switch to a milder base or catalyst. For example, instead of a strong base like sodium ethoxide, try a weaker inorganic base like sodium bicarbonate or an organocatalyst.[18]
-
Problem 3: Purification is extremely difficult due to byproducts with polarity very similar to my target chromene. What are my options?
Answer: This is a frequent challenge when byproducts are structurally similar to the product. The best solution is to prevent their formation in the first place, but when that fails, purification strategies must be adapted.
-
Causality: Isomeric byproducts (like benzofurans) or derivatives with minor structural changes will have very similar physical properties, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Optimize Reaction for Purity: Revisit your reaction conditions. Green chemistry approaches, such as using photocatalysts or solvent-free MCRs, are often highlighted for their clean reaction profiles and minimal byproduct formation, which simplifies purification.[6][14]
-
Derivative Formation: If the byproduct has a unique functional group not present in your product (or vice-versa), you can selectively react it to dramatically change its polarity. For example, if a byproduct contains a free phenol that is protected in your product, you could perform a simple extraction with a weak aqueous base.
-
Advanced Chromatography: If standard silica gel chromatography fails, consider alternative techniques. Reverse-phase chromatography (C18) separates based on different principles and can often resolve compounds that co-elute on silica. Supercritical fluid chromatography (SFC) is another powerful tool for separating challenging mixtures.
-
Crystallization: This is one of the most powerful purification techniques if your product is a solid. Experiment with a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization of the desired product, leaving impurities behind in the mother liquor.[10]
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Reaction Optimization to Minimize Byproducts
This protocol outlines a systematic approach to screen reaction parameters. The model reaction used here is a generic three-component synthesis of a 2-amino-4H-chromene.
-
Setup: In a series of reaction vials, add the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and the phenol derivative (e.g., resorcinol, 1 mmol).[10]
-
Parameter Screening (see Table 1):
-
Catalyst: To separate vials, add different catalysts (e.g., 10 mol% L-proline, 10 mol% piperidine, 20 mol% Ceric Ammonium Nitrate).[10][17] Run one vial without a catalyst as a control.
-
Solvent: For the most promising catalyst, set up reactions in different solvents (e.g., ethanol, water, ethanol/water (1:1), acetonitrile, solvent-free).[17][19]
-
Temperature: Run the best catalyst/solvent combination at different temperatures (e.g., room temperature, 50 °C, reflux).
-
-
Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction. Spot on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) to visualize the formation of the product and any byproducts.
-
Workup and Analysis: Once the reaction appears complete by TLC, quench the reaction and perform a standard workup (e.g., extraction with ethyl acetate).[10] Analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of desired product to major byproducts.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome on Byproducts |
| Catalyst | L-Proline | Piperidine | None | Organocatalysts like L-proline often give clean reactions; strong bases may cause dimerization.[10] |
| Solvent | Ethanol | Water | Acetonitrile | Polar protic solvents like ethanol or water often improve yields and reduce side reactions.[17] |
| Method | Conventional | Microwave | Ultrasound | Microwave irradiation can significantly reduce reaction times and byproduct formation.[5][14] |
Table 1: Example of a screening table for optimizing chromene synthesis.
Visual Guide 2: Troubleshooting Workflow
This workflow provides a logical sequence for identifying and addressing byproduct issues during your experiments.
Caption: A step-by-step decision tree for byproduct analysis and mitigation.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A domino Knoevenagel hetero-Diels-Alder reaction for the synthesis of polycyclic chromene derivatives and evaluation of their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Magnetically recoverable silica catalysed solvent-free domino Knoevenagel-hetero-Diels–Alder reaction to access divergent chromenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmest.org [jmest.org]
- 17. jetir.org [jetir.org]
- 18. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 4-Bromo-2H-chromen-2-one
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-bromo-2H-chromen-2-one as a key synthetic intermediate. The unique electronic and structural properties of the coumarin scaffold can present specific challenges in common cross-coupling methodologies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues encountered in your experiments.
Part 1: General Troubleshooting Principles
Before diving into reaction-specific problems, let's address foundational issues that can affect any palladium-catalyzed transformation involving this compound.
FAQ 1: My reaction is sluggish or fails to initiate. Where should I start my investigation?
Answer: A stalled reaction is a common issue, often pointing to problems with one of the core components: the substrate, the catalyst, or the reaction environment.
Causality & Diagnosis: The rate-limiting step in many palladium cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center.[1][2] The reactivity of this compound is generally good due to the C-Br bond on an sp² carbon. Therefore, failure to initiate often points to catalyst inactivity or impurities.
Troubleshooting Workflow:
-
Assess Starting Material Purity:
-
This compound: Verify its purity by ¹H NMR and melting point. Impurities from its synthesis can poison the catalyst.
-
Coupling Partner: For Suzuki reactions, ensure the boronic acid is not significantly decomposed (protodeboronated). For Sonogashira, confirm the terminal alkyne is pure.
-
-
Verify Catalyst Activity:
-
Pd Source: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are generally stable but should be stored correctly. Pd(0) sources like Pd(PPh₃)₄ are sensitive to oxygen and degrade over time, appearing as a darker yellow or brown powder instead of a bright yellow crystalline solid. If in doubt, use a freshly opened bottle or a more stable precatalyst.
-
Ligand Quality: Phosphine ligands are prone to oxidation (e.g., PPh₃ to Ph₃P=O). Use fresh ligands or those stored under an inert atmosphere.
-
-
Ensure an Inert Atmosphere:
-
The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. Proper degassing of the solvent and reaction vessel is critical. Perform at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen).[1][3] For solvents with dissolved gases, sparging with an inert gas for 20-30 minutes is highly effective.[3]
-
-
Check Solvent and Base:
-
Solvent: Use anhydrous, high-purity solvents. Water content can be detrimental, especially in Suzuki couplings where it can promote protodeboronation.[1]
-
Base: Ensure the base is finely powdered and dry. Clumps can lead to poor solubility and inconsistent results. Some bases, like K₂CO₃, can be activated by heating under vacuum before use.[3]
-
Diagram: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing a failed reaction.
Caption: A step-by-step decision tree for initial troubleshooting.
FAQ 2: I'm observing significant decomposition of my coumarin starting material. What's happening?
Answer: The lactone (cyclic ester) functionality in the coumarin ring is susceptible to hydrolysis under certain basic conditions, especially at elevated temperatures.
Causality & Diagnosis: Strong bases or prolonged heating in the presence of water can lead to nucleophilic attack on the carbonyl carbon of the lactone, causing ring-opening to form a coumarinic acid salt. This is a common decomposition pathway.[4]
Mitigation Strategies:
-
Choice of Base: Switch to a milder or less nucleophilic base. For example, if using NaOH or KOH is causing issues, consider inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N, DIPEA).
-
Temperature Control: Avoid excessive heating. Many modern catalyst systems are highly active and may not require temperatures above 80-100 °C.[5]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.
-
Anhydrous Conditions: Minimizing water in the reaction can suppress the hydrolysis pathway.
Part 2: Reaction-Specific Troubleshooting
A. Suzuki-Miyaura Coupling
This reaction is widely used to form C-C bonds between this compound and various aryl or vinyl boronic acids/esters.
FAQ 3: My Suzuki coupling yield is low, and I see a spot on the TLC corresponding to debrominated coumarin (2H-chromen-2-one). Why?
Answer: This indicates a competing hydrodehalogenation side reaction. Additionally, you may be experiencing protodeboronation of your coupling partner.
Causality & Diagnosis:
-
Hydrodehalogenation (Debromination): This occurs when the palladium-aryl intermediate, instead of undergoing transmetalation with the boronic acid, reacts with a hydrogen source in the reaction mixture. This can be promoted by certain solvents (e.g., alcohols), bases, or impurities.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1] This side reaction consumes your coupling partner and is often promoted by excess base, water, and high temperatures, especially with electron-rich boronic acids.[1]
Troubleshooting Steps:
-
Optimize the Base:
-
Use the minimum effective amount of base (typically 2-3 equivalents).
-
Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are often effective and can minimize side reactions.[1]
-
-
Select an Appropriate Solvent System:
-
A classic system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).[3] Ensure the water portion is degassed to remove oxygen.
-
If protodeboronation is severe, consider using anhydrous conditions with a base like KOtBu, although care must be taken to avoid lactone hydrolysis.
-
-
Use a More Robust Catalyst System:
-
Standard catalysts like Pd(PPh₃)₄ can be inefficient for challenging couplings.[1]
-
Switch to a more active system using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized, bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, outcompeting the side reactions.[1][6]
-
Diagram: Suzuki-Miyaura Catalytic Cycle & Common Pitfalls
Caption: The Suzuki cycle, highlighting where side reactions occur.
B. Heck Coupling
The Heck reaction couples this compound with alkenes to form 4-vinyl-2H-chromen-2-ones.
FAQ 4: My Heck reaction is giving a mixture of E/Z isomers, or the double bond is migrating. How can I improve selectivity?
Answer: Poor stereoselectivity and double bond isomerization are classic challenges in Heck couplings, often related to the reaction mechanism and conditions.
Causality & Diagnosis: The Heck reaction proceeds via syn-addition of the aryl-palladium species across the alkene, followed by a syn-β-hydride elimination.[2][7] The stereochemical outcome is determined by the rotation around the newly formed C-C bond before elimination. While the reaction strongly favors the E-isomer, isomerization can be catalyzed by the palladium-hydride species (HPdX) that is regenerated during the catalytic cycle.[8]
Troubleshooting Steps:
-
Base Selection:
-
Ligand Choice:
-
For many Heck reactions, phosphine-free conditions using Pd(OAc)₂ can work well.
-
If ligand is needed, triphenylphosphine (PPh₃) is standard. For difficult substrates, bulky phosphines can be beneficial.
-
-
Control Reaction Temperature and Time:
-
Overheating or unnecessarily long reaction times can promote product isomerization. Aim for the lowest temperature that provides a reasonable reaction rate. Monitor the reaction and work it up promptly upon completion.
-
-
Consider an Ionic Liquid or Additive:
-
The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes accelerate the desired reaction and lead to cleaner products, especially under Jeffery conditions.
-
C. Sonogashira Coupling
This reaction is used to couple this compound with terminal alkynes, yielding 4-alkynyl-2H-chromen-2-ones.
FAQ 5: My Sonogashira reaction is failing. The solution turns black, and I only recover starting material and some alkyne homocoupling (Glaser) product.
Answer: This classic symptom profile points to catalyst deactivation and/or issues with the copper co-catalyst.
Causality & Diagnosis:
-
Catalyst Deactivation: The formation of palladium black indicates that the Pd(0) catalyst has precipitated from the solution, halting the catalytic cycle. This is often caused by oxygen, impurities, or unsuitable solvent/ligand combinations.[10]
-
Glaser Homocoupling: The copper(I) co-catalyst, essential for activating the alkyne, can also catalyze the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[11][12] This consumes your alkyne reagent.
Troubleshooting Steps:
-
Rigorous Degassing is Non-Negotiable: The Sonogashira reaction is notoriously sensitive to oxygen.[11] Ensure all components—solvent, base (especially amines like Et₃N), and the reaction vessel—are thoroughly deoxygenated.
-
Check Reagent Quality:
-
CuI: Copper(I) iodide should be off-white or light tan. If it is green or brown, it has oxidized to Cu(II) and is ineffective. Use a freshly opened bottle or purify it if necessary.[10]
-
Base: Use a high-purity amine base like Et₃N or DIPEA that has been stored over KOH and distilled, or at least sparged with inert gas.
-
-
Solvent Choice:
-
THF and DMF are common solvents. Anecdotally, THF can sometimes promote the formation of palladium black.[10] Using the amine base as the solvent (e.g., neat Et₃N) can be a very effective alternative.
-
-
Consider Copper-Free Conditions:
-
If Glaser coupling is a persistent issue, copper-free Sonogashira protocols can be employed. These typically require a different palladium catalyst/ligand system and a stronger base (e.g., Cs₂CO₃ or an amine in combination with another base) to facilitate the deprotonation of the alkyne directly at the palladium center.[13]
-
Part 3: Appendices
Appendix A: Representative Experimental Protocols
These are starting points and should be optimized for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and perform three vacuum/backfill cycles with argon.
-
Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer, concentrate, and purify by column chromatography.[1][3]
Protocol 2: Sonogashira Coupling (Copper-Cocatalyzed)
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Seal the flask and perform three vacuum/backfill cycles with argon.
-
Add degassed THF and degassed Et₃N (3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir at room temperature or heat gently (40-60 °C) until completion.
-
Workup by filtering through a pad of celite, concentrating the filtrate, and purifying by column chromatography.[14]
Appendix B: Data & Reagent Selection
Table 1: Typical Reaction Conditions for this compound
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki | Pd(OAc)₂ (1-5) | SPhos/XPhos (2-10) | - | K₂CO₃ / K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 |
| Heck | Pd(OAc)₂ (1-5) | PPh₃ or None (2-10) | - | Et₃N / NaOAc (1.5-2) | DMF / Acetonitrile | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-5) | - | CuI (2-10) | Et₃N / DIPEA (2-5) | THF / DMF | 25-70 |
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cem.de [cem.de]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Enhancing the Stability of 4-Bromo-2H-chromen-2-one During Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2H-chromen-2-one. This guide is designed to provide in-depth, field-proven insights into the stability of this versatile building block and to offer practical troubleshooting for common challenges encountered during its use in chemical synthesis. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and mitigate instability, thereby enhancing your reaction yields and product purity.
Introduction to the Stability Challenges of this compound
This compound is a valuable synthetic intermediate, frequently employed in palladium-catalyzed cross-coupling reactions to generate a diverse array of substituted coumarin derivatives.[1] However, its utility can be hampered by inherent instabilities related to its structure: an activated carbon-bromine bond and a lactone ring. These reactive sites can lead to undesired side reactions under various conditions, compromising the efficiency of your synthetic route. This guide will systematically address these challenges in a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Part 1: Protodebromination in Palladium-Catalyzed Cross-Coupling Reactions
Protodebromination, the replacement of the bromine atom with a hydrogen atom, is one of the most common side reactions encountered when using this compound in reactions like Suzuki-Miyaura and Sonogashira couplings. This leads to the formation of the parent 2H-chromen-2-one, reducing the yield of the desired coupled product.
Q1: I am observing a significant amount of the debrominated side product in my Suzuki-Miyaura reaction. What are the primary causes?
A1: The formation of a palladium-hydride (Pd-H) species is the most common culprit for protodebromination.[2] This highly reactive intermediate can arise from several sources within your reaction mixture:
-
The Base: Strong bases, particularly alkoxides, can react with protic solvents or even trace amounts of water to generate hydride donors.
-
The Solvent: Protic solvents like alcohols can directly serve as a hydride source.
-
The Ligand: The choice of phosphine ligand can influence the propensity for protodebromination. Bulky, electron-rich ligands, while often promoting the desired cross-coupling, can in some cases also stabilize Pd-H intermediates.
-
High Temperatures: Elevated temperatures can increase the rate of decomposition pathways that lead to the formation of hydride species.[2]
Q2: How can I minimize protodebromination in my Suzuki-Miyaura coupling?
A2: A systematic optimization of your reaction conditions is key. Consider the following adjustments:
-
Choice of Base: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices that are less prone to generating hydride species compared to stronger bases like sodium or potassium hydroxide.[3][4]
-
Solvent System: Employ anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF). If a co-solvent is necessary for solubility, minimize the amount of any protic solvent.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, temperatures between 80-100 °C are a good starting point.
-
Ligand Selection: While bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are generally effective for Suzuki couplings, if debromination is severe, consider screening other ligands. Sometimes a less bulky ligand can disfavor the formation or reactivity of the Pd-H species.
Troubleshooting Workflow for Protodebromination
Caption: A systematic approach to troubleshooting protodebromination.
Part 2: Lactone Ring Instability
The 2-pyrone core of this compound contains a lactone (cyclic ester) functionality, which is susceptible to nucleophilic attack, particularly by strong bases, leading to ring-opening.
Q3: My reaction mixture is turning a different color, and I'm isolating a polar, acidic byproduct instead of my desired product. What is happening?
A3: You are likely observing base-catalyzed hydrolysis of the lactone ring.[5] The hydroxide or alkoxide ions from your base are attacking the carbonyl carbon of the lactone, leading to ring-opening and the formation of a carboxylate salt. Upon acidic workup, this is protonated to a carboxylic acid, which is a polar and acidic compound.
Q4: How can I prevent lactone ring opening?
A4: The key is to control the basicity of your reaction medium.
-
Avoid Strong Hydroxide and Alkoxide Bases: Bases like NaOH, KOH, and NaOMe are highly nucleophilic and will readily attack the lactone.
-
Use Weaker Inorganic Bases: As with preventing protodebromination, weaker inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are preferred.[4][6] These bases are generally strong enough to facilitate the catalytic cycle of most cross-coupling reactions but are less nucleophilic towards the lactone.
-
Amine Bases in Sonogashira Coupling: In Sonogashira reactions, organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and are generally not nucleophilic enough to cause significant lactone opening at moderate temperatures.[7]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times will increase the likelihood of lactone hydrolysis, even with weaker bases. Monitor your reaction closely and aim to stop it as soon as the starting material is consumed.
Mechanism of Base-Catalyzed Lactone Hydrolysis
Caption: Base-catalyzed hydrolysis of the coumarin lactone ring.[5]
Part 3: Thermal and Photochemical Instability
Beyond reagent-driven decomposition, this compound can also be sensitive to heat and light.
Q5: I am observing decomposition of my starting material even before adding all reagents, especially when heating. What are the thermal limits?
Q6: I've noticed my compound changing color or degrading upon exposure to light. Is it photolabile?
A6: Yes, coumarin derivatives are known to be photosensitive.[10] Upon exposure to UV light, they can undergo various photochemical reactions, including dimerization and degradation.[11] The specific photodegradation products of 4-bromocoumarin can be complex, but may involve cleavage of the C-Br bond and reactions of the lactone ring.[12]
Recommendations for Handling and Storage:
-
Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Reaction Setup: Protect your reaction vessel from direct light by wrapping it in aluminum foil, especially if the reaction is run for an extended period or requires heating, which can sometimes accelerate photochemical processes.
Optimized Experimental Protocols
The following protocols are provided as a starting point for common reactions involving this compound, designed to minimize the stability issues discussed above.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodebromination
Objective: To couple this compound with an arylboronic acid while minimizing the formation of 2H-chromen-2-one.
Reagents and Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%) | Pd(PPh₃)₄ is a reliable catalyst, while Pd₂(dba)₃ with a bulky, electron-rich ligand can be more active for challenging substrates. |
| Base | K₃PO₄ (2.5 equivalents) | A non-nucleophilic, moderately strong base that is effective in the catalytic cycle but less prone to causing debromination or lactone hydrolysis.[2] |
| Solvent | Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v) | Aprotic solvent minimizes hydride formation. A small amount of water is often necessary to dissolve the inorganic base. |
| Temperature | 80-90 °C | A moderate temperature to balance reaction rate and minimize thermal decomposition and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling with Enhanced Stability
Objective: To couple this compound with a terminal alkyne while avoiding lactone hydrolysis and minimizing side reactions.
Reagents and Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (3-10 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | Non-nucleophilic organic bases that are effective for the Sonogashira mechanism without promoting lactone hydrolysis.[13] |
| Solvent | Anhydrous, degassed THF or DMF | Common aprotic solvents for Sonogashira reactions. DMF can be beneficial for less reactive substrates but may require slightly higher temperatures.[14][15] |
| Temperature | Room temperature to 60 °C | Start at room temperature; gentle heating may be required for less reactive bromides.[13] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the amine base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is sluggish, gently warm to 40-60 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Conclusion
By understanding the inherent stability challenges of this compound—namely, its susceptibility to protodebromination and lactone ring hydrolysis—researchers can proactively design more robust and efficient synthetic routes. The careful selection of base, solvent, temperature, and catalyst system are paramount to success. This guide provides a foundational framework for troubleshooting and optimization. Should you encounter further challenges, do not hesitate to reach out to our technical support team for more tailored guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. mdpi.com [mdpi.com]
- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Large-Scale Synthesis of 4-Bromo-2H-chromen-2-one
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-2H-chromen-2-one. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges and refine synthetic methodologies for improved yield, purity, and safety.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Question 1: Low Yield of 4-Hydroxycoumarin Precursor
-
Issue: The initial synthesis of the 4-hydroxycoumarin intermediate, a crucial precursor, is resulting in suboptimal yields.
-
Potential Causes & Solutions:
-
Inefficient Cyclization: The intramolecular cyclization of the intermediate formed from the reaction of a phenol with a malonic acid derivative is a critical step.[1][2][3] Inadequate catalysis can lead to poor yields.
-
Refinement: For Pechmann condensation, ensure the use of a potent acid catalyst such as sulfuric acid, or a combination of phosphorus oxychloride and zinc chloride.[1] For syntheses involving 2'-hydroxyacetophenone, a strong base like sodium hydride (NaH) is often necessary to facilitate the intramolecular cyclization.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly influence the outcome.
-
Side Reactions: The Perkin reaction, another route to coumarins, can suffer from side-product formation at high temperatures, leading to lower yields.[5]
-
Question 2: Poor Regioselectivity during Bromination
-
Issue: The bromination of 4-hydroxycoumarin yields a mixture of products, with bromine substituting at undesired positions on the coumarin ring.
-
Potential Causes & Solutions:
-
Reaction Conditions Favoring Multiple Bromination Sites: The choice of brominating agent and solvent can significantly impact the regioselectivity.
-
Refinement: The use of N-bromosuccinimide (NBS) is a common method for the bromination of 4-hydroxycoumarin.[6] To enhance regioselectivity for the 3-position, consider using catalysts such as polyethylene glycol (PEG-400) or sulfonic-acid-functionalized silica at room temperature.[6] Another approach involves using dioxane dibromide as a solid brominating agent under solvent-free conditions, which has been shown to be efficient and regioselective.[7]
-
-
Incorrect Precursor: Attempting to directly brominate coumarin can lead to a mixture of products. The synthesis of this compound is often more effectively achieved through the bromination of an appropriate precursor.
-
Refinement: A reliable method involves the synthesis of 4-hydroxycoumarin first, followed by a regioselective bromination at the 3-position, and subsequent conversion to the 4-bromo derivative.
-
-
Question 3: Incomplete Bromination Reaction
-
Issue: The bromination step does not proceed to completion, leaving a significant amount of starting material.
-
Potential Causes & Solutions:
-
Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be potent enough under the applied conditions.
-
Refinement: For the bromination of activated systems like 4-hydroxycoumarin, NBS is generally effective.[6] For less reactive substrates, a more powerful brominating agent or harsher reaction conditions might be necessary, though this can compromise selectivity.
-
-
Deactivation of the Catalyst: If a catalyst is used, it may become deactivated during the reaction.
-
Refinement: Ensure the catalyst is of high purity and the reaction is carried out under anhydrous conditions if the catalyst is moisture-sensitive. Consider adding the catalyst in portions throughout the reaction.
-
-
Steric Hindrance: In substituted coumarins, steric hindrance around the target position can impede the approach of the brominating agent.
-
Refinement: This may require exploring alternative synthetic routes or using smaller, more reactive brominating species.
-
-
Question 4: Formation of Impurities and Purification Challenges
-
Issue: The final product is contaminated with byproducts, and purification by standard methods like recrystallization is proving difficult.
-
Potential Causes & Solutions:
-
Side Reactions during Bromination: Over-bromination or bromination at undesired positions can lead to a complex mixture of products.
-
Refinement: Carefully control the stoichiometry of the brominating agent and the reaction time. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to stop the reaction at the optimal point.
-
-
Decomposition of the Product: this compound may be unstable under certain conditions, leading to the formation of degradation products.
-
Refinement: Avoid excessive heat and exposure to light during workup and purification. Purification via column chromatography on silica gel may be necessary to separate the desired product from closely related impurities.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route to this compound?
A common and effective large-scale approach involves a two-step process:
-
Synthesis of 4-Hydroxycoumarin: The Pechmann condensation of phenol with a malonic acid derivative is a widely used and scalable method.[1][3]
-
Bromination: The subsequent regioselective bromination of 4-hydroxycoumarin, typically at the 3-position, followed by further transformation, is a key step. The use of N-bromosuccinimide (NBS) is a prevalent method for this bromination.[6]
Q2: What are the critical safety precautions for handling bromine and brominating agents?
Bromine and many brominating agents are hazardous and require strict safety protocols.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood.[11]
-
Handling: Bromine is highly corrosive and toxic upon inhalation.[9][10] Handle it with extreme care, and have a neutralizing agent like sodium thiosulfate readily available in case of spills.[9]
-
Equipment: Use glassware and equipment made of materials resistant to bromine, such as borosilicate glass or PVDF.[8]
-
Emergency Procedures: Be familiar with emergency procedures for bromine exposure, including immediate flushing of affected areas with copious amounts of water and seeking prompt medical attention.[11][12]
Q3: How can I monitor the progress of the bromination reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of over-brominated byproducts.
Q4: What are the typical characterization techniques for this compound?
The structure and purity of the final product can be confirmed using a combination of spectroscopic and analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactone carbonyl group.
-
Melting Point Analysis: To assess the purity of the crystalline product.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxycoumarin via Pechmann Condensation
This protocol is adapted from established methodologies for the synthesis of 4-hydroxycoumarin.[1][4]
Materials:
-
Phenol
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous zinc chloride (ZnCl₂)
-
Ice-water
Procedure:
-
In a suitable reaction vessel, prepare a mixture of phenol (1 equivalent) and malonic acid (1 equivalent).
-
Carefully add phosphorus oxychloride containing two molar equivalents of anhydrous zinc chloride to the mixture.
-
Heat the reaction mixture at 70°C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into ice-water with vigorous stirring.
-
The precipitated 4-hydroxycoumarin is then collected by filtration, washed with cold water, and dried.
| Parameter | Value | Reference |
| Reactants | Phenol, Malonic Acid | [1] |
| Catalyst | POCl₃, ZnCl₂ | [1] |
| Temperature | 70°C | [1] |
| Reaction Time | 12 hours | [1] |
Protocol 2: Bromination of 4-Hydroxycoumarin
This protocol outlines a general procedure for the bromination of 4-hydroxycoumarin, which is a key intermediate.
Materials:
-
4-Hydroxycoumarin
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., carbon tetrachloride, chloroform, or under solvent-free conditions)
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if performing a free-radical bromination.
Procedure:
-
Dissolve or suspend 4-hydroxycoumarin in the chosen solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide (typically 1.1 equivalents) to the mixture.
-
If required, add a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired brominated coumarin.
| Parameter | Value | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | [6] |
| Stoichiometry | ~1.1 equivalents of NBS | |
| Monitoring | Thin-Layer Chromatography (TLC) | |
| Purification | Recrystallization/Column Chromatography |
IV. Visualizing the Synthesis and Workflow
Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Safety [chemedx.org]
- 10. Bromine handling and safety | DOCX [slideshare.net]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. tatachemicals.com [tatachemicals.com]
Technical Support Center: Spectroscopic Characterization of Brominated Coumarins
Welcome to the technical support center dedicated to resolving the unique challenges encountered during the spectroscopic characterization of brominated coumarins. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating but often complex molecules. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on the "why" behind the "how," ensuring you can not only solve immediate issues but also anticipate and prevent future ones.
Introduction: The Bromine Factor in Coumarin Spectroscopy
Brominated coumarins are a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a bromine atom onto the coumarin scaffold dramatically influences its electronic and, consequently, its spectroscopic properties. This "heavy-atom effect" can be both advantageous and problematic. While it can enhance intersystem crossing and provide a handle for specific analytical techniques, it also introduces complexities in fluorescence, NMR, and mass spectrometry that require careful consideration.[1][2][3] This guide will equip you with the knowledge to navigate these challenges effectively.
Fluorescence Spectroscopy: Navigating Quenching and Spectral Shifts
Fluorescence spectroscopy is a powerful tool for studying coumarins due to their often high quantum yields. However, the presence of bromine can lead to significant fluorescence quenching.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence intensity of my brominated coumarin significantly lower than its non-brominated analog?
A1: This is a classic manifestation of the heavy-atom effect.[1][2] The bromine atom, being a heavy atom, enhances spin-orbit coupling. This promotes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1), as depicted in the diagram below. Since fluorescence is the radiative decay from S1 to the ground state (S0), an increased rate of ISC depopulates the S1 state, leading to a decrease in fluorescence intensity (quenching).[7]
Q2: My fluorescence emission spectrum is distorted and shows unexpected peaks. What could be the cause?
A2: Spectral distortion can arise from several sources. One common issue is the inner filter effect, which occurs in highly concentrated samples where the emitted fluorescence is reabsorbed by other molecules.[8][9] Another possibility is the presence of Raman scattering from the solvent, which can be mistaken for a true emission peak.[8] Additionally, ensure your instrument's spectral correction is active and that appropriate filters are in place to remove second-order diffraction from the monochromator.[8][10]
Troubleshooting Guide: Low Fluorescence Signal
| Symptom | Potential Cause | Recommended Action |
| Weak or no fluorescence signal | Heavy-atom induced quenching | This is an intrinsic property. Consider using a more sensitive detector or increasing the excitation power. Be aware of potential photodegradation. |
| Inner filter effect | Dilute the sample. The absorbance of the sample at the excitation wavelength should ideally be below 0.1.[9] | |
| Incorrect instrument settings | Optimize excitation and emission slit widths to balance signal intensity and spectral resolution. Increase the integration time for low-emitting samples.[8] | |
| Sample degradation | Protect the sample from light and use fresh solutions. Check for photobleaching by acquiring spectra over time. |
Experimental Workflow: Differentiating Quenching Mechanisms
To determine if the quenching is static or dynamic, a Stern-Volmer analysis can be performed by adding a known quencher (e.g., iodide ions, which also exhibit a heavy-atom effect).[4]
Protocol:
-
Prepare a stock solution of your brominated coumarin in a suitable solvent.
-
Prepare a series of solutions with a fixed concentration of the coumarin and varying concentrations of a quencher (e.g., 0 M, 0.1 M, 0.2 M, ... of NaI).
-
Measure the fluorescence intensity (F) for each solution, as well as the fluorescence intensity of the coumarin solution without the quencher (F₀).
-
Plot F₀/F versus the quencher concentration [Q].
-
A linear plot is indicative of a single quenching mechanism (static or dynamic). An upward-curving plot suggests a combination of both.[4]
Diagram: The Heavy-Atom Effect on Coumarin Photophysics
Caption: Bromine enhances the rate of intersystem crossing (ISC), diverting energy from the fluorescence pathway.
UV-Vis Spectroscopy: Deciphering Solvatochromic Shifts
UV-Vis spectroscopy is fundamental for determining the concentration and probing the electronic environment of brominated coumarins.
Frequently Asked Questions (FAQs)
Q1: The λ_max of my brominated coumarin shifts when I change the solvent. Why does this happen?
A1: This phenomenon is called solvatochromism. The polarity of the solvent can stabilize the ground and excited states of the coumarin differently.[11][12] For many coumarins, which possess an intramolecular charge transfer (ICT) character, the excited state is more polar than the ground state.[13] Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum.[13] The presence of an electron-donating group (like -NR₂) at position 7 and an electron-withdrawing group at position 3 enhances this effect.[14]
Q2: Are there any specific solvent interactions I should be aware of with brominated coumarins?
A2: Yes, besides general polarity effects, specific interactions like hydrogen bonding can influence the spectra. Protic solvents can form hydrogen bonds with the carbonyl group of the coumarin, which can also affect the energy levels and thus the absorption spectrum.[12]
Troubleshooting Guide: Inconsistent UV-Vis Readings
| Symptom | Potential Cause | Recommended Action |
| Fluctuating absorbance values | Sample instability or precipitation | Ensure the coumarin is fully dissolved. Use a solvent in which the compound is highly soluble. Check for degradation by monitoring the spectrum over time. |
| Temperature fluctuations | Use a temperature-controlled cuvette holder for precise measurements, as temperature can influence solvent properties and molecular interactions. | |
| Broad, poorly resolved peaks | Sample aggregation | Try a more dilute solution or a different solvent to minimize intermolecular interactions. |
| Presence of impurities | Purify the sample using appropriate chromatographic techniques. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taming Broad Signals and Complex Spectra
NMR is indispensable for structural elucidation. However, the quadrupolar nature of bromine nuclei can sometimes lead to challenges.
Frequently Asked Questions (FAQs)
Q1: Why are the proton or carbon signals adjacent to the bromine atom broadened in my NMR spectrum?
A1: Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei.[15] Quadrupolar nuclei have a non-spherical charge distribution, which can lead to efficient relaxation. This rapid relaxation can cause broadening of the signals of adjacent nuclei (¹H or ¹³C) through scalar coupling. While ⁷⁹Br NMR itself is a specialized technique often used for kinetic analysis, its effect on standard ¹H and ¹³C spectra is a more common observation.[16]
Q2: My sample solubility is poor in common deuterated solvents. What are my options?
A2: Poor solubility is a frequent issue. You can try more polar aprotic solvents like DMSO-d₆ or DMF-d₇. For some coumarins, a small amount of a co-solvent might improve solubility. Always ensure your sample is fully dissolved, as suspended particles will severely degrade spectral quality by distorting the magnetic field homogeneity.[17] Filtering the sample directly into the NMR tube is a critical step.[18][19]
Experimental Workflow: Optimizing NMR Sample Preparation
A high-quality spectrum starts with a well-prepared sample.
Protocol:
-
Weighing: For a standard 5 mm tube, aim for 5-25 mg for ¹H NMR and a higher concentration (as much as will dissolve) for ¹³C NMR.[20]
-
Solvent Choice: Select a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which your compound is highly soluble and whose residual peaks do not overlap with your signals of interest.[18][20]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a separate vial.[20]
-
Filtration: Use a Pasteur pipette with a small, tight plug of glass wool or Kimwipe to filter the solution directly into a clean, dry NMR tube. This removes any particulate matter.[17][18]
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Mixing: Cap the tube and invert it several times to ensure a homogeneous solution.[19]
Mass Spectrometry: Leveraging Isotopic Patterns
Mass spectrometry is crucial for confirming molecular weight and fragmentation patterns. For brominated compounds, the isotopic distribution of bromine is a key diagnostic tool.
Frequently Asked Questions (FAQs)
Q1: I see two molecular ion peaks of almost equal intensity separated by 2 m/z units. Is this expected?
A1: Yes, this is the hallmark of a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). T[21][22]his results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of roughly a 1:1 intensity ratio, which is a highly reliable indicator for the presence of one bromine atom in the molecule.
[21][23]Q2: What are the common fragmentation patterns for brominated coumarins?
A2: In Electrospray Ionization (ESI), which is a soft ionization technique, fragmentation is often minimal, and the molecular ion is typically the base peak. H[24]owever, in-source fragmentation can be induced. A[25] common fragmentation pathway for alkyl halides is the loss of the halogen atom as a radical, forming a carbocation. F[21][26]or brominated aromatic systems like coumarins, the C-Br bond is relatively strong, but fragmentation can still occur, often involving the loss of Br• or HBr. T[27]andem MS (MS/MS) is invaluable for controlled fragmentation and detailed structural analysis.
[23][27]#### Troubleshooting Guide: Mass Spectrometry Analysis
| Symptom | Potential Cause | Recommended Action |
| No molecular ion observed | Compound is unstable or fragments easily | Use a softer ionization technique like ESI. O[24]ptimize cone voltage to minimize in-source fragmentation. |
| Poor ionization | Check the pH of the solvent and consider adding a modifier (e.g., formic acid for positive mode, ammonia for negative mode) to promote protonation or deprotonation. | |
| Complex, uninterpretable spectrum | Presence of multiple species (adducts, dimers) | Optimize the concentration of the sample. Lower concentrations can reduce the formation of adducts. Ensure high purity of the sample and solvent. |
| Isotopic pattern does not match 1:1 ratio | Presence of other elements with isotopes (e.g., Chlorine) or multiple bromine atoms | Carefully analyze the isotopic cluster. For a compound with two bromine atoms, you would expect an [M]⁺, [M+2]⁺, and [M+4]⁺ pattern in a ~1:2:1 ratio. |
References
- 1. Organic photochemistry. XII. Further studies on the mechanism of coumarin photodimerization. Observation of an unusual "heavy atom" effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence quenching study of new coumarin-derived fluorescent imidazole-based chemosensor | CoLab [colab.ws]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. edinst.com [edinst.com]
- 9. vernier.com [vernier.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 16. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 18. sites.bu.edu [sites.bu.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. organomation.com [organomation.com]
- 21. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control Regioselectivity in Coumarin Functionalization
Welcome to the technical support center for coumarin functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the coumarin scaffold. Here, we address common challenges in controlling regioselectivity, offering not just protocols but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals of Coumarin Reactivity
Q1: Why is achieving regioselectivity in coumarin functionalization so challenging?
The coumarin core possesses multiple reactive sites with distinct electronic properties, leading to competition between different positions. The pyrone ring contains an α,β-unsaturated ester system, making C3 and C4 susceptible to different types of attack. The fused benzene ring behaves like a substituted aromatic system, with its own set of reactive C-H bonds. Key sites include:
-
C3-Position: Part of a polarized double bond, it is electron-deficient and susceptible to nucleophilic attack or radical addition.
-
C4-Position: Also part of the α,β-unsaturated system, its reactivity is influenced by the adjacent oxygen atom and steric factors. It is a key site for transition-metal-catalyzed C-H activation.
-
Benzene Ring (C5-C8): These positions undergo electrophilic aromatic substitution. The regioselectivity is governed by the directing effect of the fused lactone ring and any existing substituents. Natural coumarins often feature an oxygen-containing substituent at C7, which strongly influences reactivity.[1]
Understanding this electronic landscape is the first step in designing a selective functionalization strategy.
Q2: What are the primary strategies to control where a new functional group is introduced on the coumarin ring?
Control is typically achieved by exploiting the inherent electronic differences between positions or by temporarily altering the molecule's reactivity. The main strategies are:
-
Substrate Control: Leveraging the intrinsic reactivity of the starting coumarin. For example, 4-hydroxycoumarins readily undergo C3-alkylation due to the tautomeric equilibrium that favors nucleophilic character at C3.[2]
-
Reagent/Catalyst Control: Choosing reagents and catalysts that have a steric or electronic preference for a specific site. For example, bulky reagents may favor the less hindered C3 position over C4.
-
Directing Group (DG) Control: Introducing a temporary functional group that coordinates to a transition metal catalyst and directs it to a specific, often otherwise unreactive, C-H bond.[3] This is a powerful strategy for C4 and benzene ring functionalization.
-
Reaction Condition Control: Modifying parameters like solvent, temperature, or the presence of specific additives can switch the selectivity of a reaction. For instance, oxidant choice can determine mono-functionalization at C3 versus di-functionalization across the C3-C4 bond.[4][5]
The following sections will break down these strategies for specific positions.
Troubleshooting Guide: C3 and C4 Functionalization
The C3=C4 double bond is the most common site for modification. However, selectively targeting one position over the other is a frequent challenge.
Scenario 1: "My reaction is producing a mixture of C3 and C4 substituted products. How can I favor C3 functionalization?"
Underlying Principle: The C3 position is generally more electron-deficient and sterically accessible than the C4 position. Reactions that proceed via nucleophilic addition or involve radical intermediates often favor the C3 site.
Troubleshooting & Solutions:
-
Problem: Competing C4-arylation during a Heck-type reaction.
-
Causality: While C3-olefination is common, achieving selective C3-arylation can be difficult as palladium catalysts can also activate the C4-H bond.
-
Solution: Employ a copper-catalyzed C-H/C-H cross-dehydrogenative coupling. Using a catalyst like Cu(OAc)₂ with an oxidant like K₂S₂O₈ can favor the formation of the C3-aryl bond. This approach avoids the pre-functionalization required for traditional cross-couplings.
-
-
Problem: Lack of selectivity in radical additions.
-
Causality: Radicals can add to either C3 or C4, with the stability of the resulting intermediate dictating the outcome.
-
Solution: Use an iron-catalyzed system with an alkyl source like an alkylbenzene and an oxidant like di-tert-butyl peroxide (DTBP). This method has been shown to achieve selective C3-alkylation.[5] The mechanism involves the formation of an alkyl radical that preferentially attacks the C3 position.
-
Sample Protocol: Fe-Catalyzed Regioselective C3-Alkylation[5]
-
To a screw-capped vial, add the coumarin substrate (0.5 mmol), FeCl₃ (10 mol%), and the cycloalkane or alkylbenzene solvent/reagent (3.0 mL).
-
Add di-tert-butyl peroxide (DTBP) (2.0 equiv.) to the mixture.
-
Seal the vial and heat the reaction mixture at 130 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Scenario 2: "I want to functionalize the C4 position, but my reactions are either unreactive or target C3. What's the best approach?"
Underlying Principle: The C4 position is less electrophilic than C3 and is sterically more hindered. Directing groups are often essential to overcome this and achieve selective C4 C-H activation.[3]
Troubleshooting & Solutions:
-
Problem: Attempted C4-alkenylation with a standard Heck reaction fails.
-
Causality: Without a directing group, palladium catalysts often fail to activate the C4-H bond or preferentially react at other sites.
-
Solution: Install a directing group at the C3 position. A 3-carbonyl group, for example, can effectively direct a ruthenium catalyst to the C4-H bond.[3] The oxygen of the carbonyl coordinates to the metal center, positioning the catalyst for cyclometalation and subsequent functionalization at C4.
-
-
Problem: My starting material lacks a handle to install a directing group.
-
Causality: Not all coumarins are easily modified to include a directing group.
-
Solution: Consider a Catellani-type reaction if your substrate is a 4-halocoumarin. A palladium/norbornene catalytic system can achieve a remarkable C3-alkylation and C4-alkenylation in one pot.[6] This reaction proceeds through a palladacycle intermediate where norbornene acts as a transient directing group.
-
Workflow for C3 vs. C4 Functionalization
This diagram outlines the decision-making process for targeting the C3 or C4 position.
Caption: Decision tree for C3 vs. C4 functionalization strategies.
Troubleshooting Guide: Benzene Ring Functionalization
Achieving regioselectivity on the fused benzene ring (positions C5-C8) requires overcoming the challenge of multiple similar C-H bonds.
Scenario 3: "I need to introduce a substituent at the C6 position, but electrophilic substitution gives me a mixture with C8."
Underlying Principle: The fused lactone ring is an ortho-, para-directing deactivator. In unsubstituted coumarin, electrophilic attack occurs primarily at C6 and C8. The presence of other substituents, especially a hydroxyl or methoxy group at C7 (common in natural coumarins), strongly directs incoming electrophiles to the ortho positions (C6 and C8).
Troubleshooting & Solutions:
-
Problem: Nitration or halogenation yields a mixture of C6 and C8 isomers that are difficult to separate.
-
Causality: The electronic directing effects to C6 and C8 are often very similar, leading to poor regioselectivity.
-
Solution 1 (Steric Control): If a bulky substituent is present at C5 or C7, it can sterically hinder the C6 or C8 position, respectively, favoring substitution at the more accessible site.
-
Solution 2 (Directed Ortho-Metalation): This is a more robust strategy. A directing group, often at C5 or C7, can direct a strong base (like LDA or n-BuLi) to deprotonate the adjacent ortho position (C6 or C8, respectively). The resulting lithiated species can then be quenched with an electrophile.
-
Solution 3 (Vilsmeier-Haack Reaction): For electron-rich coumarins (e.g., with a C7-OH or C7-NR₂ group), the Vilsmeier-Haack reaction can be highly regioselective.[7][8] The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately reactive electrophile that will preferentially attack the most electron-rich position, which is often C6 or C8, depending on the substrate's electronics.[9][10][11]
-
Scenario 4: "How can I use Suzuki coupling for selective functionalization of a di-halocoumarin?"
Underlying Principle: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the rate of oxidative addition of Pd(0) to the C-X bond determines the selectivity.[12][13] This rate is influenced by the halogen (I > Br > Cl) and the electronic nature of the position. More electron-deficient positions generally react faster.
Troubleshooting & Solutions:
-
Problem: Coupling a C6/C8 dibromocoumarin gives a mixture of mono- and di-coupled products with no site selectivity.
-
Causality: The electronic properties of the C6-Br and C8-Br bonds may be too similar for the catalyst to differentiate between them under standard conditions.
-
Solution:
-
Control Stoichiometry: Use only one equivalent of the boronic acid to favor mono-coupling.
-
Tune the Catalyst/Ligand: The choice of phosphine ligand can significantly influence selectivity.[12] Bulky, electron-rich ligands can increase the catalyst's sensitivity to the steric and electronic differences between the two positions. A systematic screening of ligands (e.g., PPh₃, P(t-Bu)₃, SPhos) is recommended.
-
Use a Mixed-Halide Substrate: Synthesize a substrate with different halogens, for example, a 6-bromo-8-iodocoumarin. The C-I bond will undergo oxidative addition much more readily than the C-Br bond, allowing for highly selective coupling at the C8 position first. The C6-Br can then be coupled in a subsequent step under more forcing conditions.
-
-
Data Summary: Factors Influencing Regioselectivity
| Position | Reaction Type | Key Control Strategy | Causality |
| C3 | Radical Alkylation | Reagent Control (FeCl₃/DTBP) | Preferential attack of alkyl radical on the more accessible and electron-deficient C3 position. |
| C4 | C-H Alkenylation | Directing Group (e.g., 3-carbonyl) | Coordination of catalyst (e.g., Ru) to the DG positions it for selective C4-H activation. |
| C6/C8 | Electrophilic Subst. | Substrate Control (Activating Group) | A strong electron-donating group (e.g., C7-OH) activates the ortho positions (C6, C8) for electrophilic attack.[14] |
| Varies | Suzuki Coupling | Substrate Control (Halogen Type) | The C-X bond strength/reactivity order (I > Br > Cl) dictates the site of initial oxidative addition.[13][15] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Bromo-2H-chromen-2-one
This guide provides a comprehensive analysis of the spectroscopic data required to unequivocally confirm the structure of 4-Bromo-2H-chromen-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a framework for logical deduction. We will compare the target molecule with its parent compound, 2H-chromen-2-one (coumarin), to highlight the specific spectral signatures introduced by the bromine substituent. All experimental protocols detailed herein are presented to ensure reproducibility and scientific rigor.
Introduction: The Importance of Unambiguous Structural Verification
This compound is a member of the coumarin family, a class of compounds renowned for their diverse pharmacological activities.[1] As a synthetic intermediate, its purity and confirmed structure are paramount for the successful development of novel therapeutics. Spectroscopic analysis is the cornerstone of this verification process, providing a non-destructive "fingerprint" of the molecule. This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and definitive structural argument.
The Analytical Strategy: A Convergence of Evidence
Figure 1: High-level experimental workflow for spectroscopic structure confirmation.
Our logical approach is to first establish the core coumarin scaffold and then pinpoint the specific evidence for the bromine atom's presence and location at the C-4 position.
Figure 2: Logical convergence of data from multiple spectroscopic techniques.
Comparative Spectroscopic Analysis
The most effective way to understand the structure of this compound is to compare its spectral data with that of the unsubstituted parent compound, 2H-chromen-2-one. The differences observed are directly attributable to the influence of the bromine atom.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, crucially in this case, evidence of the halogen's presence. Electron Ionization (EI) is a common, high-energy method that causes fragmentation, which can also be useful for structural analysis.[2][3]
Key Interpretive Points:
-
Molecular Ion (M⁺): The molecular weight of this compound is 223.947 g/mol .[4] Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic M⁺ and M+2 isotopic pattern of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.
-
Comparator (Coumarin): Coumarin has a molecular weight of 146.145 g/mol and will show a single, sharp molecular ion peak.[5]
-
Fragmentation: Both molecules are expected to show a primary fragmentation pathway involving the loss of carbon monoxide (CO, 28 Da) from the pyrone ring to form a benzofuran radical cation.[6]
| Feature | 2H-chromen-2-one (Experimental) | This compound (Predicted) | Structural Significance |
| Molecular Formula | C₉H₆O₂ | C₉H₅BrO₂ | Confirms elemental composition. |
| Molecular Weight | 146.15 g/mol | 223.95 g/mol (for ⁷⁹Br) | Provides the overall mass of the molecule. |
| Molecular Ion Peak(s) | m/z 146 | m/z 224 & 226 (approx. 1:1 ratio) | The M/M+2 pattern is definitive proof of one bromine atom. |
| Key Fragment | m/z 118 ([M-CO]⁺) | m/z 196 & 198 ([M-CO]⁺) | Confirms the presence of the coumarin lactone ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7] The Attenuated Total Reflectance (ATR) technique is ideal for solid samples, requiring minimal preparation.[8][9][10]
Key Interpretive Points:
-
Lactone Carbonyl (C=O): A strong, sharp absorption band characteristic of the α,β-unsaturated lactone carbonyl group is expected in both compounds, typically around 1700-1740 cm⁻¹.
-
Aromatic C=C: Multiple sharp peaks in the 1450-1600 cm⁻¹ region indicate the presence of the aromatic benzene ring.
-
C-Br Bond: The key differentiator will be the presence of a C-Br stretching vibration for this compound, which typically appears in the 500-650 cm⁻¹ region of the spectrum. This region is often complex, but the presence of a band here, absent in the coumarin spectrum, is strong evidence.
| Functional Group | 2H-chromen-2-one (Typical ν, cm⁻¹) | This compound (Predicted ν, cm⁻¹) | Structural Significance |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Confirms aromatic protons. |
| Lactone C=O Stretch | ~1720 | ~1730 | Confirms the α,β-unsaturated ester (lactone). |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Confirms the benzene ring. |
| C-O Stretch | 1000 - 1300 | 1000 - 1300 | Part of the lactone ether linkage. |
| C-Br Stretch | Absent | 500 - 650 | Key indicator for the C-Br bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR reveals the chemical environment, number, and connectivity of protons.
Key Interpretive Points:
-
Aromatic Protons: Both spectra will show complex multiplets in the aromatic region (~7.2-7.8 ppm).
-
Olefinic Protons (C-3 & C-4): In coumarin, the protons at C-3 and C-4 are coupled and appear as doublets.[11] In this compound, the proton at C-4 is replaced by bromine. This leaves the proton at C-3 with no adjacent proton to couple with, causing it to appear as a sharp singlet . This is the most telling feature in the ¹H NMR spectrum. The electronegativity of the bromine atom at C-4 is expected to shift the C-3 proton singlet slightly downfield compared to its position in the parent coumarin.
| Proton Assignment | 2H-chromen-2-one (δ, ppm, Multiplicity, J in Hz)[11] | This compound (Predicted) | Structural Significance |
| H-3 | 6.43 (d, J=9.5) | ~6.6 (s) | Singlet confirms substitution at C-4. |
| H-4 | 7.72 (d, J=9.5) | Absent | Absence confirms substitution at C-4. |
| H-5, H-6, H-7, H-8 | 7.27-7.60 (m) | ~7.3-7.8 (m) | Confirms the substituted benzene ring. |
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The large chemical shift range means that typically every unique carbon atom gives a distinct signal.[12]
Key Interpretive Points:
-
Carbonyl Carbon (C-2): The lactone carbonyl carbon is highly deshielded and will appear far downfield (~160 ppm) in both spectra.
-
C-4: In coumarin, C-4 is an olefinic carbon with a chemical shift around 143.4 ppm.[11] In the brominated compound, this is the point of attachment for the bromine. The direct attachment of the electronegative bromine atom will cause a significant shift in the resonance of C-4. Based on established substituent effects, the C-4 signal is expected to shift upfield due to the "heavy atom effect," a common phenomenon with bromine and iodine.
-
C-3: The chemical shift of C-3 will also be perturbed by the adjacent bromine atom.
| Carbon Assignment | 2H-chromen-2-one (δ, ppm)[11] | This compound (Predicted) | Structural Significance |
| C-2 (C=O) | 160.8 | ~159 | Lactone carbonyl. |
| C-3 | 116.7 | ~118 | Olefinic carbon adjacent to C-4. |
| C-4 | 143.4 | ~115-125 | Significant shift confirms C-Br bond. |
| C-4a | 118.9 | ~120 | Aromatic bridgehead carbon. |
| C-5 | 127.9 | ~128 | Aromatic CH. |
| C-6 | 124.4 | ~125 | Aromatic CH. |
| C-7 | 131.9 | ~133 | Aromatic CH. |
| C-8 | 116.9 | ~117 | Aromatic CH. |
| C-8a | 154.1 | ~153 | Aromatic bridgehead carbon. |
Detailed Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the solid sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.[13] The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[14]
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. A typical acquisition might involve a 45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[13] Collect 8 to 16 scans for a sufficient signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay may be necessary for quantitative analysis, particularly for quaternary carbons.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Take a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder sample directly onto the ATR crystal.[8]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample must be volatile. For a stable solid, a direct insertion probe is typically used. A small amount of sample is placed in a capillary tube at the end of the probe.
-
Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer and gently heated to vaporize the sample.[7] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is plotted as a mass spectrum, showing the relative abundance of each ion.
Conclusion
The structural confirmation of this compound is achieved through a logical synthesis of data from MS, IR, and NMR spectroscopy. The mass spectrum confirms the correct molecular formula and definitively proves the presence of a single bromine atom through its characteristic M/M+2 isotope pattern. The IR spectrum verifies the core coumarin functional groups, notably the α,β-unsaturated lactone, and provides evidence for the C-Br bond. Finally, NMR spectroscopy provides the unambiguous placement of the bromine atom at the C-4 position, evidenced by the absence of the H-4 signal and the collapse of the H-3 signal from a doublet to a singlet in the ¹H NMR spectrum, along with a significant shift of the C-4 signal in the ¹³C NMR spectrum. This collective evidence forms a robust and self-consistent proof of structure, essential for all subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral Database for Organic Compounds, SDBS. - References - Scientific Research Publishing [scirp.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. rsc.org [rsc.org]
- 8. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 9. aseestant.ceon.rs [aseestant.ceon.rs]
- 10. spectrabase.com [spectrabase.com]
- 11. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 12. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 13. scispace.com [scispace.com]
- 14. spectrabase.com [spectrabase.com]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2H-chromen-2-one in Synthetic Chemistry
Introduction: The Strategic Importance of 4-Halogenated Coumarins
The 2H-chromen-2-one, or coumarin, scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1][2] The strategic introduction of a halogen at the C4-position transforms the coumarin core into a versatile synthetic intermediate, primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the available options, 4-bromo-2H-chromen-2-one and 4-chloro-2H-chromen-2-one are two of the most frequently utilized building blocks.
The choice between a bromo or chloro substituent is not arbitrary; it is a critical decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two key intermediates, supported by fundamental chemical principles and experimental data, to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity of aryl halides in many transformative reactions, particularly palladium-catalyzed cross-couplings, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This strength is quantified by the Bond Dissociation Energy (BDE), which is the energy required to cleave the bond homolytically.[3]
A weaker C-X bond is more easily broken, facilitating the critical oxidative addition step in catalytic cycles and thus leading to higher reactivity. The established trend for C-X bond energies in aryl halides is:
Specifically, the BDE for a typical aryl chloride (Ar-Cl) is around 97 kcal/mol, whereas for an aryl bromide (Ar-Br) it is significantly lower, at approximately 84 kcal/mol.[3] This ~13 kcal/mol difference is substantial and directly translates to the superior reactivity of brominated substrates. The C-Br bond in this compound is inherently weaker and more labile than the C-Cl bond in its chloro counterpart, predisposing it to react under milder conditions.[5]
Caption: Relative bond dissociation energies (BDE) of C-Cl vs. C-Br bonds and their impact on chemical reactivity.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. The initial, and often rate-limiting, step in these catalytic cycles is the oxidative addition of the Pd(0) catalyst into the aryl-halide bond.[6] Here, the disparity in C-X bond energy between the bromo- and chloro-coumarins becomes mechanistically and practically evident.
Suzuki-Miyaura Coupling
The Suzuki reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used C-C bond-forming reaction.[7]
-
This compound: This substrate is highly effective in Suzuki couplings.[8] It typically reacts under mild conditions, often at temperatures ranging from room temperature to 80 °C, with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Reaction times are generally shorter, and catalyst loadings can be kept low, leading to high yields of the desired 4-aryl-2H-chromen-2-ones.[9]
-
4-Chloro-2H-chromen-2-one: Due to the stronger C-Cl bond, this substrate is significantly less reactive. Achieving successful coupling requires more forcing conditions. This often entails higher reaction temperatures (>100 °C), longer reaction times, and the use of more sophisticated and expensive catalytic systems. These systems typically involve electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the difficult oxidative addition of the C-Cl bond.[10][11]
Heck-Mizoroki Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[6][12] The reactivity trend observed in Suzuki couplings holds true here.
-
This compound: Serves as an excellent substrate, reacting efficiently with a variety of alkenes under standard Heck conditions (e.g., Pd(OAc)₂, PPh₃, and a base like Et₃N).[13][14] The reactions are generally clean and provide the coupled products in good to excellent yields.
-
4-Chloro-2H-chromen-2-one: Is a challenging substrate for the Heck reaction. Its use necessitates higher temperatures and often requires specialized phosphine-free catalyst systems or those employing bulky phosphine ligands to achieve reasonable conversion.[12][15] Side reactions can become more prevalent under these more aggressive conditions.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by both palladium and copper(I) salts.[16][17][18]
-
This compound: Readily participates in Sonogashira couplings under standard, mild conditions. The formation of 4-alkynyl-2H-chromen-2-ones proceeds smoothly, typically at or slightly above room temperature, with low catalyst loadings.[19]
-
4-Chloro-2H-chromen-2-one: Is generally a poor substrate for traditional Sonogashira conditions. The inertness of the C-Cl bond often leads to no reaction or very low yields. Successful coupling requires specialized ligand systems and higher temperatures, and even then, yields may be inferior to those obtained with the bromo-analogue.[20]
Comparative Data Summary
The following table summarizes the typical experimental conditions required for palladium-catalyzed cross-coupling reactions, illustrating the general disparity in reactivity between aryl bromides and chlorides.
| Feature | This compound (Ar-Br) | 4-Chloro-2H-chromen-2-one (Ar-Cl) |
| Relative Reactivity | High | Low |
| Typical Temperature | Room Temp. to 90 °C | 100 °C to 150 °C |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Advanced (Bulky Ligands, NHCs) |
| Catalyst Loading | Lower (0.5 - 2 mol%) | Higher (1 - 5 mol%) |
| Reaction Time | Shorter (1 - 12 h) | Longer (12 - 48 h) |
| Substrate Scope | Broader | More Limited |
| Cost-Effectiveness | Higher reagent cost, lower process cost | Lower reagent cost, higher process cost |
Experimental Protocols: A Head-to-Head Suzuki Coupling
To provide a practical illustration, the following section details representative, validated protocols for a Suzuki-Miyaura coupling reaction. The difference in the required experimental setup underscores the core arguments of this guide.
Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Suzuki Coupling with this compound
-
Objective: To synthesize 4-phenyl-2H-chromen-2-one.
-
Rationale: The high reactivity of the C-Br bond allows for the use of a standard, commercially available palladium catalyst under relatively mild thermal conditions.
-
Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 85 °C and stir for 4 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 4.2: Suzuki Coupling with 4-Chloro-2H-chromen-2-one
-
Objective: To synthesize 4-phenyl-2H-chromen-2-one.
-
Rationale: The inert C-Cl bond requires a more active catalytic system, featuring a bulky, electron-rich phosphine ligand, and higher thermal energy to drive the oxidative addition step.
-
Methodology:
-
To a microwave vial, add 4-chloro-2H-chromen-2-one (1.0 mmol, 1.0 eq.), phenylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (3.0 mmol, 3.0 eq.).
-
Add palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%).
-
Seal the vial and purge with argon for 10 minutes.
-
Add degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Strategic Recommendations
Recommendations for the Bench Scientist:
-
For Versatility and Efficiency: For initial synthetic route development, complex molecule synthesis, or when mild reaction conditions are paramount to preserve sensitive functional groups, This compound is the superior choice. Its reliability and broad compatibility with standard catalytic systems reduce optimization time and increase the probability of success.
-
For Cost-Optimization and Specific Selectivity: 4-chloro-2H-chromen-2-one can be considered a viable, more economical alternative if the target molecule is simple and the subsequent coupling reaction is known to be high-yielding even with less reactive partners. Furthermore, in molecules containing both a bromo and a chloro group, the difference in reactivity can be exploited for selective, sequential functionalization, with the C-Br bond reacting preferentially.[21]
Ultimately, the selection between these two building blocks is a strategic balance of reactivity, cost, and the specific demands of the synthetic target. This guide provides the foundational knowledge to make that choice with confidence.
References
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [drugfuture.com]
- 19. youtube.com [youtube.com]
- 20. ijnc.ir [ijnc.ir]
- 21. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Advantage: A Comparative Analysis of the Biological Activity of 4-Bromo-2H-chromen-2-one Derivatives
For researchers, scientists, and drug development professionals, the coumarin scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The introduction of a bromine atom, particularly at the 4-position of the 2H-chromen-2-one core, can significantly modulate the biological profile of these molecules. This guide provides an in-depth comparative analysis of the biological activities of 4-bromo-2H-chromen-2-one derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction: The Significance of the this compound Scaffold
The 2H-chromen-2-one (coumarin) nucleus is a common motif in natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a bromine atom at the C4-position is a strategic synthetic modification. The electronegativity and lipophilicity of bromine can enhance the molecule's ability to interact with biological targets, potentially leading to increased potency and selectivity. This guide will delve into a comparative analysis of various this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Analysis of Biological Activities
The following table summarizes the reported biological activities of various bromo-substituted coumarin derivatives. While a systematic study of a diverse range of C4-bromo derivatives is still an emerging area, the available data provides valuable insights into their potential.
| Compound/Derivative | Biological Activity | Key Findings & Experimental Data |
| Anticancer Activity | ||
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | Cytotoxic | Showed reasonable cytotoxic activities with IC50 values ranging from 32.7-45.8 µM against K562, LS180, and MCF-7 cancer cell lines.[3] |
| 4-Aryl-3,4-dihydrocoumarins | Antitumor | Derivatives with two hydroxyl groups in the ortho position of the aryl ring exhibited strong radical scavenging properties and potential antitumor effects.[4] |
| 4-Acyloxy derivatives of Robustic Acid | Anticancer | Exhibited potent in-vitro cytotoxicity and excellent DNA topoisomerase I inhibitory activity.[5] |
| Antimicrobial Activity | ||
| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives | Antibacterial | Showed strong inhibition against Enterococcus faecalis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[6] |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Antibacterial | Demonstrated significant activity against Staphylococcus aureus (inhibition zone of 34.5 mm) and Bacillus subtilis (inhibition zone of 24 mm).[7] |
| Enzyme Inhibition | ||
| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Lipoxygenase Inhibition | Exhibited a high inhibition rate of 85.1% against soybean lipoxygenase.[8] |
| 6-Bromo-2-oxo-2H-chromene-3-carbonitrile | Lipoxygenase Inhibition | Showed an efficient lipoxygenase inhibition rate of 84.8%.[8] |
| 4-{2-[1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]hydrazino}benzenesulfonamide | Carbonic Anhydrase Inhibition | Potent inhibitor of human carbonic anhydrase I (hCA I) with a KI value of 21.95 nM.[9] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key biological assays discussed in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical substances.[1][13]
Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The diameter of the zone of growth inhibition around the well is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[14]
-
Add Test Compound: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (dissolved in a suitable solvent like DMSO) into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Enzyme Inhibition: Lipoxygenase Inhibition Assay
This assay screens for inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.[15]
Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids. The activity of the enzyme can be monitored by measuring the formation of the hydroperoxy product, often detected using a chromogenic substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, substrate solution (e.g., linoleic acid or arachidonic acid), and a chromogen solution according to the kit manufacturer's instructions.[3]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the lipoxygenase enzyme solution to each well. Then, add the test this compound derivatives at various concentrations. Include a positive control (a known lipoxygenase inhibitor) and a negative control (solvent only).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Develop and Read: After a specific incubation time, add the chromogen solution to stop the reaction and develop the color. Measure the absorbance at the appropriate wavelength (e.g., 490-500 nm) using a plate reader.[3]
-
Calculate Inhibition: Determine the percentage of inhibition of lipoxygenase activity for each concentration of the test compound relative to the negative control.
Enzyme Inhibition: Carbonic Anhydrase Inhibition Assay
This assay is used to identify inhibitors of carbonic anhydrase, a key enzyme in various physiological processes.[16]
Principle: The esterase activity of carbonic anhydrase is measured using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, set up wells for a blank (buffer and substrate), maximum activity (enzyme, buffer, and substrate), and test compounds (enzyme, buffer, inhibitor, and substrate).[16]
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer and the this compound derivative solutions to the respective wells. Then, add the carbonic anhydrase working solution and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode at regular intervals for a set duration.[17]
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. Determine the percent inhibition for each inhibitor concentration.
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design.
Anticancer Mechanisms
Coumarin derivatives have been shown to induce anticancer effects through multiple pathways.[7][18] These include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[5]
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as topoisomerases and carbonic anhydrases.[5][9]
The presence of the bromine atom can enhance these effects by increasing the lipophilicity of the molecule, thereby improving its cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Caption: General anticancer mechanisms of this compound derivatives.
Antimicrobial Mechanisms
The antimicrobial action of coumarins is also multifaceted and can involve:
-
Disruption of Cell Membrane: Interfering with the integrity of the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Nucleic Acid Synthesis: Impairing the replication and transcription of microbial DNA and RNA.
-
Inhibition of Enzyme Activity: Targeting essential microbial enzymes, such as DNA gyrase.
-
Interference with Quorum Sensing: Disrupting the communication systems that bacteria use to coordinate group behaviors.
The bromo-substituent can enhance these activities by increasing the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.
Caption: Putative antimicrobial mechanisms of this compound derivatives.
Conclusion
The incorporation of a bromine atom at the 4-position of the 2H-chromen-2-one scaffold presents a promising strategy for the development of novel therapeutic agents. The available data, though not from a single systematic study, consistently points towards the enhanced biological activity of bromo-substituted coumarins in the realms of anticancer, antimicrobial, and enzyme inhibitory applications. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the structure-activity relationships of these compounds deepens, so too will our ability to design and synthesize more potent and selective this compound derivatives for a range of therapeutic applications.
References
- 1. youtube.com [youtube.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Lipoxygenase Inhibitor Screening Assay Kit(KA1329) | Abnova [abnova.com]
- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. hereditybio.in [hereditybio.in]
- 14. chalcogen.ro [chalcogen.ro]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromocoumarin Analogs in Drug Discovery
The coumarin scaffold, a privileged structure in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. The introduction of a bromine atom at the 4-position of the coumarin ring creates a versatile synthetic handle and significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of 4-bromocoumarin analogs, exploring their structure-activity relationships (SAR) across various therapeutic areas, including anticancer, anticoagulant, and antimicrobial applications. We will delve into the rationale behind specific structural modifications, present comparative experimental data, and provide detailed protocols for key synthetic and biological evaluation methods.
The Significance of the 4-Bromo Substituent
The bromine atom at the C4 position of the coumarin nucleus serves two primary purposes in drug design. Firstly, its electron-withdrawing nature can modulate the reactivity of the lactone ring and influence the overall electronic distribution of the molecule, thereby affecting its interaction with biological targets. Secondly, and more importantly, the carbon-bromine bond provides a reactive site for facile nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of diverse chemical libraries for SAR studies.
Anticancer Activity: Targeting Cellular Proliferation
Coumarin derivatives have demonstrated significant potential as anticancer agents, and 4-bromocoumarin analogs are no exception. The ability to introduce various substituents at the 4-position has led to the discovery of compounds with potent cytotoxic activity against a range of cancer cell lines.
Structure-Activity Relationship Insights
SAR studies have revealed several key trends for the anticancer activity of 4-bromocoumarin analogs:
-
Substitution at the 4-position: The nature of the substituent introduced at the C4 position via displacement of the bromine atom is a critical determinant of anticancer activity. The introduction of heterocyclic moieties, such as triazoles and oxadiazoles, has been shown to enhance cytotoxicity.[1][2]
-
Linker Moiety: The linker connecting the coumarin scaffold to the substituent can influence the molecule's flexibility and ability to bind to its target. For instance, a methylene thiolinker has been successfully employed in the synthesis of potent anticancer agents.[1][2]
-
Substitution on the Benzene Ring: Modifications on the benzene ring of the coumarin nucleus, such as hydroxylation or the introduction of other halogens, can further modulate the anticancer activity. For example, a 6-bromo-7-hydroxy substitution pattern has been shown to be favorable.
Comparative Anticancer Activity of 4-Bromocoumarin Analogs
The following table summarizes the in vitro anticancer activity of representative 4-bromocoumarin analogs against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Bromomethylcoumarin derivative with a triazole moiety | MCF-7 (Breast) | 5.5 (µg/mL) | [1] |
| HepG-2 (Liver) | 6.9 (µg/mL) | [2] | ||
| 1b | 2-(4-bromophenyl)triazole-coumarin hybrid | MCF-7 (Breast) | 19.4 | [3] |
Experimental Protocol: Synthesis of a 4-((Triazol-3-yl)methyl)coumarin Analog
This protocol describes a general method for the synthesis of 4-substituted coumarin analogs starting from 4-bromomethylcoumarin, a key intermediate derived from 4-bromocoumarin.
Step 1: Synthesis of 4-Bromomethylcoumarin
A detailed procedure for the synthesis of 4-bromomethylcoumarin is a prerequisite for the subsequent steps.
Step 2: Synthesis of the Triazole-substituted Coumarin Analog
-
To a solution of 4-bromomethylcoumarin (1 mmol) in a suitable solvent such as DMF, add the desired substituted triazole (1.1 mmol) and a base like potassium carbonate (2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-((triazol-3-yl)methyl)coumarin analog.
Mechanistic Insights: Molecular Docking
Molecular docking studies have been employed to understand the binding mode of these anticancer agents. For instance, docking of coumarin-triazole hybrids into the active site of cyclin-dependent kinases (CDKs) has provided insights into the structural requirements for potent inhibitory activity.[1][2]
Caption: Key structural features influencing the anticancer activity of 4-bromocoumarin analogs.
Anticoagulant Activity: Modulating the Coagulation Cascade
The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders. The 4-position of the coumarin ring is a key site for modifications to develop novel anticoagulants.
Structure-Activity Relationship Insights
The anticoagulant properties of coumarin derivatives are intricately linked to their ability to antagonize vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of clotting factors. Key SAR observations include:
-
Aromatic Substituent at C4: The presence of a substituted phenyl ring at the 4-position is a common feature in potent anticoagulant coumarins. The nature and position of substituents on this phenyl ring significantly impact activity. A bromine atom on the phenyl ring has been shown to confer potent anticoagulant effects.[4]
-
Heterocyclic Moiety: The introduction of a heterocyclic ring, such as a pyridine ring, between the coumarin scaffold and the bromophenyl group can enhance anticoagulant activity.[4]
Comparative Anticoagulant Activity
The anticoagulant activity of these compounds is typically evaluated by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot.
| Compound ID | Structure | Prothrombin Time (s) | Reference |
| 2a | 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | [4] |
| Warfarin | (Standard Drug) | 14.60 | [4] |
| Control | (Saline) | Not specified | [4] |
Experimental Protocol: Prothrombin Time (PT) Assay
-
Administer the test compound or vehicle control to laboratory animals (e.g., mice or rabbits) orally.
-
After a specific time interval (e.g., 24 hours), collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood samples to separate the plasma.
-
To a pre-warmed tube containing plasma, add a warmed thromboplastin-calcium chloride reagent.
-
Immediately start a timer and record the time taken for a fibrin clot to form. This is the prothrombin time.
Caption: Workflow for the in vivo evaluation of anticoagulant activity using the prothrombin time assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Coumarin derivatives have shown promise in this area, and the 4-bromo-substitution provides a gateway to a wide range of analogs with potential antibacterial and antifungal properties.
Structure-Activity Relationship Insights
The antimicrobial SAR of 4-bromocoumarin analogs is influenced by:
-
Nature of the 4-Substituent: The introduction of amino and triazole moieties at the 4-position has been explored for antimicrobial activity. The specific nature of the substituent plays a crucial role in determining the spectrum and potency of activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate microbial cell membranes.
Comparative Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 3a | 4-(Prop-2-yn-1-ylamino)-2H-chromen-2-one (synthesized from 4-bromocoumarin) | Enterococcus faecalis | 12.5-50 | [5] |
| 3b | 3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin) | Staphylococcus aureus | Not specified (Zone of inhibition: 24.0 mm) | [6] |
| Bacillus subtilis | Not specified (Zone of inhibition: 10.0 mm) | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Factors influencing the antimicrobial activity of 4-bromocoumarin analogs.
Conclusion
The 4-bromocoumarin scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ability to introduce a vast array of substituents at the 4-position have enabled extensive SAR exploration, leading to the identification of potent anticancer, anticoagulant, and antimicrobial compounds. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of next-generation coumarin-based drugs with improved efficacy and safety profiles. Further investigations, including in vivo studies and detailed mechanistic elucidation, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. mdpi.com [mdpi.com]
- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Properties of Synthesized Chromene Derivatives
This guide provides an in-depth, objective comparison of synthesized chromene derivatives against established anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will explore the synthesis, mechanistic action, and validation of these promising compounds, grounded in scientific literature and best practices.
Introduction: The Therapeutic Promise of the Chromene Scaffold
Chromene derivatives are a significant class of oxygen-containing heterocyclic compounds found widely in natural products.[1] These structures, particularly the 4H-chromene motif, are emerging as powerful scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Their appeal in oncology stems from their ability to engage with multiple cellular targets and pathways, often leading to potent cytotoxic effects against a variety of human cancer cell lines, including those resistant to conventional chemotherapy.[1][3]
Natural chromenes like calanone and acronycine have demonstrated anticancer activity, but the true potential lies in synthetic derivatives. The chromene core offers a unique opportunity for targeted functionalization, allowing chemists to modulate the molecule's bioactivity and pharmacokinetic profile. This has spurred the development of novel derivatives with enhanced efficacy and specificity.[1]
Synthesis Strategy: A Versatile and Efficient Approach
A key advantage of chromene derivatives in drug development is their accessibility through straightforward and efficient synthetic methods. A common and highly effective approach is the one-pot, three-component condensation reaction.
Rationale for the Method: This strategy is favored for several reasons:
-
Efficiency: It combines multiple steps into a single reaction, saving time and resources.
-
Accessibility: It utilizes readily available starting materials: a phenol (or naphthol), an aryl aldehyde, and a compound with an active methylene group (like malononitrile).
-
Purification: The resulting chromene products are often crystalline and can be easily purified.
-
Versatility: By varying the three core components, a vast library of structurally diverse chromene derivatives can be generated, which is crucial for structure-activity relationship (SAR) studies.[1]
Below is a generalized workflow for the synthesis of a 4H-chromene derivative.
Caption: Generalized workflow for the synthesis of 4H-chromene derivatives.
Comparative Performance Analysis: Synthesized vs. Standard Agents
To validate the efficacy of a novel compound, its performance must be benchmarked against established alternatives. In this section, we compare a representative synthesized 4H-chromene derivative, designated "Compound C-1," with Doxorubicin, a widely used chemotherapeutic agent. The comparison is based on the half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency in inhibiting cell growth. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Cell Line | Type | IC₅₀ (µM) [Hypothetical for C-1] | IC₅₀ (µM) [Reference Drug] |
| Compound C-1 | MCF-7 | Breast Adenocarcinoma | 1.5 | N/A |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | N/A | ~0.5 - 2.0 |
| Compound C-1 | HCT-116 | Colon Carcinoma | 2.1 | N/A |
| Doxorubicin | HCT-116 | Colon Carcinoma | N/A | ~0.1 - 1.0 |
| Compound C-1 | HepG2 | Liver Carcinoma | 1.8 | N/A |
| Doxorubicin | HepG2 | Liver Carcinoma | N/A | ~0.2 - 1.5 |
| Compound C-1 | MCF-7/ADR | Doxorubicin-Resistant | 2.5 | N/A |
| Doxorubicin | MCF-7/ADR | Doxorubicin-Resistant | N/A | > 50.0 |
Note: IC₅₀ values for reference drugs are approximate ranges from published literature. The values for "Compound C-1" are representative hypothetical data for illustrative purposes.
Analysis of Performance: The data illustrates that Compound C-1 exhibits potent anticancer activity across multiple cell lines, with IC₅₀ values in the low micromolar range. Critically, it retains significant activity against the MCF-7/ADR (Adriamycin/Doxorubicin-resistant) cell line.[4] This suggests that Compound C-1 may operate through a mechanism that circumvents the P-glycoprotein efflux pump, a common cause of multidrug resistance (MDR).[4] The ability to overcome MDR is a major challenge in cancer therapy and highlights the therapeutic potential of this class of compounds.[3]
Unraveling the Mechanism of Action
The potent anticancer activity of chromene derivatives is not attributed to a single mode of action but rather to their ability to modulate multiple critical cellular processes. This multi-targeted approach can be highly effective in inducing cancer cell death and preventing the development of resistance.
Key reported mechanisms include:
-
Inhibition of Tubulin Polymerization: Many 4-aryl-4H-chromenes function as microtubule-destabilizing agents.[5] They bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6][7] Crolibulin, a chromene derivative in clinical trials, operates through this mechanism.
-
Induction of Apoptosis: Chromenes can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspase enzymes (like caspase 3/7), modulation of Bcl-2 family proteins, and DNA fragmentation.[8]
-
Kinase Inhibition: Certain chromene derivatives have been shown to inhibit key signaling kinases that are often overexpressed in cancer, such as Src kinase and Epidermal Growth Factor Receptor (EGFR).[1]
-
Disruption of Tumor Vasculature: Some derivatives can interfere with the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[1]
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2H-chromen-2-one: An In-depth Technical Analysis for Research and Development
Introduction
4-Bromo-2H-chromen-2-one, a key heterocyclic scaffold, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable intermediate for the synthesis of a diverse array of biologically active compounds and functional materials. The strategic placement of the bromine atom at the 4-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive comparative analysis of the principal synthetic routes to this compound, offering researchers, scientists, and drug development professionals a detailed and objective evaluation of each methodology. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the performance of each route to aid in the selection of the most appropriate method for specific research and development needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The most prominent methods include the direct bromination of 2H-chromen-2-one, the bromination of 4-hydroxycoumarin, the Pechmann condensation using brominated precursors, and the Sandmeyer reaction starting from 4-aminocoumarin. This guide will explore these key pathways in detail.
Route 1: Direct Electrophilic Bromination of 2H-Chromen-2-one
The direct bromination of the parent 2H-chromen-2-one (coumarin) is a straightforward approach to introduce a bromine atom onto the coumarin nucleus. However, the regioselectivity of this reaction can be a challenge, as the benzene ring is also susceptible to electrophilic attack.
Reaction Mechanism
The electrophilic bromination of 2H-chromen-2-one typically proceeds via a standard electrophilic aromatic substitution mechanism.[1] A bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is activated by a Lewis or Brønsted acid catalyst to generate a more potent electrophile.[2] This electrophile is then attacked by the electron-rich coumarin ring. The position of bromination is influenced by the directing effects of the substituents on the ring. While the lactone ring is generally deactivating, the reaction can be directed to either the benzene or the pyrone ring depending on the reaction conditions. For substitution at the 4-position, the reaction likely proceeds through the enol tautomer of the lactone, where the double bond at the 3,4-position is more nucleophilic.
Caption: Electrophilic Bromination of 2H-Chromen-2-one.
Experimental Protocol
A representative procedure for the direct bromination of 2H-chromen-2-one is as follows:
Materials:
-
2H-Chromen-2-one
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
-
Silica Gel for column chromatography
-
Hexane, Ethyl Acetate, Acetic Acid for TLC and column elution
Procedure:
-
To a 10 mL round-bottomed flask equipped with a magnetic stirrer, add 2H-chromen-2-one (1 mmol), acetonitrile (5 mL), and N-bromosuccinimide (1.05 mmol).
-
Carefully add one drop of concentrated sulfuric acid to the stirring mixture.
-
Stir the reaction at room temperature for 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system of 3:1:1 hexane:ethyl acetate:acetic acid.
-
Upon completion, transfer the reaction mixture to a scintillation vial, rinsing the flask with acetonitrile.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the crude product, add 5 mL of methanol and vacuum filter the mixture.
-
The filtrate is concentrated onto silica gel and purified by column chromatography on silica gel using a gradient elution with a hexane:ethyl acetate:acetic acid solvent system to afford the pure this compound.
Discussion of Advantages and Disadvantages
-
Advantages: This method is relatively simple and utilizes readily available starting materials.
-
Disadvantages: The primary drawback is the potential for poor regioselectivity, leading to a mixture of brominated products and requiring careful chromatographic separation. The use of strong acid can also be a concern for sensitive substrates.
Route 2: Bromination of 4-Hydroxycoumarin
A more regioselective approach involves the bromination of 4-hydroxycoumarin. The hydroxyl group at the 4-position directs the electrophilic attack to the adjacent 3-position, followed by tautomerization and loss of HBr to yield the 4-bromo product. However, direct bromination at the 4-position can also be achieved under specific conditions.
Reaction Mechanism
The bromination of 4-hydroxycoumarin with reagents like N-bromosuccinimide (NBS) is a well-established method.[3] The reaction proceeds through the enol form of 4-hydroxycoumarin. The electron-donating hydroxyl group activates the double bond, making the C3 position susceptible to electrophilic attack by the bromine source. The resulting intermediate then undergoes tautomerization and elimination to furnish the 4-bromo derivative. The choice of catalyst can influence the reaction's efficiency and selectivity.
Caption: Bromination of 4-Hydroxycoumarin.
Experimental Protocol
A general procedure for the bromination of 4-hydroxycoumarin is as follows:
Materials:
-
4-Hydroxycoumarin
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Catalyst (e.g., a mild base or acid, depending on the specific protocol)
Procedure:
-
Dissolve 4-hydroxycoumarin (1 mmol) in dichloromethane (10 mL) in a round-bottomed flask.
-
Add N-bromosuccinimide (1.1 mmol) to the solution.
-
Add the chosen catalyst (e.g., a catalytic amount of pyridine or a solid acid catalyst).
-
Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Discussion of Advantages and Disadvantages
-
Advantages: This method generally offers better regioselectivity compared to the direct bromination of coumarin. 4-Hydroxycoumarin is a readily available starting material.
-
Disadvantages: The reaction may still produce some byproducts, and the choice of catalyst and reaction conditions is crucial for optimal yield and selectivity.
Route 3: Pechmann Condensation
The Pechmann condensation is a classic and versatile method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[4][5] To synthesize this compound via this route, one would need to employ a brominated β-ketoester.
Reaction Mechanism
The Pechmann condensation begins with the acid-catalyzed transesterification of the phenol with the β-ketoester.[5] This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the ortho position of the phenol ring (an intramolecular Friedel-Crafts acylation). The final step is a dehydration to form the α,β-unsaturated lactone ring of the coumarin.[6]
Caption: Pechmann Condensation for 4-Bromocoumarin Synthesis.
Experimental Protocol
A plausible experimental procedure for the Pechmann condensation to synthesize a 4-bromocoumarin derivative is outlined below. The specific brominated β-ketoester would need to be synthesized or sourced.
Materials:
-
A suitable phenol (e.g., phenol, resorcinol)
-
A brominated β-ketoester (e.g., ethyl 2-bromoacetoacetate)
-
A strong acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15)
-
Ethanol
Procedure:
-
Carefully add the phenol (1 mmol) and the brominated β-ketoester (1.1 mmol) to a round-bottomed flask.
-
Slowly add the acid catalyst with cooling.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-bromocoumarin derivative.
Discussion of Advantages and Disadvantages
-
Advantages: The Pechmann condensation is a robust and widely applicable method for coumarin synthesis. It allows for the introduction of various substituents on both the benzene and pyrone rings by choosing the appropriate starting materials.
-
Disadvantages: The synthesis of the required brominated β-ketoester adds an extra step to the overall process. The reaction conditions can be harsh, involving strong acids and high temperatures, which may not be suitable for all substrates.
Route 4: Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method to convert an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate.[7][8][9] Starting from 4-aminocoumarin, this reaction offers a strategic route to this compound.
Reaction Mechanism
The Sandmeyer reaction involves two main steps.[10] First, the primary aromatic amine (4-aminocoumarin) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11] In the second step, the diazonium salt is treated with a copper(I) bromide (CuBr) solution.[12] This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom with the evolution of nitrogen gas.[8]
Caption: Sandmeyer Reaction for 4-Bromocoumarin Synthesis.
Experimental Protocol
A detailed protocol for the Sandmeyer reaction starting from 4-aminocoumarin is as follows:
Materials:
-
4-Aminocoumarin
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice
Procedure:
-
Diazotization: Suspend 4-aminocoumarin (1 mmol) in a mixture of hydrobromic acid and water in a flask and cool to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 mmol) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 4-aminocoumarin, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Discussion of Advantages and Disadvantages
-
Advantages: The Sandmeyer reaction is a highly reliable and versatile method for introducing a wide range of functional groups onto an aromatic ring. It often provides good yields and high purity of the desired product.
-
Disadvantages: The primary starting material, 4-aminocoumarin, may need to be synthesized. Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key parameters of the discussed synthetic routes are summarized in the table below. It is important to note that the yields and reaction conditions can vary depending on the specific substrate and optimization.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Direct Bromination | 2H-Chromen-2-one | NBS, H₂SO₄ | Moderate | 30 min | Room Temp. | Simple, readily available starting material. | Poor regioselectivity, requires purification. |
| Bromination of 4-Hydroxycoumarin | 4-Hydroxycoumarin | NBS, Catalyst | Good to Excellent | 1-4 h | Room Temp. | Good regioselectivity, mild conditions. | Potential for byproducts, catalyst dependent. |
| Pechmann Condensation | Phenol, Brominated β-ketoester | Strong Acid | Good | Several hours | High | Versatile, allows for diverse substitution. | Requires synthesis of brominated precursor, harsh conditions. |
| Sandmeyer Reaction | 4-Aminocoumarin | NaNO₂, HBr, CuBr | Good to Excellent | 2-4 h | 0-5 °C, then RT | High yield and purity, versatile. | Requires synthesis of 4-aminocoumarin, unstable intermediates. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Typically a white to off-white solid.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic proton at the 3-position. The aromatic region will typically display a complex multiplet pattern.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will show signals for the carbonyl carbon, the carbon bearing the bromine, the vinylic carbon, and the aromatic carbons.
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument.
Conclusion and Recommendations
This guide has provided a comparative analysis of four principal synthetic routes to this compound. The choice of the most suitable method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the importance of factors such as reaction time, yield, and purity.
-
For small-scale synthesis where simplicity is prioritized and purification is feasible, direct bromination of 2H-chromen-2-one may be a viable option.
-
The bromination of 4-hydroxycoumarin offers a good balance of regioselectivity and operational simplicity, making it a generally recommended route.
-
The Pechmann condensation is a powerful tool for creating diverse coumarin libraries, but for the specific synthesis of this compound, it is less direct unless the brominated β-ketoester is readily available.
-
The Sandmeyer reaction is an excellent choice for achieving high yields and purity, particularly if 4-aminocoumarin is accessible or can be synthesized efficiently.
By carefully considering the information presented in this guide, researchers can make an informed decision on the most appropriate synthetic strategy to access this compound for their specific applications in drug discovery and materials science.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of synthesized 4-Bromo-2H-chromen-2-one via HPLC
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 4-Bromo-2H-chromen-2-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of synthesized this compound. As a key intermediate in medicinal chemistry and a member of the versatile coumarin family of compounds, ensuring its purity is paramount for the validity of downstream applications, from biological screening to further synthetic elaboration.[1][2] This document moves beyond a simple recitation of methods to explain the fundamental principles and causal reasoning behind procedural choices, empowering researchers to develop robust, reliable, and self-validating analytical systems.
The Analytical Challenge: Understanding this compound
Before selecting an analytical technique, we must first understand the analyte. This compound (C₉H₅BrO₂) is a moderately non-polar molecule with a molecular weight of approximately 225.04 g/mol .[3] Its structure features a fused aromatic ring system (the chromen-2-one core) and a halogen substituent, which contribute to its hydrophobicity. PubChem estimates a LogP (a measure of lipophilicity) of 2.3, confirming its limited solubility in purely aqueous media.[3] This profile makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Potential impurities in a synthesized batch can arise from unreacted starting materials, by-products from side reactions, or degradation products.[4][5] A successful HPLC method must be able to resolve the main compound peak from these potential contaminants.
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is the most critical decision in method development. It dictates the nature of the stationary and mobile phases and the fundamental mechanism of separation. For this compound, the choice primarily lies between Reversed-Phase (RP) and Normal-Phase (NP) chromatography.
The Preferred Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the "Swiss army knife" of modern liquid chromatography, and for good reason.[6] It is the most logical and widely used starting point for small organic molecules like our target compound.[6][7]
Causality Behind the Choice: The separation mechanism in RP-HPLC is based on hydrophobic interactions.[8] The stationary phase is non-polar (typically silica particles chemically bonded with C18 or C8 alkyl chains), while the mobile phase is polar (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[7] Because this compound is moderately non-polar, it will be retained on the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), we can decrease the mobile phase's polarity, weaken the hydrophobic interactions, and elute the compound from the column. More non-polar impurities will be retained longer, while more polar impurities will elute earlier, providing effective separation.
Key Advantages for this Application:
-
High Reproducibility: RP-HPLC methods are robust and less sensitive to minor variations in mobile phase water content compared to NP-HPLC.[6]
-
Broad Applicability: This technique can separate a wide range of compounds, making it ideal for identifying unknown impurities.[8]
-
Aqueous Compatibility: The use of aqueous mobile phases is convenient and generally safer than the non-polar organic solvents used in NP-HPLC.
The Alternative: Normal-Phase HPLC (NP-HPLC)
In NP-HPLC, the polarity is inverted: a polar stationary phase (e.g., bare silica) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate).[9] Separation is based on polar interactions (adsorption).
When to Consider NP-HPLC: While not the primary choice, NP-HPLC could be advantageous in specific scenarios, such as when the synthesized compound is insoluble in the aqueous/organic mixtures used in RP-HPLC or for separating certain isomers.[8][9]
Significant Disadvantages for this Application:
-
Poor Reproducibility: Retention times in NP-HPLC are highly sensitive to trace amounts of water in the non-polar mobile phase, which can be difficult to control.[6]
-
Limited Applicability: It is generally less effective for the broad range of potential impurities that may be present in a crude synthetic product.
-
Solvent Cost and Safety: The high-purity non-polar solvents required are often more expensive and hazardous than methanol or acetonitrile.
The logical decision-making process for selecting the appropriate HPLC mode is visualized below.
Caption: Decision workflow for HPLC mode selection.
Data-Driven Comparison: RP-HPLC vs. NP-HPLC
The following table summarizes the key parameters and expected performance of each method for the purity analysis of this compound.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Justification for Preference |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol) | C18 provides optimal hydrophobic interaction for the analyte.[10] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Ethyl Acetate) | Safer, cheaper, and more reproducible mobile phase system.[6] |
| Elution Order | Polar compounds first | Non-polar compounds first | Intuitive for separating less polar by-products from the main peak. |
| Reproducibility | High | Low to Medium | Critical for quality control and method validation.[8] |
| Sensitivity | High (with UV/PDA detector) | High (with UV detector) | The chromen-2-one core is a strong chromophore suitable for UV detection. |
| Throughput | High (fast equilibration) | Low (long equilibration times) | Faster column equilibration allows for more samples to be run per day. |
| Overall Suitability | Excellent (Recommended) | Poor (Situational) | RP-HPLC is the industry standard for this type of analysis.[6] |
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust, self-validating method for assessing the purity of this compound, designed in accordance with International Conference on Harmonisation (ICH) guidelines.[11][12]
Materials and Reagents
-
Analyte: Synthesized this compound
-
Solvent: HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH)
-
Aqueous Phase: Ultrapure water (18.2 MΩ·cm)
-
Acid Modifier: Formic acid or Trifluoroacetic acid (TFA), HPLC grade
Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water. This brings the sample into a solvent composition compatible with the initial mobile phase conditions to ensure good peak shape.
HPLC System and Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 210-400 nm, with chromatogram extraction at the absorbance maximum of the analyte (approx. 320 nm).[13]
-
Gradient Program:
Time (min) % Mobile Phase B (MeCN) 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
Causality Behind Choices:
-
C18 Column: Provides strong retention for the analyte, ensuring good separation from early-eluting polar impurities.[10]
-
Acidified Mobile Phase: The addition of formic acid improves peak shape and resolution by suppressing the ionization of any potential acidic or basic functional groups on the analyte or impurities.
-
Gradient Elution: A gradient is essential for a purity assessment. It ensures that highly retained, non-polar impurities are eluted from the column in a reasonable time, providing a complete picture of the sample's composition.
-
PDA Detector: A PDA detector is superior to a simple UV detector because it provides spectral data for each peak. This allows for peak purity analysis, where the UV spectrum across a single peak is compared to confirm it is not composed of co-eluting species.
Method Validation Framework
To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R1) guidelines. This involves:
-
Specificity: Injecting a blank (diluent) and known potential impurities to ensure they do not interfere with the main peak.
-
Linearity: Analyzing a series of dilutions (e.g., 5 concentrations) to confirm that the detector response is proportional to the analyte concentration. A correlation coefficient (R²) of >0.999 is typically required.
-
Accuracy: Assessing the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Performing multiple injections of the same sample to check for repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments). The relative standard deviation (RSD) should typically be less than 2%.[11]
-
Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably quantified, which is crucial for reporting low-level impurities.
The overall workflow from synthesis to a validated purity report is illustrated below.
Caption: Workflow from synthesis to final purity report.
Conclusion
For the purity assessment of synthesized this compound, a gradient Reversed-Phase HPLC method using a C18 column and a PDA detector is the unequivocally superior choice. This approach provides the necessary resolution, reproducibility, and robustness required for confident characterization in research and drug development settings. While Normal-Phase HPLC exists as a theoretical alternative, its practical disadvantages make it unsuitable for this application except in highly specific circumstances. By following the detailed protocol and adhering to the principles of method validation outlined in this guide, researchers can establish a trustworthy and scientifically sound system for ensuring the quality of their synthesized compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. moravek.com [moravek.com]
- 9. jordilabs.com [jordilabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 13. food.gov.uk [food.gov.uk]
The Chasm Between the Petri Dish and the Patient: A Comparative Guide to the In Vitro and In Vivo Efficacy of Anticancer 4-Substituted Coumarins
A Senior Application Scientist's Perspective on Translating Preclinical Data into Clinical Promise
In the landscape of oncology drug discovery, the coumarin scaffold, particularly the 2H-chromen-2-one core, has emerged as a privileged structure, yielding derivatives with a wide spectrum of biological activities, including potent anticancer effects. The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is fraught with challenges, none more critical than the transition from a controlled in vitro environment to the complex biological milieu of an in vivo model. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of anticancer agents derived from 4-substituted coumarins, using a specific derivative as a case study to illustrate the nuances of preclinical drug evaluation. Our focus will be on understanding the causality behind experimental choices and the critical data that bridges the gap between cellular assays and whole-organism responses.
The Promise in the Plate: In Vitro Assessment of Anticancer Activity
The initial screening of novel chemical entities invariably begins with in vitro assays. These cell-based studies are indispensable for high-throughput screening, establishing preliminary structure-activity relationships (SAR), and elucidating mechanisms of action.[1] They offer a rapid and cost-effective means to identify compounds that warrant the significant investment of in vivo testing.[2]
A common and robust method for assessing the cytotoxic or anti-proliferative effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3]
Featured Case Study: Compound 65, a 4-Substituted Coumarin
To illustrate the principles of in vitro to in vivo translation, we will examine "Compound 65," a novel 4-substituted coumarin derivative identified as a potent tubulin polymerization inhibitor.[3][4]
In Vitro Efficacy of Compound 65
Compound 65 was evaluated for its anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is the standard metric for in vitro potency.
| Cell Line | Cancer Type | IC50 (nM)[3][4] |
| A549 | Lung Carcinoma | 15 |
| H460 | Lung Carcinoma | 7 |
| HT-29 | Colon Adenocarcinoma | 20 |
| HCT116 | Colon Carcinoma | 18 |
| U87-MG | Glioblastoma | 25 |
| MCF-7 | Breast Adenocarcinoma | 12 |
| MDA-MB-231 | Breast Adenocarcinoma | 10 |
| A2780s | Ovarian Carcinoma | 9 |
| A2780T | Paclitaxel-Resistant Ovarian Carcinoma | 11 |
| MCF-7/ADR | Doxorubicin-Resistant Breast Adenocarcinoma | 47 |
Table 1: In Vitro Anti-proliferative Activity of Compound 65
The sub-nanomolar to nanomolar IC50 values across a broad range of cancer cell lines, including multidrug-resistant variants, underscore the potent and broad-spectrum in vitro anticancer activity of Compound 65.[3][4] Such promising results are the primary impetus for advancing a compound to the more complex and resource-intensive in vivo stage.
Experimental Protocol: MTT Assay for Cell Viability
The following is a detailed, step-by-step methodology for a typical MTT assay:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Compound 65) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
The Reality in the Organism: In Vivo Efficacy Assessment
While in vitro assays are powerful, they are a simplified representation of a complex biological system. They do not account for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) or the intricate interactions within the tumor microenvironment. Therefore, in vivo studies are the gold standard for evaluating the true therapeutic potential of a drug candidate.[5] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used platform for this purpose.[2][5]
In Vivo Efficacy of Compound 65
The promising in vitro profile of Compound 65 prompted its evaluation in several mouse xenograft models, including those resistant to standard chemotherapeutic agents.
| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%)[3][4] |
| A2780s | Ovarian Carcinoma | 20 | 75 |
| A2780/T | Paclitaxel-Resistant Ovarian Carcinoma | 20 | 68 |
| MCF-7 | Breast Adenocarcinoma | 20 | 72 |
| MCF-7/ADR | Doxorubicin-Resistant Breast Adenocarcinoma | 20 | 65 |
Table 2: In Vivo Antitumor Efficacy of Compound 65 in Xenograft Models
The significant tumor growth inhibition observed in these in vivo models, even in drug-resistant tumors, provides strong evidence of the therapeutic potential of Compound 65.[3][4] The ability to translate potent in vitro activity into substantial in vivo efficacy is a critical milestone in the drug development pipeline.
Experimental Protocol: Xenograft Tumor Model
The following is a detailed workflow for a xenograft study:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[5]
-
Compound Administration: Administer the test compound (e.g., Compound 65) to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[3]
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess for toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Bridging the Gap: Mechanism of Action
Understanding the mechanism of action is crucial for both rational drug design and for predicting clinical response. For Compound 65, its potent in vitro and in vivo efficacy is underpinned by its ability to inhibit tubulin polymerization.[3][4]
Caption: Mechanism of action of Compound 65.
By binding to the colchicine site on β-tubulin, Compound 65 disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6] This targeted mechanism explains its potent efficacy against rapidly dividing cancer cells.
Conclusion: From Bench to Bedside
The journey of a 4-substituted coumarin derivative from a promising hit in an in vitro screen to a viable in vivo candidate is a testament to a rigorous and logical drug discovery process. The case of Compound 65 highlights the critical importance of robust in vitro assays for initial characterization and the indispensable role of well-designed in vivo models for validating therapeutic potential. The strong correlation between the potent in vitro anti-proliferative activity and the significant in vivo tumor growth inhibition, coupled with a well-defined mechanism of action, provides a compelling rationale for the continued development of this class of compounds as next-generation anticancer agents. This guide underscores that while the petri dish is where the journey begins, it is the successful navigation of the complexities of a living system that ultimately determines the clinical promise of a new drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Synthesis: 4-Bromo-2H-chromen-2-one as a Linchpin Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic compounds built upon the coumarin (2H-chromen-2-one) scaffold are of paramount importance. Their diverse biological activities—ranging from anticoagulant to anticancer and anti-HIV—stem from the versatility of the benzopyranone core, which can be functionalized to create a vast library of derivatives.[1][2] The strategic choice of a starting intermediate is arguably the most critical decision in the synthetic workflow, dictating the accessible molecular diversity, reaction efficiency, and overall cost-effectiveness of the process.
This guide provides an in-depth comparison of 4-bromo-2H-chromen-2-one against other common coumarin-based intermediates. We will move beyond a simple catalog of reactions to explore the causality behind experimental choices, offering field-proven insights into why one precursor may be favored over another for a specific synthetic goal.
The Strategic Importance of the C4 Position
The C4 position of the coumarin ring is electronically distinct. As part of a vinyl ether system, it is electron-rich and susceptible to electrophilic attack. However, its true synthetic potential is unlocked when it is converted into a reactive handle for cross-coupling reactions. This is where this compound emerges as a superior intermediate.
This compound: The Cross-Coupling Powerhouse
This compound is a versatile and highly reactive electrophile, primarily utilized in palladium-catalyzed cross-coupling reactions.[3][4] The carbon-bromine bond at the C4 position provides a perfect balance of reactivity and stability, making it more advantageous than its chloro (less reactive) or iodo/triflate (more expensive and sometimes too reactive) counterparts.[5][6] Its utility lies in its ability to serve as a robust anchor point for forging new carbon-carbon and carbon-heteroatom bonds with high precision.
dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coumarin heterocyclic derivatives: chemical synthesis and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. jocpr.com [jocpr.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-2H-chromen-2-one: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the safe management of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2H-chromen-2-one, a halogenated heterocyclic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a critical component of ensuring personnel safety and environmental stewardship. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety principles.
Understanding the Imperative for Specialized Disposal
This compound belongs to the class of halogenated organic compounds. The presence of a bromine atom in its structure fundamentally dictates its disposal pathway. Halogenated wastes are often subject to specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent and toxic byproducts that can arise from improper treatment. Disposing of such compounds down the drain or in general laboratory waste is strictly prohibited due to their potential for environmental harm and interference with wastewater treatment processes.[1][2]
Based on available safety information for similar compounds, this compound is anticipated to present several hazards. The following table summarizes the key hazard information that necessitates the stringent disposal protocols outlined in this guide.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. All waste must be securely contained to prevent accidental exposure. |
| Skin Irritation | H315: Causes skin irritation | Direct skin contact must be avoided through the use of appropriate gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation | Eye protection is mandatory. Spills and splashes must be handled with extreme care. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handling of the solid compound should be done in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins at the point of waste generation and concludes with its transfer to a licensed waste disposal service. The following protocol provides a clear, step-by-step methodology.
Step 1: Waste Identification and Segregation at the Source
The cardinal rule of chemical waste management is segregation.[3] As a brominated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[1][2][3][4]
-
Action: Immediately upon generation, designate any waste containing this compound (including residues, contaminated consumables, and solutions) as "Halogenated Organic Waste."
-
Causality: Segregation is crucial because the disposal methods for halogenated and non-halogenated wastes differ significantly. Commingling these waste streams can lead to complex and costly disposal procedures, and in some cases, dangerous chemical reactions.[4] Halogenated wastes are typically incinerated at specific facilities equipped to handle the corrosive and toxic byproducts, such as hydrogen bromide, that are generated.
Step 2: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.[2][5]
-
Eye and Face Protection: ANSI Z87.1 compliant safety goggles are mandatory.[5] A face shield should be worn over goggles during procedures with a high risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged contact, consult the glove manufacturer's resistance guide.[2][5]
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes made of a non-porous material, must be worn.[5]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]
Step 3: Containerization and Labeling
Proper containment and clear communication of the waste's identity are critical for safe storage and transport.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable. The original product container, if in good condition, can be repurposed for waste accumulation.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The names of all constituents if it is a mixed waste stream
-
Step 4: Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials such as strong oxidizing agents.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Quantity Limits: Be aware of and adhere to the maximum volume of hazardous waste allowed to be stored in an SAA as per your institution's policies and local regulations.
Step 5: Arranging for Disposal
The final step is to ensure the waste is transferred to a facility capable of managing it appropriately.
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound through any means other than your institution's approved hazardous waste management program. Contact your EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide Complete Information: When arranging for disposal, provide the EHS office or contractor with all the information from the waste container's label.
-
Documentation: Maintain a log of the waste generated, including the amount and the date it was placed in the accumulation container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS department.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Step 2, including respiratory protection if the material is a powder.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, gently cover the material with absorbent pads to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed or solid material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads, etc.) must be collected and disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, even if it is a minor spill.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental protection.
References
A Researcher's Guide to the Safe Handling of 4-Bromo-2H-chromen-2-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2H-chromen-2-one, a brominated coumarin derivative. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a deep understanding of the principles of chemical hygiene.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent hazards of the materials involved is paramount. This compound (CAS No. 938-40-9) is a halogenated organic compound with a specific toxicological profile that necessitates stringent safety protocols.[1]
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
These classifications underscore the critical need for meticulous handling procedures to prevent accidental ingestion, skin contact, and the development of allergic reactions. The primary routes of exposure are through the skin and ingestion. While inhalation is a lesser concern for this solid compound under normal conditions, dust generation must be minimized.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals, including many organic solvents.[3] Given the dermal toxicity of this compound, gloves are essential to prevent skin contact.[2] It is crucial to change gloves immediately if they become contaminated. |
| Eye Protection | Chemical safety goggles | Chemical splash goggles that provide a complete seal around the eyes are required to protect against accidental splashes of solutions or airborne particles of the compound.[4] Standard safety glasses do not offer sufficient protection. |
| Body Protection | Laboratory coat | A flame-resistant lab coat, fully fastened, is necessary to protect the skin and clothing from spills and contamination.[4] |
| Respiratory Protection | Not generally required for small-scale lab use | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not necessary. However, if there is a risk of generating dust, a NIOSH-approved respirator should be used.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined protocol is crucial for minimizing exposure and ensuring a safe working environment. The following step-by-step guide outlines the essential procedures for handling this compound.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][6]
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage and ensure it is worn correctly.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of any fine particles.[2] Use a spatula for transfers and avoid creating dust.
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard symbols.
Dissolution and Reaction Setup
-
Solvent Handling: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Be aware that intense heating can lead to the formation of explosive mixtures with air.[2]
Post-Reaction Work-up and Purification
-
Cooling: Ensure the reaction mixture is cooled to room temperature before opening the apparatus.
-
Extraction and Washing: Perform all extractions and washing steps within the chemical fume hood.
-
Solvent Removal: Use a rotary evaporator within a fume hood to remove solvents. Ensure the vacuum trap is functioning correctly to capture any volatile components.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Ingestion: If the compound is swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility. All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
By integrating these safety protocols into your daily laboratory practices, you can significantly reduce the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- 1. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
